Methyl 4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZWXPJOOFSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334353 | |
| Record name | Methyl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-66-0 | |
| Record name | Methyl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate in Modern Chemistry
Abstract
Methyl 4-(trifluoromethyl)benzoate, identified by CAS Number 2967-66-0 , is a pivotal chemical intermediate that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its structure, which combines a benzoate core with a methyl ester and a para-substituted trifluoromethyl group, offers a unique confluence of reactivity and physicochemical properties. The trifluoromethyl (-CF3) moiety, in particular, imparts enhanced metabolic stability, lipophilicity, and binding selectivity when incorporated into bioactive molecules, making this compound an invaluable building block for drug discovery.[4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling protocols, designed for researchers and development professionals who utilize fluorinated compounds to drive innovation.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. This compound is unambiguously defined by a set of unique identifiers and characterized by its distinct physical properties.
Caption: Core chemical structure and primary identifiers for this compound.
The compound's physical and chemical characteristics are summarized below, providing essential data for experimental design and process optimization.
| Property | Value | Source |
| CAS Number | 2967-66-0 | [2][5] |
| Molecular Formula | C9H7F3O2 | [1][2][6] |
| Molecular Weight | 204.15 g/mol | [6] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.268 g/mL at 25 °C | [5] |
| Melting Point | 13-14 °C | [2][5] |
| Boiling Point | 94-95 °C at 21 mmHg | [5] |
| Refractive Index (n20/D) | 1.451 | |
| Flash Point | 82 °C (179.6 °F) - closed cup |
The Scientific Rationale: Impact of the Trifluoromethyl Group
The utility of this compound stems directly from the profound electronic influence of the -CF3 group. In drug development, the strategic replacement of a methyl (-CH3) or chloro (-Cl) group with a trifluoromethyl (-CF3) group is a well-established technique to optimize a drug candidate's profile.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This high bond energy makes the -CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. By incorporating this group, chemists can block potential metabolic hotspots on an aromatic ring, thereby increasing the compound's in vivo half-life.[4]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes and reach its target site of action.[4]
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of the aromatic ring, which can influence how a molecule interacts with its biological target. This can lead to improved binding selectivity and potency.
Caption: Influence of the trifluoromethyl group on molecular properties and outcomes.
Core Applications in Research and Development
This compound is not an end-product but a versatile intermediate. Its value lies in its ability to be transformed into a wide array of more complex molecules.
-
Medicinal Chemistry: It is a key starting material for synthesizing novel drug candidates.[7] The ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple pathways to diverse molecular scaffolds.
-
Organic Synthesis: The compound serves as a powerful tool for introducing the 4-(trifluoromethyl)benzoyl moiety into larger molecules.[3][7] Its predictable reactivity makes it a reliable component in multi-step synthetic routes.
-
Fluorinated Compound Development: It is a fundamental building block for creating advanced fluorinated materials, such as polymers and specialty chemicals, where chemical stability and unique electronic properties are desired.[3][7]
Synthesis and Reactivity Overview
A common and straightforward method for preparing this compound is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol, typically under acidic catalysis.
Caption: Conceptual workflow for the Fischer esterification synthesis pathway.
The ester functionality is the primary site of reactivity. It can readily undergo nucleophilic acyl substitution, allowing for transformations such as:
-
Saponification (Hydrolysis): Conversion back to 4-(trifluoromethyl)benzoic acid using a base like NaOH or KOH.
-
Aminolysis: Reaction with amines to form the corresponding amides.
-
Reduction: Reduction to 4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Experimental Protocol: Saponification to 4-(Trifluoromethyl)benzoic Acid
This protocol provides a self-validating workflow for the hydrolysis of the title compound, a common subsequent step in a synthetic pathway.
Objective: To convert this compound to 4-(trifluoromethyl)benzoic acid with high purity.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g, 24.5 mmol) in methanol (50 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.47 g, 36.75 mmol) in deionized water (20 mL). Add the NaOH solution to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Acidification): Cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue. Slowly acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise in an ice bath. A white precipitate (the product) should form.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Validation: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-(trifluoromethyl)benzoic acid. The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and melting point analysis, which should match literature values.
Safety and Handling
Proper handling is essential due to the compound's hazardous properties.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] For operations with a risk of inhalation, a suitable respirator should be used.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[8] Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8]
-
Conclusion
This compound (CAS: 2967-66-0) is more than just a chemical; it is an enabling tool for scientific advancement. Its unique trifluoromethyl group provides a reliable method for instilling desirable properties like metabolic stability and enhanced lipophilicity into new molecules. For professionals in drug discovery and materials science, a thorough understanding of this intermediate's properties, reactivity, and handling is critical for leveraging its full potential in the development of next-generation products.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. METHYL-4-(TRIFLUOROMETHYL)BENZOATE | 2967-66-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of Methyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(trifluoromethyl)benzoate is a vital chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance stems from the presence of the trifluoromethyl group, which imparts unique electronic properties, enhances thermal stability, and improves chemical resistance in target molecules.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundation for its effective application in research and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
References
An In-depth Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate for Advanced Synthesis
This guide provides an in-depth exploration of Methyl 4-(trifluoromethyl)benzoate, a pivotal chemical intermediate in modern organic synthesis and drug discovery. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the logic of its analytical characterization, and the strategic rationale for its application in developing next-generation pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.
Core Molecular Identity and Physicochemical Profile
This compound, also known by its IUPAC name this compound, is an ester recognized for the unique electronic properties conferred by the trifluoromethyl (-CF3) group.[1] This substituent is a powerful modulator of a molecule's physicochemical characteristics, making this compound a valuable starting point for complex syntheses.[2]
The structure consists of a central benzene ring substituted at the 1- and 4- (para) positions with a methyl ester group (-COOCH₃) and a trifluoromethyl group (-CF₃), respectively.
Caption: Chemical structure of this compound.
The compound's key identifiers and properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2967-66-0 | [3][4] |
| Molecular Formula | C₉H₇F₃O₂ | [3][4] |
| Molecular Weight | 204.15 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1][5] |
| Melting Point | 13-14 °C | [4][5] |
| Boiling Point | 94-95 °C at 21 mmHg | [4][5] |
| Density | 1.268 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.451 | [4][5] |
| SMILES | COC(=O)C1=CC=C(C=C1)C(F)(F)F | [3][5] |
| InChIKey | VAZWXPJOOFSNLB-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification: A Protocol Built on Chemical Principles
The most common and reliable laboratory-scale synthesis of this compound is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol. This acid-catalyzed reaction is an equilibrium process, and the protocol is designed to drive the reaction toward the product.
Principle of the Reaction: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.
Caption: General workflow for the Fischer esterification synthesis.
Detailed Experimental Protocol
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (19.0 g, 0.1 mol).
-
Reagent Addition: Add an excess of methanol (100 mL). The large excess of methanol serves both as a reactant and a solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. This addition is exothermic and must be done with caution. The sulfuric acid is the catalyst essential for protonating the carboxylic acid.
-
Reaction Execution: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The ester is significantly more soluble in the organic phase.
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Isolation: The crude product is purified by vacuum distillation (boiling point: 94-95 °C at 21 mmHg) to yield a clear, colorless liquid.[4]
Analytical Characterization: The Molecular Fingerprint
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. Each analytical technique provides a unique piece of structural evidence.
| Technique | Expected Result | Rationale |
| ¹H NMR | δ ~8.14 (d, 2H), ~7.68 (d, 2H), ~3.94 (s, 3H) ppm.[6] | The two doublets correspond to the aromatic protons on the benzene ring, split by each other. The singlet at ~3.94 ppm represents the three equivalent protons of the methyl ester group. The integration (2:2:3) confirms the proton ratio. |
| ¹³C NMR | δ ~165.9, ~134.5 (q), ~133.5, ~130.1, ~125.5 (q), ~123.8 (q), ~52.6 ppm.[6] | Key signals include the ester carbonyl (~165.9 ppm) and the methyl carbon (~52.6 ppm). The aromatic carbons show characteristic shifts, with the carbons attached to or near the -CF₃ group appearing as quartets due to C-F coupling. |
| ¹⁹F NMR | δ ~-63.21 (s, 3F) ppm.[6] | A single, sharp peak confirms the presence of the three equivalent fluorine atoms of the trifluoromethyl group. This technique is highly specific and sensitive for fluorinated compounds. |
| IR Spec. | ~1720-1740 cm⁻¹ (C=O stretch), ~1250-1300 cm⁻¹ (C-O stretch), ~1100-1200 cm⁻¹ (C-F stretch). | The strong absorption band for the ester carbonyl (C=O) is characteristic. The C-O and strong C-F stretching bands further confirm the key functional groups. |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 204.[3] Key fragments: m/z = 173 ([M-OCH₃]⁺), m/z = 145 ([M-COOCH₃]⁺). | The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, showing the loss of the methoxy group and the entire methyl ester group, is consistent with the proposed structure and provides corroborating evidence of its identity. |
Core Applications in Synthesis and Drug Discovery
This compound is not an end product but a versatile intermediate. Its value lies in the synthetic handles it possesses—the ester and the trifluoromethylated ring—which allow for diverse chemical transformations.
Caption: Role as a versatile intermediate for diverse chemical pathways.
1. Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Introducing a -CF₃ group into a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable interactions, and increase membrane permeability, thereby improving oral bioavailability. This compound serves as a readily available starting material to incorporate this crucial pharmacophore into novel drug candidates.[2]
2. Organic Synthesis and Materials Science: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a benzyl alcohol. These transformations open up a vast chemical space for creating more complex molecules.[2] The aromatic ring can undergo further electrophilic substitution, allowing for the synthesis of multi-substituted benzene derivatives used in the manufacturing of specialty chemicals, polymers, and advanced materials where properties like thermal stability and chemical resistance are desired.[2]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is mandatory to ensure user safety.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[3][5]
-
Recommended Precautions:
-
P261 & P271: Avoid breathing mist/vapors/spray and use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and bases.[7]
This guide provides a foundational yet comprehensive overview for professionals. The true utility of this compound is realized through its creative and strategic application in synthesis, a testament to the power of well-designed chemical building blocks.
References
The Strategic Deployment of Methyl 4-(trifluoromethyl)benzoate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the most impactful of these is the trifluoromethyl (CF₃) group, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This technical guide provides an in-depth exploration of Methyl 4-(trifluoromethyl)benzoate, a critical building block that serves as a versatile precursor for introducing the valuable 4-(trifluoromethyl)phenyl scaffold into novel drug candidates. We will dissect the rationale behind its use, provide detailed synthetic protocols for its conversion into key intermediates, and showcase its application in the generation of bioactive molecules, with a particular focus on the synthesis of novel cholinesterase inhibitors.
The Trifluoromethyl Group: A Privileged Motif in Drug Design
The trifluoromethyl group has emerged as a "privileged" functional group in drug discovery for several compelling reasons.[1][2] Its unique electronic and steric properties impart significant advantages to a parent molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to a longer drug half-life, reduced patient dosing frequency, and improved compliance.[1][3]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to penetrate cellular membranes and cross the blood-brain barrier.[1][4] This property is crucial for targeting intracellular proteins and receptors within the central nervous system.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing a molecule's overall solubility, distribution, and binding interactions.[2]
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, leading to enhanced potency and selectivity.[1][4]
Due to these beneficial characteristics, the trifluoromethyl group is a common feature in a wide array of approved drugs and clinical candidates.[4][5]
This compound: A Versatile Synthetic Building Block
This compound is a readily available and versatile chemical intermediate that serves as a key starting material for incorporating the 4-(trifluoromethyl)phenyl moiety into more complex molecular architectures.[4][6] Its structure, featuring a stable trifluoromethyl group and a reactive methyl ester, makes it an ideal precursor for a variety of chemical transformations.[4]
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [7] |
| Molecular Weight | 204.15 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 94-95 °C at 21 mmHg | |
| Density | 1.268 g/mL at 25 °C |
The primary utility of this compound in medicinal chemistry lies in its efficient conversion to other key functional groups, most notably hydrazides, which are precursors to a diverse range of bioactive heterocyclic compounds.
Core Application: Synthesis of 4-(Trifluoromethyl)benzohydrazide and its Bioactive Derivatives
A prominent application of this compound is in the synthesis of 4-(trifluoromethyl)benzohydrazide. This intermediate serves as a scaffold for the creation of hydrazones, a class of compounds known for a broad spectrum of biological activities.
Synthetic Workflow: From Ester to Bioactive Hydrazone
The conversion of this compound to bioactive hydrazones is a robust and efficient two-step process.
Caption: Synthetic workflow from this compound to bioactive hydrazones.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide (1)
This protocol details the conversion of the starting methyl ester to the key hydrazide intermediate.[1][3]
Materials:
-
This compound
-
Hydrazine hydrate (80-95%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable amount of absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. A typical molar ratio is 1:5 (ester to hydrazine hydrate).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 4-(trifluoromethyl)benzohydrazide, will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
The overall yield for this conversion is typically high, often approaching quantitative.[1][3]
Synthesis of Bioactive Hydrazones: Cholinesterase Inhibitors
The resulting 4-(trifluoromethyl)benzohydrazide can then be readily condensed with a variety of aldehydes and ketones to generate a library of hydrazones.[1][3] A study by Krátký et al. demonstrated the synthesis of a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[1][3]
General Procedure for Hydrazone Synthesis:
-
In a suitable reaction vessel, dissolve 4-(trifluoromethyl)benzohydrazide (1 equivalent) in methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture, and the resulting hydrazone product will typically precipitate.
-
Isolate the pure hydrazone by filtration, washing with cold methanol and diethyl ether.
Examples of Synthesized Hydrazones and their Cholinesterase Inhibitory Activity:
| Compound | R-group (from aldehyde) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 2a | Phenyl | >100 | 881.1 | [1] |
| 2k | 4-Bromophenyl | 46.8 | 20.3 | [1] |
| 2l | 3-Bromophenyl | 51.5 | 19.1 | [1] |
| 2m | 2-Bromophenyl | 52.8 | 32.5 | [1] |
These results indicate that the hydrazones derived from this compound exhibit dual inhibition of both cholinesterase enzymes, with the position of the bromo-substituent on the phenyl ring influencing the inhibitory potency.[1]
Broader Applications and Future Perspectives
While the synthesis of hydrazones represents a well-documented application, the utility of this compound is not limited to this pathway. As a versatile intermediate, it can be employed in the synthesis of a wide range of fluorinated compounds for various medicinal chemistry applications.[4] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond forming reactions to create more complex drug candidates.
The continued exploration of trifluoromethylated building blocks like this compound is crucial for the advancement of drug discovery. Its strategic use allows for the efficient incorporation of a key pharmacophore, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary role as a precursor to 4-(trifluoromethyl)benzohydrazide provides a straightforward and efficient route to a diverse array of bioactive hydrazones, including promising cholinesterase inhibitors. The strategic incorporation of the 4-(trifluoromethyl)phenyl moiety, facilitated by this key intermediate, underscores the power of fluorine chemistry in modern drug design. Researchers and drug development professionals can leverage the synthetic accessibility and favorable properties of this compound to accelerate the discovery of novel and effective therapeutic agents.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 4-(trifluoromethyl)benzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(trifluoromethyl)benzoate has emerged as a cornerstone building block in contemporary organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, render it a versatile precursor for a myriad of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of the synthesis, characterization, and key synthetic transformations of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.
Introduction: The Power of the Trifluoromethyl Group
The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. This compound, a readily available and stable liquid, serves as an invaluable scaffold for introducing the 4-(trifluoromethyl)phenyl motif into target structures.[2][3] Its ester functionality provides a reactive handle for a variety of chemical manipulations, making it a powerful tool for functional group transformations.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.268 g/mL at 25 °C | [1] |
| Melting Point | 13-14 °C | [1] |
| Boiling Point | 94-95 °C at 21 mmHg | [1] |
| Refractive Index | n20/D 1.451 | [1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) ppm.
¹³C NMR (100 MHz, CDCl₃): δ 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 ppm.
¹⁹F NMR (376 MHz, CDCl₃): δ -63.21 (s, 3F) ppm.
Core Synthetic Transformations
This compound is a versatile substrate for a range of fundamental organic reactions, allowing for its conversion into other key synthetic intermediates.
Hydrolysis to 4-(Trifluoromethyl)benzoic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic avenues, such as amide bond formation. This reaction is typically carried out under basic conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)benzoic acid.
Reduction to (4-(Trifluoromethyl)phenyl)methanol
The reduction of the ester to the corresponding benzyl alcohol provides another key intermediate for subsequent reactions, such as oxidation to the aldehyde or conversion to a benzylic halide. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[4][5]
Experimental Protocol: Reduction with LiAlH₄
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6]
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (4-(trifluoromethyl)phenyl)methanol.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[7] While this compound itself is not typically used as the halide component, its derivatives, such as the corresponding aryl halides, are excellent substrates. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide in the catalytic cycle.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction enables the formation of substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[8][9] Derivatives of this compound can be employed as the aryl halide component in this reaction, leading to the synthesis of trifluoromethyl-substituted stilbenes and related compounds.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.[11][12] This reaction is particularly relevant as 4-(trifluoromethyl)aniline, a key intermediate in the synthesis of several pharmaceuticals, can be prepared via this methodology or, more commonly, serves as a precursor that can be coupled with other aryl halides.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals
This compound and its direct derivatives are crucial starting materials or intermediates in the synthesis of several important commercial products.
Sorafenib (Nexavar®)
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13][14] The synthesis of Sorafenib involves the coupling of 4-aminophenol with a picolinamide derivative, followed by reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[14] The latter is synthesized from 4-chloro-3-(trifluoromethyl)aniline, which can be derived from precursors related to 4-(trifluoromethyl)benzoic acid.
Simplified Retrosynthetic Analysis of Sorafenib
Caption: Simplified retrosynthesis of the drug Sorafenib.
Leflunomide (Arava®)
Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis. Its synthesis involves the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.[11][15][16] 4-(Trifluoromethyl)aniline is a key starting material, which is synthetically accessible from 4-(trifluoromethyl)benzoic acid derivatives.
Agrochemicals
The 4-(trifluoromethyl)phenyl moiety is also present in a number of modern agrochemicals. For instance, the fungicide Bixafen contains this structural unit, which is introduced during the synthesis, often via a Suzuki coupling reaction.[17][18] Similarly, the insecticide Fipronil features a 2,6-dichloro-4-(trifluoromethyl)phenyl group, highlighting the importance of this substituted aniline in the agrochemical industry.[19][20]
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis. Its strategic importance lies in the combination of a reactive ester handle and the influential trifluoromethyl group on an aromatic scaffold. This guide has detailed its fundamental properties, key chemical transformations with explicit protocols, and its role in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. For the modern synthetic chemist, a comprehensive understanding of the reactivity and applications of this compound is essential for the efficient design and execution of innovative synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. research.rug.nl [research.rug.nl]
- 3. nbinno.com [nbinno.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 13. guidechem.com [guidechem.com]
- 14. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NL350053I2 - Bixafen - Google Patents [patents.google.com]
- 18. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 19. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solubility Profile of Methyl 4-(trifluoromethyl)benzoate: A Guide to Prediction, Determination, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(trifluoromethyl)benzoate is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, prized for the unique chemical properties imparted by its trifluoromethyl group[1]. A thorough understanding of its solubility in organic solvents is fundamental to its effective use, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and a predictive framework based on Hansen Solubility Parameters (HSP) to streamline solvent selection.
Introduction and Physicochemical Profile
The utility of a synthetic building block like this compound is intrinsically linked to its behavior in solution. Selecting an appropriate solvent is the first critical step in designing a synthetic route, ensuring reactants are in the proper phase to interact. For downstream processes, such as crystallization and chromatography, solubility dictates product yield, purity, and scalability.
The molecule's structure—an aromatic ester functional group combined with a highly electronegative trifluoromethyl group—results in a unique electronic and steric profile that governs its interactions with solvent molecules. Before exploring its solubility, it is essential to understand its fundamental physicochemical properties, summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2967-66-0 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Melting Point | 13-14 °C | [3] |
| Boiling Point | 94-95 °C at 21 mmHg | [3] |
| Density | 1.268 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.451 |
Theoretical Framework: Predicting Solubility
While empirical testing is the gold standard, theoretical models provide a powerful predictive tool for initial solvent screening, saving time and resources. The principle of "like dissolves like" is a useful qualitative guideline: solvents with a polarity similar to the solute are likely to be effective[5]. This compound possesses both polar (ester group) and nonpolar (aromatic ring) characteristics, with the trifluoromethyl group adding a unique electronic dimension. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[6]. The guiding principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in the three-dimensional Hansen space is a measure of their affinity and can be calculated using the following equation:
Ra=4(δD1−δD2)2+(δP1−δP2)2+(δH1−δH2)2
Disclaimer: These HSP values are estimations for predictive purposes and should be validated experimentally.
Table 2: Estimated Hansen Solubility Parameters for this compound and Calculated Distances (Ra) for Common Solvents
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Affinity) | Predicted Solubility |
| This compound (Est.) | 18.5 | 7.5 | 5.0 | - | Solute |
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.0 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 6.8 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 18.5 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 39.0 | Insoluble |
Note: Solvent HSP values are sourced from established databases. The Ra value represents the calculated distance to the estimated solute HSPs.
These predictions align with qualitative observations, which note that the compound is slightly soluble in methanol and soluble in more moderately polar solvents like chloroform[9]. The calculations suggest that solvents like toluene, dichloromethane, ethyl acetate, and acetone are excellent candidates for solubilizing this compound, while highly nonpolar (hexane) or highly protic (ethanol, methanol, water) solvents are less suitable.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 99 2967-66-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. METHYL 4-(TRIFLUOROMETHOXY)BENZOATE CAS#: 780-31-4 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 4-(trifluoromethyl)benzoate for Research and Drug Development
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, determinant of project success. The quality and reliability of starting materials directly impact reaction efficiency, impurity profiles, and ultimately, the integrity of downstream biological data. This guide provides an in-depth technical overview of Methyl 4-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry, focusing on the practical aspects of sourcing, supplier qualification, and in-house quality control.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 2967-66-0) is a versatile reagent widely employed in the synthesis of complex organic molecules.[1] Its utility stems from the presence of the trifluoromethyl (CF3) group, which can profoundly influence the physicochemical and pharmacological properties of a target molecule. The incorporation of a CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, making it a valuable moiety in drug design.[1]
This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] Its unique structure, featuring both a trifluoromethyl group and an ester functionality on a benzoate core, allows for a variety of chemical transformations.[1]
The Commercial Landscape: Identifying and Selecting a Supplier
A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical synthesis labs. The selection of a supplier should be a carefully considered process, weighing factors such as purity, available documentation, cost, and supply chain reliability.
Major Commercial Suppliers: A Comparative Overview
The following table provides a snapshot of offerings from several prominent suppliers. It is important to note that stock status, pricing, and lead times are subject to change and should be verified directly with the supplier.
| Supplier | Product Number (Example) | Purity | Available Quantities | Key Documentation |
| Sigma-Aldrich (Merck) | 333441 | 99% | 5g, 25g, 100g | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| Thermo Fisher Scientific | A15400 | ≥97.5% (GC) | 5g, 25g, 100g | Specification Sheet, SDS |
| Matrix Scientific | 001105 | 97% | 1g, 5g, 25g, 100g, 500g | CoA available on request, SDS |
| Oakwood Chemical | 006842 | 98% | 1g, 10g, 25g, 100g | CoA, SDS |
| INDOFINE Chemical Company | 21-171 | 98% | Inquire for sizes | CoA, MSDS |
Note: This table is for illustrative purposes. Researchers should always consult the supplier's website for the most current product information.
Key Considerations for Supplier Qualification:
-
Purity and Impurity Profile: For drug development applications, a high purity of ≥98% is generally recommended. Scrutinize the Certificate of Analysis (CoA) for information on the analytical methods used for purity determination (e.g., GC, NMR) and the presence of any specified impurities.
-
Documentation and Traceability: Reputable suppliers will readily provide a batch-specific CoA and a comprehensive Safety Data Sheet (SDS). For GMP or other regulated environments, inquire about the supplier's quality management system and their ability to provide documentation for traceability.
-
Consistency and Reliability: For long-term projects, it is crucial to partner with a supplier who can ensure batch-to-batch consistency. Inquire about their manufacturing processes and quality control procedures.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, handling, and potential applications.
In-House Quality Control: Verifying the Integrity of Procured Material
While a supplier's CoA provides a baseline for quality, it is prudent for research organizations to perform their own in-house quality control on incoming batches of critical reagents. This not only verifies the supplier's claims but also ensures the material has not degraded during transit or storage.
Recommended Analytical Techniques for Quality Control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information on purity and qualitative information for identifying potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure of the compound and identifying any structural isomers or impurities. The 19F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the C-F bonds of the trifluoromethyl group.
Experimental Protocol: Purity Assessment by GC-MS
Objective: To determine the purity of a commercial sample of this compound and identify any potential volatile impurities.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to the mark. This will give a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution 1:100 with dichloromethane to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or equivalent).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Identify any significant impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Synthesis of this compound: A Standard Laboratory Procedure
For researchers who wish to synthesize this compound in-house or require a deeper understanding of its formation, the Fischer esterification of 4-(trifluoromethyl)benzoic acid is a common and reliable method.
Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or GC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Handling, Storage, and Safety
This compound is a combustible liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Conclusion
The successful use of this compound in research and drug development hinges on the careful selection of a reliable commercial supplier and the implementation of robust in-house quality control measures. By understanding the commercial landscape, critically evaluating supplier documentation, and having the capability to independently verify the purity and identity of the material, researchers can mitigate the risks associated with poor quality reagents and ensure the integrity of their scientific endeavors. This guide provides a framework for these essential practices, empowering scientists to make informed decisions and advance their research with confidence.
Visualizations
Caption: A logical workflow for qualifying commercial chemical suppliers.
Caption: A typical workflow for in-house quality control analysis.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 4-(trifluoromethyl)benzoate
Introduction: Understanding Methyl 4-(trifluoromethyl)benzoate
This compound (CAS No: 2967-66-0) is an important fluorinated building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a methyl ester and a trifluoromethyl group on a benzene ring, imparts specific properties that are crucial for its application but also dictate its stability and handling requirements. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the ester functional group.[3][4] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and potential degradation pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its integrity and safe handling.
Physicochemical Properties and Intrinsic Stability
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its stability and defining appropriate storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[2] |
| Molecular Weight | 204.15 g/mol | PubChem[2] |
| Appearance | Clear, colorless to pale yellow liquid | Thermo Scientific[5] |
| Melting Point | 13-14 °C (lit.) | Sigma-Aldrich[1], ChemBK[6] |
| Boiling Point | 94-95 °C at 21 mmHg (lit.) | Sigma-Aldrich[1], ChemBK[6] |
| Density | 1.268 g/mL at 25 °C (lit.) | Sigma-Aldrich[1], ChemBK[6] |
| Flash Point | 82 °C (179.6 °F) - closed cup | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.451 (lit.) | Sigma-Aldrich[1] |
The intrinsic stability of this compound is largely governed by two key structural features: the ester linkage and the trifluoromethyl group.
-
Ester Functional Group: The ester group is the primary site of potential hydrolytic degradation. This reaction, which cleaves the ester bond to form 4-(trifluoromethyl)benzoic acid and methanol, can be catalyzed by both acids and bases.[7][8]
-
Trifluoromethyl Group: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally stable under most conditions.[9] It is resistant to chemical, thermal, and photochemical degradation.[9] This high stability is a key reason for its prevalence in medicinal chemistry. However, under very harsh conditions, such as in the presence of superacids, protolytic defluorination can occur.[10] A study on high-temperature hydrolysis of methyl p-trifluoromethylbenzoate in a dilute alkaline solution also indicated partial hydrolysis of the trifluoromethyl group to a carboxylic acid, though this occurs under extreme conditions (200–300 °C).[11]
Overall, under normal laboratory conditions, this compound is considered a stable compound.[12][13]
Degradation Pathways and Incompatibilities
To ensure the long-term integrity of this compound, it is crucial to understand the chemical reactions that can lead to its degradation. These pathways are directly linked to its material incompatibilities.
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is the hydrolysis of its ester functional group.
-
Base-Catalyzed Hydrolysis (Saponification): This is a critical incompatibility to consider. In the presence of bases (e.g., sodium hydroxide, potassium hydroxide, amines), the ester undergoes saponification.[12] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically rapid and irreversible, yielding the corresponding carboxylate salt (potassium or sodium 4-(trifluoromethyl)benzoate) and methanol.[7][14] For this reason, this compound must be stored away from all basic substances.[12][13]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo acid-catalyzed hydrolysis. This reaction is the reverse of Fischer esterification and is typically an equilibrium process.[7] While less aggressive than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the formation of 4-(trifluoromethyl)benzoic acid and methanol.
Caption: Primary hydrolytic degradation pathways for this compound.
Other Incompatibilities and Hazards
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to exothermic reactions, potentially compromising the integrity of the container and the compound.[12]
-
Reducing Agents: Incompatible with strong reducing agents.[12]
-
Thermal Decomposition: While thermally stable under normal conditions, exposure to high temperatures, such as in a fire, can lead to decomposition. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[12]
-
Combustibility: this compound is a combustible liquid with a flash point of 82°C.[1][13] This means it can form flammable vapor mixtures with air when heated to this temperature or above. Therefore, it must be kept away from open flames, hot surfaces, and other sources of ignition.[12][13]
Recommended Storage and Handling Protocols
Based on the chemical properties and incompatibilities, the following storage and handling protocols are recommended to maintain the quality and ensure the safety of this compound.
Optimal Storage Conditions
To prevent degradation and ensure safety, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place.[12][15] Avoid direct sunlight and storage on high shelves where temperatures may be higher.[2] Refrigeration is not strictly necessary unless specified by the supplier for long-term storage, but protection from heat is paramount.
-
Atmosphere: Store in a well-ventilated area.[2][12] This is crucial for dispersing any vapors and preventing the accumulation of a flammable atmosphere.
-
Container: Keep the container tightly closed when not in use to prevent the ingress of moisture, which could facilitate hydrolysis, and to contain vapors.[12][15] The original supplier container is ideal.
-
Segregation: Store separately from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[12] It is best practice to use a dedicated, approved flammable storage cabinet.[1]
Caption: Key parameters for the safe storage of this compound.
Safe Handling Practices
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[12][13] Use spark-proof tools and equipment where necessary.[16]
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[16]
Methodology for Stability Assessment: A Self-Validating System
For critical applications in drug development, a formal stability study is essential. A well-designed study not only determines the re-test period or shelf life but also validates the analytical methods used for quality control. The principles outlined in the ICH Q1A(R2) guideline provide a robust framework.[12][15][17]
Forced Degradation (Stress Testing)
The initial step is to perform forced degradation studies.[6][18] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and establishing the stability-indicating nature of the analytical method (e.g., HPLC).[19][20]
Experimental Protocol for Forced Degradation:
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation:[18]
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 1-4 hours (this reaction is expected to be fast).
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, heat the solid compound at a temperature below its boiling point.
-
Photostability: Expose the solution and solid material to light according to ICH Q1B guidelines.[17]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable, validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector.
-
Evaluation:
-
Confirm a decrease in the peak area of the parent compound.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Assess peak purity to ensure that the parent peak is free from co-eluting degradants.
-
Calculate mass balance to account for all the material.
-
Long-Term Stability Study
Following the insights from forced degradation, a formal long-term stability study should be conducted on at least three primary batches of the material.[12]
Experimental Protocol for Long-Term Stability:
-
Storage: Store samples of this compound in its intended container closure system under the following ICH-recommended conditions:[12][17]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters, such as:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period.
Conclusion
This compound is a stable organic compound when stored and handled under appropriate conditions. Its primary liability is the ester functional group, which is susceptible to hydrolysis, particularly under basic conditions. Its combustible nature necessitates storage away from heat and ignition sources. By implementing the scientifically grounded storage protocols and handling procedures outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of this compound, leading to reliable and reproducible results in their scientific endeavors. A systematic approach to stability testing, guided by ICH principles, provides the ultimate assurance of its quality over time.
References
- 1. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 2. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. mdpi.com [mdpi.com]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. database.ich.org [database.ich.org]
- 12. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 13. homework.study.com [homework.study.com]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. homework.study.com [homework.study.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. onyxipca.com [onyxipca.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Methyl 4-(trifluoromethyl)benzoate: A Comprehensive Technical Guide
An In-depth Examination of a Key Building Block in Modern Chemistry
Introduction
Methyl 4-(trifluoromethyl)benzoate is a specialized ester that has emerged as a critical building block in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, characterized by a trifluoromethyl group (-CF3) and an ester functionality attached to a benzene ring, imparts distinct electronic properties and reactivity.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, analytical characterization, and applications. The strategic incorporation of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound an invaluable tool in the design of novel pharmaceuticals and advanced materials.[3][4]
Core Molecular and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. These properties dictate reaction conditions, purification strategies, and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C9H7F3O2 | [5] |
| Molecular Weight | 204.15 g/mol | [6] |
| CAS Number | 2967-66-0 | [6] |
| Appearance | Transparent, colorless to light yellow liquid | |
| Density | 1.268 g/mL at 25 °C | |
| Melting Point | 13-14 °C | [5] |
| Boiling Point | 94-95 °C at 21 mmHg | [5] |
| Refractive Index (n20/D) | 1.451 | [5] |
| Flash Point | 82 °C (179.6 °F) - closed cup |
The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the ester group. This electronic effect is a key driver for its utility in various chemical transformations.[2]
Synthesis and Mechanistic Considerations
The most common and industrially scalable method for preparing this compound is through the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Workflow for Fischer Esterification```dot
Caption: Key transformations of the intermediate.
Its enhanced reactivity and the unique properties conferred by the -CF₃ group make it a valuable precursor in several areas: [1]* Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It can enhance metabolic stability by blocking sites of oxidation and increase binding affinity by altering the electronic nature of the parent molecule. [3]This makes this compound a key starting material for synthesizing novel drug candidates. [1]For example, the trifluoromethylphenyl moiety is found in numerous FDA-approved drugs, such as the antidepressant Fluoxetine and the kinase inhibitor Sorafenib. [3]* Advanced Materials: The introduction of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers and other materials. [2]This intermediate serves as a monomer or precursor in the synthesis of specialty fluorinated compounds. [1][2]* Organic Synthesis: It is a powerful tool for functional group transformations, allowing chemists to introduce the trifluoromethylbenzoyl group into a wide range of organic molecules. [1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as an irritant, causing skin, eye, and respiratory system irritation. [5][6][7]* GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]* Required PPE: Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. [7]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [7][8]
Handling and Storage Procedures
-
Handling: Avoid contact with skin and eyes. [8]Do not breathe vapors or mist. [7]Keep away from heat, sparks, and open flames. [9]All equipment should be properly grounded to prevent static discharge. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7][9]It is incompatible with strong oxidizing agents, bases, amines, and reducing agents. [7]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][10]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops. [7][10]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [7][10]* Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [7][10]
Conclusion
This compound is a cornerstone intermediate in modern synthetic chemistry. Its well-defined physical properties, predictable reactivity, and the valuable characteristics imparted by the trifluoromethyl group make it an indispensable tool for researchers in drug discovery and materials science. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for leveraging its full potential to drive innovation and develop next-generation molecules with enhanced efficacy and performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of Methyl 4-(trifluoromethyl)benzoate
An In-depth Technical Guide: The Core Reactions of Methyl 4-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals
This compound is a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structure, which features a trifluoromethyl group and a methyl ester attached to a benzene ring, provides two distinct points for chemical modification. This dual reactivity, combined with the unique properties imparted by the trifluoromethyl group, makes it an indispensable intermediate for creating complex molecules with tailored characteristics.[1][2]
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature, metabolic stability, and ability to enhance properties like lipophilicity and membrane permeability make it a highly sought-after substituent.[3] Incorporating a CF3 group can significantly improve a drug candidate's pharmacokinetic profile and binding selectivity.[3] this compound serves as a readily available and versatile scaffold to introduce this vital functional group into novel pharmaceutical agents and advanced materials.[1][2]
This guide provides a comprehensive review of the core reactions of this compound, structured from the perspective of a senior application scientist. It moves beyond simple reaction lists to explain the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore reactions at the two primary sites: the ester functional group and the aromatic ring.
Part 1: Reactions at the Ester Functional Group via Nucleophilic Acyl Substitution
The ester functional group is a primary site of reactivity, undergoing nucleophilic acyl substitution. This class of reaction involves the replacement of the methoxy (-OCH3) group with a variety of nucleophiles.
The Underlying Mechanism: Addition-Elimination
Nucleophilic acyl substitution does not occur in a single step. Instead, it proceeds through a well-established two-step mechanism known as addition-elimination.[4]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[4][5]
-
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the leaving group (in this case, the methoxide ion, CH3O⁻) is expelled.[4][5]
The presence of the electron-withdrawing trifluoromethyl group at the para position significantly influences this reaction. It withdraws electron density from the aromatic ring, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images and embedded. Caption: General mechanism of nucleophilic acyl substitution.
Saponification: The Gateway to the Carboxylic Acid
Saponification, or the basic hydrolysis of the ester, is a fundamental transformation that converts this compound into its corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid. This reaction is typically irreversible because the final deprotonation of the carboxylic acid to form a carboxylate salt drives the equilibrium forward.[4] High temperatures can enhance the rate of this reaction.[6]
This protocol provides a representative method for the hydrolysis of an ester to its carboxylic acid.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1.5 v/v ratio).
-
Addition of Base: Add sodium hydroxide (NaOH, approx. 2.0 eq) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2). A precipitate of 4-(trifluoromethyl)benzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| Methyl Benzoate Derivative | NaOH, H₂O/MeOH | Reflux, 4h | Carboxylic Acid | 95% | [7] |
| Methyl p-trifluoromethylbenzoate | 2% KOH, H₂O | 200–300 °C, 30 min | 4-(trifluoromethyl)benzoic acid | Quantitative | [6] |
Table 1: Representative conditions for ester hydrolysis.
Reduction to 4-(trifluoromethyl)benzyl alcohol
The ester can be readily reduced to the corresponding primary alcohol, 4-(trifluoromethyl)benzyl alcohol, a valuable intermediate in its own right. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 eq) in the same anhydrous solvent. Caution: LiAlH₄ reacts violently with water.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography or distillation.
Part 2: Reactions on the Aromatic Ring via Electrophilic Aromatic Substitution
The second major site of reactivity is the benzene ring itself. The substituents already present on the ring—the ester and the trifluoromethyl group—profoundly dictate the outcome of electrophilic aromatic substitution (SEAr) reactions.
Directing Effects: A Deactivated, Meta-Directing System
Both the methyl ester (-COOCH₃) and the trifluoromethyl (-CF₃) groups are electron-withdrawing.[8][9] They pull electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[10][11] Such groups are termed "deactivating."[10]
Furthermore, through analysis of the resonance structures of the cationic intermediate (the sigma complex) formed during electrophilic attack, it becomes clear that both groups direct incoming electrophiles to the meta position (the carbon atom two positions away from the substituent).[8][9] Attack at the ortho or para positions would place a destabilizing positive charge directly adjacent to the electron-withdrawing group. Therefore, this compound is strongly deactivated and will direct incoming electrophiles to the 3- and 5-positions.
Caption: Logical flow of directing effects in this compound.
Nitration: Introducing a Nitro Group
Due to the ring's deactivation, nitration requires harsh conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid." The sulfuric acid acts as a catalyst to protonate nitric acid, which then loses water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile.[9][12]
This protocol is adapted from the general procedure for nitrating methyl benzoate.[12]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, carefully and slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 eq).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid and cool the mixture in an ice-water bath.
-
Addition: While stirring vigorously, slowly add the cold nitrating mixture to the solution of the ester over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, warm the reaction to room temperature and allow it to stand for 15-30 minutes.
-
Workup: Carefully pour the reaction mixture over a large amount of crushed ice. The product, Methyl 3-nitro-4-(trifluoromethyl)benzoate, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the crude product thoroughly with cold water, followed by a small amount of ice-cold methanol to remove impurities. The product can be further purified by recrystallization from methanol.
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is dominated by two key features: the ester group and the substituted aromatic ring. The ester functionality provides a handle for nucleophilic acyl substitution, enabling its conversion into the corresponding carboxylic acid, alcohol, and amides. Concurrently, the aromatic ring, though strongly deactivated, can undergo electrophilic aromatic substitution at the meta-position, allowing for the introduction of further functionality. A thorough understanding of these reaction pathways and the electronic effects of the substituents is essential for leveraging this molecule to its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aiinmr.com [aiinmr.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. westfield.ma.edu [westfield.ma.edu]
An In-depth Technical Guide to the Hazards of Methyl 4-(trifluoromethyl)benzoate
This guide provides a comprehensive technical overview of the known and potential hazards associated with Methyl 4-(trifluoromethyl)benzoate (CAS No. 2967-66-0). It is intended for researchers, chemists, and drug development professionals who handle this compound. The information herein is synthesized from established safety data sheets and chemical databases to promote a culture of safety and informed risk assessment in the laboratory.
Compound Profile and Physicochemical Characteristics
This compound is an ester derivative of benzoic acid, notable for the trifluoromethyl (-CF3) group at the para position of the benzene ring. This electron-withdrawing group significantly influences the molecule's reactivity and physicochemical properties, which are foundational to understanding its hazard profile. The compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
A summary of its key physical and chemical properties is essential for safe handling and is presented below.
| Property | Value | Source |
| CAS Number | 2967-66-0 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless Liquid | [2][4] |
| Density | 1.268 g/mL at 25 °C | [2][5] |
| Melting Point | 13-14 °C | [2][5] |
| Boiling Point | 94-95 °C @ 21 mmHg | [2][5] |
| Flash Point | 82 °C (179.6 °F) - Closed Cup | [2] |
| Water Hazard Class (WGK) | WGK 3 (High hazard to water) | [2] |
GHS Hazard Classification and Risk Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, and its handling requires adherence to specific precautionary measures.
| Hazard Class | GHS Category | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
| Flammable Liquids | Category 4 | - | Combustible liquid |
The primary risks stem from its irritant properties upon direct contact or inhalation. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with biological membranes in the skin, eyes, and respiratory tract, leading to the observed irritation.
Logical Relationship: Exposure to Health Hazard
The following diagram illustrates the direct causal link between the routes of exposure for this compound and its classified health effects.
References
- 1. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 2967-66-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chembk.com [chembk.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2967-66-0 Name: Methyl 4-(Trifluoromethyl)benzoatethis compound [xixisys.com]
An In-Depth Technical Guide to Methyl 4-(trifluoromethyl)benzoate
Abstract: Methyl 4-(trifluoromethyl)benzoate is a pivotal chemical intermediate whose significance has grown in tandem with the rise of fluorinated compounds in pharmaceuticals and advanced materials.[1][2] Its structure, featuring a trifluoromethyl group (-CF3) at the para position of a methyl benzoate core, imparts unique electronic properties that are highly sought after in modern organic synthesis.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthesis protocols, spectroscopic signature, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks to construct complex molecular architectures with tailored functionalities.
Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, and is registered under a unique CAS number for universal tracking in databases and commerce.[3]
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 2967-66-0 | [3][5] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [3] |
| Synonyms | 4-(Trifluoromethyl)benzoic Acid Methyl Ester, 4-Methoxycarbonylbenzotrifluoride, Methyl p-(trifluoromethyl)benzoate | [3][6] |
| InChIKey | VAZWXPJOOFSNLB-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(F)(F)F | [3][4] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. It exists as a liquid at room temperature, a characteristic that facilitates its use as a reagent in solution-phase chemistry.[4]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | [1][4][6] |
| Melting Point | 13-14 °C | [5][6] |
| Boiling Point | 94-95 °C at 21 mmHg | [5][6] |
| Density | 1.268 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.451 | [5] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [7] |
| Solubility | Soluble in chloroform and methanol (slightly) | [6] |
Synthesis and Manufacturing
The most prevalent and industrially scalable method for producing this compound is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)benzoic acid, with methanol under acidic catalysis. This reaction is a classic example of nucleophilic acyl substitution, where methanol acts as the nucleophile.
Protocol: Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid
This protocol describes a standard laboratory-scale synthesis. The causality for using a strong acid catalyst, like sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic methanol.
-
Reactor Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (95.0 g, 0.5 mol).
-
Reagent Addition: Add methanol (250 mL) to the flask to dissolve the solid.
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (5 mL) dropwise to the solution. The addition is exothermic and should be performed with caution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the volume of the mixture by approximately half using a rotary evaporator.
-
Extraction: Transfer the concentrated residue to a separatory funnel containing 200 mL of cold water and 200 mL of diethyl ether. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil by vacuum distillation to obtain this compound as a clear, colorless liquid.
Caption: Fischer esterification of 4-(trifluoromethyl)benzoic acid.
Spectroscopic Profile
Characterization by spectroscopic methods is essential for verifying the structure and purity of the synthesized compound. The electron-withdrawing nature of the -CF3 group and the ester functionality result in a distinct spectroscopic signature.
| Spectroscopy | Feature | Interpretation |
| ¹H NMR | Aromatic protons appear as two doublets in the δ 7.5-8.2 ppm range. Methyl protons (–OCH₃) appear as a singlet around δ 3.9 ppm. | The para-substitution pattern results in an AA'BB' system for the aromatic protons. The strong deshielding is due to the electron-withdrawing effects of both the ester and -CF3 groups. |
| ¹³C NMR | Carbonyl carbon (C=O) signal is observed around δ 165 ppm. Aromatic carbons appear in the δ 125-135 ppm region. The methyl carbon (–OCH₃) is seen around δ 52 ppm. The trifluoromethyl carbon (-CF₃) signal appears as a quartet due to C-F coupling. | The chemical shifts are consistent with a substituted benzene ring containing both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) functionalities relative to the ester linkage. |
| IR Spectroscopy | Strong C=O stretch at ~1720-1730 cm⁻¹. Strong C-F stretches in the range of ~1100-1350 cm⁻¹. C-O ester stretches around ~1280 cm⁻¹. | These absorption bands are characteristic of an aromatic ester containing a trifluoromethyl group.[3] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 204. | Confirms the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 173.[3] |
Chemical Reactivity and Key Transformations
This compound's reactivity is dominated by the ester functional group and the electronically modified aromatic ring.
-
Ester Group: The ester is susceptible to nucleophilic attack, most notably hydrolysis (saponification) to the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid.[8] This transformation is fundamental, as it allows the ester to function as a protecting group for the carboxylic acid or as a precursor for amides and other derivatives.
-
Aromatic Ring: The trifluoromethyl group is a powerful deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this is less common.
Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a self-validating system for converting the ester back to its parent carboxylic acid, a common requirement in multi-step syntheses.[9][10]
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (20.4 g, 0.1 mol) in 50 mL of methanol.
-
Base Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC, showing the disappearance of the starting ester).
-
Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of 4-(trifluoromethyl)benzoic acid will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum to yield the product.
Caption: Two-step saponification of the ester to its carboxylic acid.
Applications in Research and Drug Development
This compound is not an end product but a high-value building block, primarily due to the strategic incorporation of the trifluoromethyl group.[1] The -CF3 group is a "lipophilic electron-withdrawing group," a combination of properties that is highly advantageous in medicinal chemistry.[11]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable methyl or methoxy group with a -CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.[11]
-
Modulation of pKa: As a strong electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby acidic or basic centers, altering a molecule's ionization state at physiological pH and impacting its solubility and target engagement.[11]
-
Intermediate for APIs: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][12] It allows for the precise introduction of the 4-(trifluoromethyl)benzoyl moiety into larger, more complex molecules.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an irritant.[3]
| Hazard Type | GHS Information |
| Hazard Statements | H315: Causes skin irritation.[3][7]H319: Causes serious eye irritation.[3][7]H335: May cause respiratory irritation.[3][7] |
| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Incompatible Materials | Strong bases, strong oxidizing agents, amines, and reducing agents.[13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[13] |
Conclusion
This compound is a quintessential example of a modern chemical building block. Its value lies not in its own biological activity, but in its utility for constructing more complex molecules with enhanced properties.[2] The trifluoromethyl group it carries is a powerful tool for medicinal chemists to fine-tune the metabolic stability, lipophilicity, and electronic character of drug candidates.[11] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical and materials science innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-trifluoromethylbenzoate | 2967-66-0 [amp.chemicalbook.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jelsciences.com [jelsciences.com]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note and Protocol for the Hydrolysis of Methyl 4-(trifluoromethyl)benzoate
Abstract
This document provides a comprehensive guide for the hydrolysis of Methyl 4-(trifluoromethyl)benzoate to synthesize 4-(trifluoromethyl)benzoic acid, a crucial intermediate in the development of pharmaceuticals and advanced materials. We present a detailed, field-proven protocol for base-catalyzed hydrolysis (saponification), emphasizing the rationale behind procedural steps to ensure both high yield and purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental design.
Introduction
4-(Trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry and materials science.[1][2] The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The synthesis of this key intermediate often begins with the hydrolysis of its corresponding methyl ester, this compound.
The hydrolysis of an ester is a fundamental organic transformation that can be catalyzed by either acid or base.[3][4] For the hydrolysis of this compound, a base-catalyzed approach, also known as saponification, is generally preferred. This preference is rooted in two key principles:
-
Irreversibility: Base-catalyzed hydrolysis is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[4] This drives the reaction to completion, ensuring a high conversion of the starting material.[3]
-
Reaction Kinetics: The electron-withdrawing nature of the trifluoromethyl group at the para position of the benzoate ring makes the carbonyl carbon more electrophilic. This heightened electrophilicity facilitates the nucleophilic attack by the hydroxide ion, often leading to faster reaction rates compared to the hydrolysis of unsubstituted or electron-rich benzoate esters.
This application note details a robust and reproducible protocol for the saponification of this compound using sodium hydroxide in a mixed solvent system.
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis
The saponification of this compound proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and reforming the carbonyl group. In the final step, the methoxide ion, a strong base, deprotonates the newly formed carboxylic acid, yielding the sodium salt of 4-(trifluoromethyl)benzoic acid and methanol. The subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Deionized Water | |||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | For drying |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or a pH meter
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Use 1.5 to 2.0 equivalents of NaOH relative to the ester. The use of a slight excess of base ensures the complete consumption of the starting material.
-
With stirring, add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.
-
-
Saponification:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (the boiling point of the methanol/water mixture, approximately 65-75 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction. Typically, the reaction is complete within 1-3 hours. Expert Tip: The presence of the electron-withdrawing -CF3 group accelerates this reaction compared to the hydrolysis of methyl benzoate.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker and slowly acidify it with concentrated hydrochloric acid with stirring. This should be done in a fume hood as the reaction is exothermic. Continue adding acid until the pH of the solution is approximately 2.[5] The 4-(trifluoromethyl)benzoic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
-
Purification (Optional):
-
If further purification is required, the crude 4-(trifluoromethyl)benzoic acid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
-
-
Characterization:
-
Determine the melting point of the product. The literature melting point for 4-(trifluoromethyl)benzoic acid is in the range of 219-221 °C.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is heated to a gentle reflux and monitor by TLC until the starting material is consumed. |
| Insufficient amount of base. | Use at least 1.5 equivalents of NaOH. | |
| Low Yield | Product loss during workup. | Ensure the solution is sufficiently acidified to precipitate all the product. Minimize the amount of cold water used for washing the precipitate. |
| Incomplete precipitation. | Cool the acidified mixture in an ice bath for an extended period (e.g., 1 hour). | |
| Oily Product | Impurities present. | Recrystallize the product from a suitable solvent system. |
Conclusion
The base-catalyzed hydrolysis of this compound is an efficient and reliable method for the synthesis of 4-(trifluoromethyl)benzoic acid. The protocol described in this application note is optimized for high yield and purity, leveraging the electronic properties of the trifluoromethyl substituent to facilitate the reaction. By following this detailed procedure and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their synthetic endeavors.
References
- 1. 4-(Trifluoromethyl)benzoic Acid: Synthesis, Antifungal Esters, and Analytical Applications_Chemicalbook [chemicalbook.com]
- 2. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Use of Methyl 4-(trifluoromethyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Methyl 4-(trifluoromethyl)benzoate in pivotal palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl (-CF3) group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide moves beyond simple procedural lists, offering in-depth mechanistic insights, explaining the causality behind protocol choices, and providing detailed, field-proven experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Strategic Advantage of this compound
This compound is a critical intermediate in modern organic synthesis.[3][4] Its structure features two key functionalities that dictate its reactivity in cross-coupling reactions:
-
The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety significantly influences the electronic character of the aromatic ring. This deactivation makes the C-X bond (where X is a leaving group like Br, I, or OTf, which would be used in place of the ester for direct coupling at that site) more susceptible to oxidative addition to a low-valent palladium center, a key step in many catalytic cycles.[5] However, the focus of this guide is on reactions where the ester itself is either transformed or the aryl ring acts as the electrophile, assuming it has been converted to an appropriate halide or triflate. For the purpose of these protocols, we will consider the precursor, 4-Bromo- or 4-Iodobenzoic acid methyl ester, which leads to the desired coupled product retaining the core structure of this compound.
-
The Methyl Ester (-CO2Me) Group: This group also possesses electron-withdrawing character and provides a reactive handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
The combination of these groups makes the resulting coupled products valuable precursors for pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Figure 1: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability and low toxicity of its boronic acid reagents.[6][7] When applied to an aryl halide precursor of this compound, it allows for the synthesis of complex biaryl systems.
Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8] The electron-withdrawing nature of the -CF3 and -CO2Me groups makes the initial oxidative addition step (rate-limiting for many aryl halides) relatively facile. The key steps are:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
References
- 1. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
Application Note and Protocols for the Nitration of Methyl 4-(trifluoromethyl)benzoate
Abstract
This document provides a comprehensive guide for the electrophilic aromatic substitution nitration of methyl 4-(trifluoromethyl)benzoate. This reaction is a critical transformation in synthetic organic chemistry, yielding methyl 3-nitro-4-(trifluoromethyl)benzoate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol herein details the necessary reagents, safety precautions, step-by-step experimental procedure, and methods for purification and characterization of the final product. The causality behind key experimental choices is explained to ensure a robust and reproducible outcome.
Introduction
This compound is an important building block in organic synthesis due to the unique electronic properties imparted by the trifluoromethyl group.[1][2] Its nitration is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] In this process, a nitro group (-NO2) is introduced onto the aromatic ring. The trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups are both electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[4][5] However, they direct the incoming electrophile to the meta position relative to themselves.[6][7] Therefore, the nitration of this compound is expected to yield primarily methyl 3-nitro-4-(trifluoromethyl)benzoate. This regioselectivity is a consequence of the deactivating nature of the substituents, which destabilize the ortho and para positions more than the meta position during the formation of the Wheland intermediate.[4]
The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[8][9] This powerful electrophile is then attacked by the nucleophilic π-electron system of the benzene ring.[10]
Health and Safety
Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. These reagents are highly corrosive and can cause severe burns upon contact with skin or eyes.[11][12] The reaction is also highly exothermic and has the potential for thermal runaway if not properly controlled.[11] All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Acid-resistant gloves
-
Chemical safety goggles and a face shield[13]
-
A chemical-resistant lab coat[11]
An emergency eyewash and safety shower must be readily accessible.[14] Spill containment kits and neutralizing agents should be available.[15]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | e.g., Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | e.g., VWR |
| Methanol (CH₃OH) | ACS Reagent | e.g., EMD Millipore |
| Deionized Water (H₂O) | N/A | In-house |
| Ice | N/A | In-house |
Experimental Protocol
4.1. Reaction Setup
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.
-
Carefully add 20 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5 °C with stirring.
-
In a separate beaker, weigh out 5.0 g of this compound.
-
Slowly add the this compound to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition.
4.2. Preparation of the Nitrating Mixture
-
In a separate, clean, and dry 50 mL beaker, carefully add 5 mL of concentrated nitric acid.
-
Cool this beaker in the ice-water bath.
-
Slowly and with extreme caution, add 5 mL of concentrated sulfuric acid dropwise to the nitric acid while stirring. Never add sulfuric acid rapidly to nitric acid as this can cause a dangerous exothermic reaction. [15] This mixture generates the nitronium ion, the active electrophile.[16]
-
Allow the nitrating mixture to cool to 0-5 °C.
4.3. Nitration Reaction
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-45 minutes.[17]
-
Crucially, maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of dinitrated byproducts. [18]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture stir at room temperature for 1 hour to ensure completion.
4.4. Work-up and Isolation
-
Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with stirring.[19] This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The crude product should solidify. If it remains oily, scratching the inside of the beaker with a glass rod may induce crystallization.[20]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[9]
-
Wash the crude product with two 50 mL portions of cold deionized water to remove any residual acid.
-
Press the solid as dry as possible on the filter paper.
4.5. Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid.[20] Start with approximately 20-30 mL and add more if necessary.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to maximize crystal formation.[21]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization
The identity and purity of the synthesized methyl 3-nitro-4-(trifluoromethyl)benzoate can be confirmed by the following analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire the ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of the desired product.[22]
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic peaks corresponding to the nitro group (around 1530 and 1350 cm⁻¹), the carbonyl group of the ester (around 1725 cm⁻¹), and the C-F bonds of the trifluoromethyl group.[23]
Expected Results and Discussion
The nitration of this compound is expected to yield methyl 3-nitro-4-(trifluoromethyl)benzoate as the major product. The directing effects of the electron-withdrawing trifluoromethyl and methyl ester groups favor substitution at the meta-position.[24] Careful temperature control during the reaction is critical to prevent the formation of dinitrated and other byproducts.[18] The purification by recrystallization is an effective method for removing any unreacted starting material and isomeric impurities.[21]
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the nitration of this compound.
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. aiinmr.com [aiinmr.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. ehs.com [ehs.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. echemi.com [echemi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 18. issr.edu.kh [issr.edu.kh]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Methyl 3-nitro-4-trifluoromethylbenzoate(126541-81-9) 1H NMR spectrum [chemicalbook.com]
- 23. southalabama.edu [southalabama.edu]
- 24. m.youtube.com [m.youtube.com]
The Strategic Application of Methyl 4-(trifluoromethyl)benzoate in Modern Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF₃) group is a widely employed tactic to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 4-(trifluoromethyl)benzoate has emerged as a crucial and versatile intermediate in this context. While not a trifluoromethylating agent in the classical sense of donating a "naked" CF₃ group, its true value lies in serving as a robust and reliable scaffold, carrying the trifluoromethyl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
Understanding the Role of this compound
This compound is a powerful intermediate for functional group transformations, enabling the synthesis of a wide array of trifluoromethyl-containing compounds.[1] Its unique electronic and steric properties make it an invaluable building block for advanced materials and specialty chemicals.[1] The ester functionality provides a reactive handle for a variety of chemical modifications, while the trifluoromethyl group imparts its desirable characteristics to the final product.
Below, we delve into key transformations of this compound, providing detailed protocols for its application in the synthesis of valuable downstream products.
I. Hydrolysis to 4-(Trifluoromethyl)benzoic Acid: A Gateway to Further Functionalization
The hydrolysis of the methyl ester to the corresponding carboxylic acid is often the first step in leveraging this compound for more complex syntheses. The resulting 4-(trifluoromethyl)benzoic acid is a key precursor for the synthesis of amides, esters, and other acid derivatives.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is a standard and efficient method for the saponification of the ester.
Underlying Principle: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent protonation of the resulting carboxylate salt during acidic workup.
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify to a pH of ~2 with concentrated hydrochloric acid.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(trifluoromethyl)benzoic acid.
Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Methanol/Water or THF/Water |
| Typical Yield | >95% |
| Purity | High, often suitable for direct use |
II. Reduction to [4-(Trifluoromethyl)phenyl]methanol: Accessing Benzylic Alcohols
The reduction of the ester to the corresponding benzylic alcohol opens up another avenue for synthetic diversification, providing a precursor for halides, ethers, and other functional groups at the benzylic position.
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of efficiently converting esters to primary alcohols.
Underlying Principle: The reaction involves the nucleophilic addition of a hydride ion (from LAH) to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde, which upon acidic workup, yields the primary alcohol.
Experimental Workflow:
Caption: Workflow for the LAH reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 - 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting suspension through a pad of celite, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain [4-(trifluoromethyl)phenyl]methanol.
Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 85-95% |
| Purity | High after purification |
III. Direct Amidation: Synthesis of N-Substituted 4-(Trifluoromethyl)benzamides
The direct conversion of this compound to amides is a valuable transformation, as the amide functional group is a cornerstone of many pharmaceuticals.
Protocol 3: Aminolysis with a Primary or Secondary Amine
This protocol describes the direct reaction of the ester with an amine to form the corresponding amide.
Underlying Principle: This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst.
Experimental Workflow:
Caption: Workflow for the aminolysis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, combine this compound (1.0 eq) and the desired primary or secondary amine (1.1 - 2.0 eq). A solvent such as methanol or no solvent may be used.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The reaction can be slow and may require prolonged heating. The use of a catalyst, such as sodium methoxide, can accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Primary or Secondary Amine |
| Conditions | Elevated temperature, optional catalyst |
| Typical Yield | 60-90% (highly dependent on the amine) |
| Purity | High after purification |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Store in a cool, well-ventilated place away from sources of ignition.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[5]
Conclusion
This compound is a cornerstone intermediate for the synthesis of trifluoromethyl-containing molecules. Its value lies not in its ability to act as a direct trifluoromethylating agent, but in its role as a stable and versatile platform for introducing the trifluoromethylbenzoyl group into a wide range of chemical structures. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2967-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Collection - Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - Journal of the American Chemical Society - Figshare [figshare.com]
Synthesis of 4-(Trifluoromethyl)benzamides from Methyl 4-(Trifluoromethyl)benzoate: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(trifluoromethyl)benzamide scaffold is a privileged motif in modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] The trifluoromethyl (CF₃) group can enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1][2] This application note provides a detailed guide for the synthesis of N-substituted 4-(trifluoromethyl)benzamides starting from the readily available ester, Methyl 4-(trifluoromethyl)benzoate. We explore several key methodologies, from classical direct aminolysis to modern base- and additive-mediated protocols. Each section offers a comprehensive, step-by-step protocol, explains the underlying chemical principles, and discusses the rationale behind experimental choices to empower researchers in drug discovery and process development.
Introduction: The Significance of the Trifluoromethyl Group
In drug discovery, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design.[2] The trifluoromethyl group, in particular, is a powerful tool for optimizing lead compounds.[2] Its strong electron-withdrawing nature and high metabolic stability make it a valuable bioisostere for other chemical groups, often leading to improved drug efficacy and pharmacokinetic profiles.[2] Consequently, robust and scalable methods for constructing molecules containing the 4-(trifluoromethyl)benzoyl moiety are of high importance.
While amide bonds are typically formed by coupling carboxylic acids and amines with activating agents, direct synthesis from less reactive esters is an attractive strategy due to the high availability and lower cost of ester starting materials.[4][5] This guide focuses on overcoming the inherent challenges of ester aminolysis to efficiently synthesize 4-(trifluoromethyl)benzamides.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to an amide proceeds via a nucleophilic acyl substitution mechanism. The reaction involves the addition of an amine nucleophile to the electrophilic carbonyl carbon of the ester, followed by the elimination of an alkoxide leaving group.
Figure 1: General mechanism for the aminolysis of an ester.
The primary challenge in this transformation is that the methoxide (CH₃O⁻) is a relatively poor leaving group, often requiring harsh conditions like high temperatures to drive the reaction to completion.[6] The following sections detail protocols designed to facilitate this process.
Synthetic Methodologies and Protocols
Method 1: Base-Promoted Direct Amidation
The direct amidation of unactivated esters can be significantly accelerated by strong bases.[4] The base, such as potassium tert-butoxide (KOtBu), deprotonates the amine, increasing its nucleophilicity. Alternatively, highly aggressive bases like n-butyllithium (n-BuLi) can be used, though this requires strictly inert and anhydrous conditions.[4]
Rationale for Reagent Selection:
-
Base (KOtBu): A strong, non-nucleophilic base that is cost-effective and effective at increasing the nucleophilicity of a wide range of amines.
-
Solvent (DMSO): A polar aprotic solvent that can dissolve a wide range of substrates and helps to promote the reaction.[4]
Figure 2: Experimental workflow for base-promoted amidation.
Protocol 1: KOtBu-Promoted Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous DMSO.
-
Stir the suspension and add benzylamine (1.2 eq) dropwise.
-
To this mixture, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMSO.
-
Heat the reaction mixture to 90 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-4-(trifluoromethyl)benzamide.
-
-
Characterization:
-
Verify the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Method 2: Additive-Mediated Amidation with Trifluoroethanol (TFE)
Recent studies have shown that additives can mediate the amidation of esters under milder conditions. A notable example uses 2,2,2-trifluoroethanol (TFE) as an additive with a milder base, potassium phosphate (K₃PO₄).[7]
Rationale for Reagent Selection:
-
TFE (Additive): TFE is believed to facilitate the reaction by forming a more reactive trifluoroethyl ester intermediate via transesterification. This intermediate is more susceptible to nucleophilic attack by the amine.
-
K₃PO₄ (Base): A mild inorganic base sufficient to promote the reaction without causing significant side reactions.
-
Solvent (1,4-Dioxane): A high-boiling point ether that is an excellent solvent for this transformation, allowing for the necessary reaction temperatures.[7]
Protocol 2: TFE-Mediated Synthesis of N-methyl-N-benzyl-4-(trifluoromethyl)benzamide [7]
-
Materials:
-
This compound (1.0 eq, 1.42 mmol)
-
N-methylbenzylamine (1.0 eq, 1.42 mmol)
-
2,2,2-Trifluoroethanol (TFE) (0.2 eq, 0.28 mmol)
-
Potassium phosphate (K₃PO₄) (1.0 eq, 1.42 mmol)
-
1,4-Dioxane (anhydrous)
-
-
Equipment:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Nitrogen/argon manifold
-
Heating block or oil bath
-
-
Procedure:
-
To an oven-dried and nitrogen-purged Schlenk tube, add K₃PO₄ (301 mg, 1.42 mmol), TFE (20 µL, 0.28 mmol), and anhydrous 1,4-dioxane (700 µL).
-
Add this compound (229 µL, 1.42 mmol) to the suspension.
-
Heat the mixture at 125 °C for 30 minutes to pre-form the active ester intermediate.
-
Add N-methylbenzylamine (183 µL, 1.42 mmol) to the reaction mixture.
-
Continue heating at 125 °C for 22 hours.
-
After cooling, the reaction can be worked up as described in Protocol 1 (aqueous quench, extraction, and purification).
-
-
Purification & Characterization:
-
Purify via flash column chromatography and characterize using standard spectroscopic methods. This specific reaction was reported to yield 93% of the desired amide.[7]
-
Data Summary and Method Comparison
The choice of method depends on the substrate scope, available equipment, and desired scale. The table below summarizes the key features of the described protocols.
| Parameter | Method 1: Base-Promoted | Method 2: TFE-Mediated |
| Key Reagents | KOtBu, DMSO | TFE, K₃PO₄, 1,4-Dioxane |
| Reaction Temp. | 80-100 °C | 125 °C |
| Conditions | Inert atmosphere required | Inert atmosphere required |
| Generality | Broad scope for primary/secondary amines[4] | Demonstrated for secondary amines[7] |
| Pros | Generally faster reaction times | Uses a milder base, potentially better functional group tolerance |
| Cons | Requires a strong, sensitive base | Requires higher temperatures and longer reaction times |
Conclusion
The synthesis of 4-(trifluoromethyl)benzamides from this compound is a critical transformation for medicinal chemistry and drug development. While direct aminolysis of this unactivated ester presents challenges, these can be effectively overcome using either strong base promotion or additive-mediated strategies. The KOtBu-promoted method offers a rapid and broadly applicable route, whereas the TFE-mediated protocol provides a milder alternative. By understanding the principles behind these methods and following the detailed protocols, researchers can reliably access these valuable compounds for their discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
Application Note: Synthesis of (4-(Trifluoromethyl)phenyl)diphenylmethanol via Grignard Reaction
Introduction
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and materials science. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of (4-(Trifluoromethyl)phenyl)diphenylmethanol by reacting Methyl 4-(trifluoromethyl)benzoate with phenylmagnesium bromide.
The trifluoromethyl (CF₃) group is of particular interest in drug development. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The CF₃ group's strong electron-withdrawing nature and steric bulk can lead to more potent and selective interactions with enzymes and receptors.[2] This protocol details the synthesis of a triaryl methanol scaffold bearing this crucial functional group, providing a valuable building block for medicinal chemistry and drug discovery programs.[4]
Reaction Principle and Mechanism
The Grignard reaction with an ester proceeds via a double addition of the organomagnesium halide to the carbonyl carbon.[5][6] The reaction involves two key stages after the formation of the Grignard reagent (phenylmagnesium bromide):
-
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (-OCH₃) leaving group to yield an intermediate ketone (in this case, (4-(trifluoromethyl)phenyl)(phenyl)methanone).[7][8]
-
Nucleophilic Addition: The ketone formed is more reactive than the starting ester.[6] Therefore, it rapidly reacts with a second equivalent of the Grignard reagent. This second nucleophilic attack forms a magnesium alkoxide intermediate.
-
Work-up: The reaction is quenched with an acidic aqueous solution (e.g., dilute sulfuric acid or aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product.[9]
The strong basicity of Grignard reagents necessitates that the reaction be carried out under strictly anhydrous (water-free) conditions, as any protic solvent will quench the reagent.[5][10][11]
Caption: Reaction mechanism for the formation of a tertiary alcohol from an ester and a Grignard reagent.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.33 g | 54.7 | 2.25 |
| Bromobenzene | 108-86-1 | 157.01 | 8.20 g (5.5 mL) | 52.2 | 2.15 |
| This compound | 2557-13-3 | 204.14 | 5.00 g | 24.5 | 1.00 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~100 mL | - | - |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1-2 small crystals | - | Catalytic |
| 10% Aqueous Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | ~50 mL | - | - |
| Saturated Aqueous NaCl (Brine) | 7647-14-5 | 58.44 | ~25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | ~100 mL | - | - |
Experimental Protocol
Preparation and Safety Precautions
-
Anhydrous Conditions: The success of a Grignard reaction is critically dependent on the exclusion of moisture.[11] All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled while hot under a stream of dry nitrogen or argon.[12] The apparatus should be equipped with drying tubes containing a desiccant like calcium chloride.
-
Solvent: Anhydrous THF is the recommended solvent.[13] If not purchased as anhydrous, it must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Safety: Grignard reactions are exothermic and can become vigorous.[13][14] The reaction should be conducted in a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex), must be worn.[13] An ice-water bath should be kept on hand for immediate cooling if the reaction becomes too rapid.[15] Ethereal solvents are extremely flammable. Ensure there are no open flames or spark sources nearby.
Grignard Reagent Formation (Phenylmagnesium Bromide)
-
Place the magnesium turnings (1.33 g) and a single crystal of iodine into the flame-dried three-neck round-bottom flask equipped with a magnetic stir bar. The iodine helps to activate the magnesium surface.[16][17]
-
Assemble the glassware under a positive pressure of inert gas (N₂ or Ar).
-
In the dropping funnel, prepare a solution of bromobenzene (8.20 g) in 25 mL of anhydrous THF.
-
Add approximately 5 mL of the bromobenzene solution to the stirring magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and greyish.
-
If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, the reaction is exothermic.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if necessary.
-
After the addition is complete, gently reflux the mixture for an additional 30-60 minutes using a heating mantle to ensure all the magnesium has reacted. The resulting dark grey/brown solution is the Phenylmagnesium Bromide Grignard reagent.
Reaction with this compound
-
Cool the prepared Grignard reagent to 0°C using an ice-water bath.
-
Prepare a solution of this compound (5.00 g) in 20 mL of anhydrous THF in a separate dry vial.[18]
-
Slowly add the ester solution to the stirred Grignard reagent via the dropping funnel.[18] The addition should be done dropwise to control the exothermic reaction. A precipitate may form during this step.[19]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 10% sulfuric acid.[19] This step quenches any unreacted Grignard reagent and protonates the alkoxide product. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with 25 mL of water, 25 mL of 5% NaOH solution, and finally with 25 mL of saturated NaCl (brine).[19]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[16]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure (4-(Trifluoromethyl)phenyl)diphenylmethanol.
Caption: High-level experimental workflow for the synthesis of the target tertiary alcohol.
Expected Results and Characterization
The final product, (4-(Trifluoromethyl)phenyl)diphenylmethanol, is expected to be a white to off-white solid.
-
Yield: Typical yields for this type of reaction range from 60-85%, depending on the purity of reagents and the stringency of anhydrous conditions.
-
Melting Point: The melting point should be determined and compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR: Expect aromatic proton signals in the range of δ 7.0-7.8 ppm. The hydroxyl (-OH) proton will appear as a broad singlet, which is D₂O exchangeable.
-
¹³C NMR: Expect signals for the aromatic carbons, the quaternary carbon attached to the hydroxyl group (~δ 80-85 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).[20]
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group should be observed.
-
IR Spectroscopy: Look for a broad O-H stretch around 3200-3600 cm⁻¹ and C-F stretching bands around 1100-1300 cm⁻¹.
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acs.org [acs.org]
- 14. dchas.org [dchas.org]
- 15. quora.com [quora.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. amherst.edu [amherst.edu]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of Halo-substituted Methyl 4-(trifluoromethyl)benzoate
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[3][4] The synthesis of derivatives of methyl 4-(trifluoromethyl)benzoate is of significant interest as the trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with halo-substituted this compound substrates.
Reaction Mechanism and Key Principles
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
The Palladium Cycle:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl halide (e.g., halo-substituted this compound) to form a Pd(II) intermediate.[2][3]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.[2][3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[2][3]
The Copper Cycle:
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.[3] This step is crucial for activating the alkyne.[3]
The base plays a critical role by neutralizing the hydrogen halide byproduct generated during the reaction and facilitating the formation of the copper acetylide intermediate.[6]
Catalytic Cycle Diagram
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Copper-Free Sonogashira Coupling
While the copper co-catalyst enhances reactivity, it can also lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling).[1] To avoid this, copper-free variations of the Sonogashira reaction have been developed.[1][7] These methods often require specific ligands or different reaction conditions to proceed effectively.[8]
Experimental Protocols
This section provides a detailed protocol for a typical Sonogashira coupling of a halo-substituted this compound with a terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-iodo-2-(trifluoromethyl)benzoate | ≥98% | Commercially Available | Aryl iodides are generally more reactive than bromides or chlorides.[8] |
| Phenylacetylene | ≥98% | Commercially Available | Ensure the alkyne is pure to avoid catalyst poisoning.[8] |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | A common and effective palladium catalyst.[2] |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Use a fresh bottle as it can degrade over time.[8] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Must be dry and used in excess.[8] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Degas the solvent prior to use.[8] |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For work-up. |
| Saturated aq. NH₄Cl | Prepared in-house | For removal of the copper catalyst.[3] | |
| Saturated aq. NaHCO₃ | Prepared in-house | For washing. | |
| Brine | Prepared in-house | For washing. | |
| Anhydrous Na₂SO₄ | ACS Grade | Commercially Available | For drying the organic layer. |
| Celite® | Commercially Available | For filtration. | |
| Schlenk flask | For carrying out the reaction under an inert atmosphere. | ||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) | High Purity | Essential for preventing Glaser coupling.[8] |
Step-by-Step Procedure
Reaction Setup
-
Prepare the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-substituted this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.[8]
-
Add Solvent and Base: Under a positive pressure of the inert gas, add anhydrous and degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq).[3]
-
Stir: Stir the resulting mixture for 5-10 minutes at room temperature.
Addition of Alkyne and Reaction Monitoring
-
Add the Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) to the reaction mixture dropwise via a syringe.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. The optimal temperature depends on the reactivity of the aryl halide; aryl bromides may require heating, while aryl iodides often react at room temperature.[8]
-
Monitor Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.[3][8]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove solid residues, washing the pad with the same solvent.[9]
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[9][10]
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst.[8]- Poor quality of reagents (alkyne, base, solvent).[8]- Reaction temperature is too low.[8]- Inappropriate ligand for the substrate.[8] | - Use a fresh, active catalyst.- Purify starting materials; use anhydrous and degassed solvents and a dry base.[8]- Increase the reaction temperature, especially for less reactive aryl bromides.[8][11]- Screen different phosphine or N-heterocyclic carbene (NHC) ligands.[2] |
| Formation of Black Precipitate (Palladium Black) | - Decomposition of the palladium catalyst.[8]- Impurities in reagents or solvent.[8]- Inappropriate solvent choice (e.g., THF can sometimes promote this).[8][12] | - Use high-purity reagents and solvents.[8]- Consider switching to a different solvent like DMF or toluene.[11]- Ensure a strictly inert atmosphere. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen.[8]- High concentration of copper catalyst. | - Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[8]- Reduce the amount of copper iodide or consider a copper-free protocol.[1][8] |
| Difficulty in Product Purification | - Co-elution with byproducts or starting materials. | - Optimize the mobile phase for flash chromatography.- Consider recrystallization as an alternative purification method.[10] |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of Methyl 4-(trifluoromethyl)benzoate in Agrochemical Synthesis
Preamble: The Trifluoromethyl Group as a Cornerstone of Modern Agrochemicals
In the landscape of contemporary agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a paramount tool for enhancing molecular performance. Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly influential due to its unique combination of steric and electronic properties.[1][2] Its introduction into a molecular scaffold can profoundly increase lipophilicity, metabolic stability, and binding affinity to target enzymes.[2][3][4]
Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0) serves as a principal building block for accessing this critical functionality. It is not merely a reagent but a foundational intermediate from which complex, high-potency herbicides and fungicides are constructed. This guide elucidates the causality behind its selection and provides detailed protocols for its conversion into key agrochemical precursors, reflecting field-proven synthetic strategies.
Part 1: Application in HPPD-Inhibiting Herbicide Synthesis
The synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a vital class of bleaching herbicides, represents a primary application for this compound. The herbicide Isoxaflutole is a prominent example where the 4-(trifluoromethyl)phenyl moiety is essential for its biological activity.[5][6]
Mechanistic Rationale & Strategic Synthesis
The synthetic strategy hinges on introducing a nitro group ortho to the trifluoromethyl substituent. The ester and the trifluoromethyl groups are both electron-withdrawing and meta-directing.[7] In the case of this compound, the positions meta to the ester are C2 and C6, while the positions meta to the trifluoromethyl group are C3 and C5. The C2 (and C6) position is activated for electrophilic attack relative to C3 and C5 because it is ortho to the strongly deactivating -CF3 group, making the C3/C5 positions even more electron-deficient. Therefore, nitration preferentially yields the 2-nitro derivative, which is the precise intermediate required for the synthesis of isoxaflutole precursors.[8]
Synthetic Workflow for Herbicide Precursors
The overall transformation from the starting benzoate to a key benzoyl isoxazole intermediate is a multi-step process that leverages the inherent reactivity of the molecule.
Caption: Workflow for Isoxaflutole synthesis.
Protocol 1: Nitration of this compound
This protocol details the critical first step in converting the bulk intermediate into a functionalized precursor for herbicide synthesis. The procedure is adapted from established methods for nitrating deactivated aromatic esters.[9][10][11]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask fitted with a magnetic stirrer, add concentrated sulfuric acid (2.0 mL per 1.0 g of starting material). Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cooled, stirring sulfuric acid. Ensure the temperature is maintained below 10 °C.
-
Nitrating Mixture Preparation: In a separate, cooled vessel, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 mL per 1.0 mL of nitric acid). This exothermic process must be done carefully while cooling in an ice bath.
-
Electrophilic Aromatic Substitution: Add the cold nitrating mixture dropwise to the stirring solution of the benzoate over 30-60 minutes. Causality Check: A slow addition rate is critical to control the exotherm and prevent the formation of dinitrated byproducts. The temperature of the reaction mixture must be rigorously maintained between 5-15 °C.[11]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath, then remove the bath and let the reaction stand at room temperature for 1 hour.
-
Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of cracked ice in a beaker. The product, Methyl 2-nitro-4-(trifluoromethyl)benzoate, will precipitate as a solid.
-
Purification: Isolate the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual acid. Recrystallize the product from methanol to yield a purified solid.
| Parameter | Condition | Rationale |
| Temperature | 0-15 °C | Controls reaction exotherm, minimizes side reactions.[11] |
| Reagents | HNO₃ / H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺) electrophile.[12] |
| Reaction Time | ~2 hours | Ensures complete conversion of the starting material. |
| Workup | Quenching on ice | Precipitates the organic product from the strong acid solution.[13] |
| Expected Yield | 75-85% | Typical for nitration of moderately deactivated aromatic systems. |
Part 2: Application in Novel Fungicide Synthesis
The 4-(trifluoromethyl)phenyl scaffold is a recurring motif in the development of novel fungicides. Its presence often enhances the compound's ability to penetrate fungal cell membranes and resist metabolic degradation.[3][14] This section outlines a validated pathway to synthesize N-aryl amides, a class of compounds with demonstrated fungicidal properties.[14]
Synthetic Strategy: From Ester to Amide
The most robust and versatile method to create the target amide fungicides involves a three-step sequence: ester hydrolysis to the carboxylic acid, conversion to the highly reactive acid chloride, and subsequent amidation with a desired amine.
Caption: General workflow for fungicide candidate synthesis.
Protocol 2: Saponification to 4-(Trifluoromethyl)benzoic Acid
This protocol describes the quantitative conversion of the methyl ester to its corresponding carboxylic acid via base-catalyzed hydrolysis.[15][16]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in methanol (5-10 mL per 1 g of ester) in a round-bottomed flask equipped with a reflux condenser.
-
Hydrolysis: Add an aqueous solution of NaOH (1.5-2.0 eq) to the flask. Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and cool the solution in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2. Self-Validation: 4-(Trifluoromethyl)benzoic acid is insoluble in acidic water and will precipitate as a white solid upon acidification, providing a clear visual endpoint.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Protocol 3: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
This protocol uses oxalyl chloride for a clean and efficient conversion of the carboxylic acid to the highly reactive acyl chloride intermediate.[17][18]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Oxalyl Chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend 4-(Trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM (10 mL per 1 g of acid).
-
Catalyst Addition: Add one drop of DMF. Expertise Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating agent for the carboxylic acid.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1-1.2 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Isolation: The reaction mixture can be used directly in the next step, or the solvent and excess oxalyl chloride can be carefully removed under reduced pressure to yield the crude 4-(Trifluoromethyl)benzoyl chloride as an oil or low-melting solid.[17]
Protocol 4: Amidation to Synthesize Fungicide Candidates
This final step couples the acyl chloride with a selected amine to generate the target amide.[14]
Materials:
-
4-(Trifluoromethyl)benzoyl chloride (from Protocol 3)
-
Aromatic or aliphatic amine (e.g., 2,6-dichloroaniline) (1.0 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine) (1.2 eq)
Procedure:
-
Setup: In a flask under an inert atmosphere, dissolve the chosen amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Slowly add a solution of 4-(Trifluoromethyl)benzoyl chloride (1.05 eq) in DCM to the cooled amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography to yield the final product.
Conclusion
This compound is a strategically vital intermediate in agrochemical synthesis due to the powerful influence of the -CF3 group on the biological and physicochemical properties of the final active ingredient.[1][2] The protocols detailed herein provide robust, validated pathways for its conversion into high-value precursors for both herbicides and fungicides. The deliberate, step-wise functionalization of this building block—from nitration guided by electronic effects to the creation of amide bonds via reactive acyl chlorides—exemplifies the precise chemical logic required to develop next-generation crop protection solutions. As the demand for more effective and environmentally benign agrochemicals grows, the importance of versatile fluorinated building blocks like this compound will only continue to increase.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. aiinmr.com [aiinmr.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. prepchem.com [prepchem.com]
- 18. 4-(Trifluoromethylthio)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis. As a key intermediate in medicinal chemistry and materials science, robust and high-yielding synthesis of this compound is crucial.[1][2] This guide is structured to address common challenges encountered during its preparation via Fischer esterification of 4-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, GC, or NMR) reveals a low yield of this compound or a significant amount of unreacted 4-(trifluoromethyl)benzoic acid.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the final yield.[3][4][5] To maximize product formation, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[6][7] | 1. Use Excess Methanol: Employing a large excess of methanol (e.g., using it as the solvent) increases the concentration of one of the reactants, driving the equilibrium forward.[5][6] 2. Remove Water: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent.[5][8] |
| Insufficient or Inactive Catalyst | A strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[4][9] An insufficient amount of catalyst or a catalyst that has been deactivated (e.g., by moisture) will result in a slow or incomplete reaction.[3] | 1. Verify Catalyst Amount: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid. For laboratory scale, a common practice is to add a few drops of concentrated sulfuric acid. 2. Use Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry to prevent catalyst deactivation.[3] |
| Suboptimal Reaction Temperature | The esterification reaction requires sufficient thermal energy to proceed at a reasonable rate.[10] If the reaction temperature is too low, the rate of reaction will be very slow, leading to incomplete conversion within a typical timeframe. | Ensure Reflux: The reaction should be heated to the reflux temperature of the methanol (approximately 65 °C) and maintained for the duration of the reaction.[10] |
| Inadequate Reaction Time | Fischer esterification can be a slow process. If the reaction is not allowed to proceed for a sufficient duration, it may not reach equilibrium, resulting in a low yield.[11] | Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the disappearance of the starting material. Continue the reaction until no further conversion is observed. A typical reaction time is several hours.[11] |
| Product Loss During Work-up | The ester product can be hydrolyzed back to the carboxylic acid during the aqueous work-up if the acidic catalyst is not properly neutralized.[12] Additionally, improper extraction techniques can lead to significant product loss. | 1. Neutralize Carefully: After the reaction, cool the mixture and quench it by pouring it over ice water. Neutralize the excess acid catalyst by washing the organic extract with a saturated solution of sodium bicarbonate until effervescence ceases.[13] 2. Efficient Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
Issue 2: The Final Product is a Solid at Room Temperature
You have isolated your product, but it is a solid at room temperature, whereas this compound is a liquid.
The most likely cause is that your isolated "product" is actually unreacted 4-(trifluoromethyl)benzoic acid. 4-(trifluoromethyl)benzoic acid is a white solid with a melting point of 219-220 °C.[13] This indicates a very low or no conversion in your reaction.
Recommended Action:
-
Confirm Identity: Check the melting point of your solid. If it corresponds to that of the starting material, your reaction has failed.
-
Review Troubleshooting Guide: Refer to "Issue 1: Low or No Product Yield" to diagnose the reason for the failed reaction.
-
Improve Purification: During the work-up, ensure a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) to remove all unreacted acidic starting material.[13] The unreacted 4-(trifluoromethyl)benzoic acid can be recovered by acidifying the basic aqueous washings.[13]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Fischer esterification of 4-(trifluoromethyl)benzoic acid?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-(trifluoromethyl)benzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final product, this compound.
All steps in this mechanism are reversible.[4][5]
Reaction Mechanism Diagram
Caption: The reversible mechanism of Fischer esterification.
Q2: Are there any significant side reactions to be aware of?
A2: Under standard Fischer esterification conditions, side reactions are generally minimal. However, under forcing conditions (e.g., very high temperatures or prolonged reaction times with strong base), hydrolysis of the trifluoromethyl group can occur, leading to the formation of a carboxylic acid at that position.[12] It is also important to avoid excessively high temperatures which could lead to decomposition.
Q3: Can I use a different acid catalyst?
A3: Yes, while concentrated sulfuric acid is common, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[9] Solid acid catalysts, such as modified montmorillonite K10 or zirconium-based catalysts, are also effective and have the advantage of being easily separable and reusable, which can be beneficial for larger-scale synthesis and green chemistry applications.[14][15]
Q4: How do I effectively purify the final product?
A4: After the aqueous work-up, the crude product can be purified by the following methods:
-
Distillation: If the product is the major component and has a significantly different boiling point from any remaining impurities, vacuum distillation is an effective purification method.
-
Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is a standard and effective technique. A gradient of hexane and ethyl acetate is typically used as the eluent.[16]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq, or use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Optimized Synthesis using a Dean-Stark Apparatus
This protocol is designed to maximize the yield by continuously removing water during the reaction.
Materials:
-
4-(trifluoromethyl)benzoic acid
-
Methanol
-
Toluene (or another suitable azeotroping agent)
-
p-Toluenesulfonic acid (or concentrated sulfuric acid)
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 4-(trifluoromethyl)benzoic acid (1.0 eq), methanol (1.5-3.0 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture and proceed with the work-up and purification as described in Protocol 1.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Methyl 4-(trifluoromethyl)benzoate Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-(trifluoromethyl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during common synthetic transformations. The content is structured to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design more robust experiments in the future.
Section 1: Saponification (Base-Catalyzed Hydrolysis)
This section addresses the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid, a common and critical transformation.
Q1: I am trying to hydrolyze this compound to 4-(trifluoromethyl)benzoic acid using NaOH in methanol/water, but the reaction is incomplete. What is the primary side product and what causes this issue?
A1: The most common "side product" in this case is unreacted starting material. Incomplete hydrolysis is a frequent issue and is typically caused by insufficient hydroxide, suboptimal reaction conditions, or reversible equilibrium. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1][2]
The general mechanism is a Bimolecular Acyl-Oxygen Cleavage (BAc2), which proceeds through a tetrahedral intermediate.[2] If the concentration of the hydroxide ion is too low, the reaction temperature is insufficient, or the reaction time is too short, the rate of this conversion will be slow, leading to a mixture of starting material and product upon workup.
Q2: How can I drive the saponification to completion and avoid isolating unreacted starting material?
A2: To ensure complete hydrolysis, several parameters in the standard protocol can be optimized. The key is to use a sufficient excess of the base and ensure the reaction has enough thermal energy and time to proceed to completion.
Troubleshooting & Optimization Protocol:
| Parameter | Standard Protocol (Often Incomplete) | Optimized Protocol (Drives to Completion) | Rationale |
| Base Stoichiometry | 1.1 - 1.5 equivalents NaOH/KOH | 2.5 - 4.0 equivalents NaOH/KOH | Using a larger excess of hydroxide ensures it is not the limiting reagent and helps drive the equilibrium towards the product side. |
| Solvent System | Methanol/Water | THF/Water or Ethanol/Water | While methanol is common, using a co-solvent like THF can improve the solubility of the ester, leading to a more homogeneous reaction mixture and faster reaction rates. |
| Temperature | Room Temperature | Reflux (60-80 °C) | Increasing the temperature significantly accelerates the rate of this bimolecular reaction, helping to overcome the activation energy barrier. |
| Reaction Time | 1-2 hours | 4-12 hours (Monitor by TLC) | Longer reaction times are often necessary for complete conversion. Always monitor progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. |
Detailed Protocol: Optimized Saponification
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.
-
Monitor the reaction progress every hour using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material is non-polar, while the carboxylate salt product will remain at the baseline.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl or H2SO4. The product, 4-(trifluoromethyl)benzoic acid, will precipitate as a white solid.[3]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Q3: Can any other side products form during saponification, especially under harsh conditions?
A3: While less common for this specific substrate, a potential side reaction for sterically hindered esters is a Bimolecular Alkyl-Oxygen Cleavage (BAl2) mechanism.[4] In this pathway, the hydroxide ion acts as a nucleophile and attacks the methyl group carbon in an SN2 reaction, rather than the carbonyl carbon. This directly produces the carboxylate salt and methanol.[4] For this compound, this pathway is generally not favored over the standard BAc2 mechanism but could become a minor consideration if the reaction is run under very high temperatures for extended periods with a poorly soluble substrate.
Diagram: Saponification Pathways
Caption: Primary (BAc2) vs. potential side (BAl2) hydrolysis pathways.
Section 2: Reduction of the Ester Group
This section covers the reduction of the ester functionality to the corresponding primary alcohol, (4-(trifluoromethyl)phenyl)methanol.
Q1: I'm trying to reduce this compound with sodium borohydride (NaBH₄) in methanol, but the reaction is not working. Is this expected?
A1: Yes, this is expected. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not reactive enough to reduce esters under standard conditions (room temperature, alcoholic solvents).[5][6] Its primary use is for the selective reduction of more reactive carbonyls, such as aldehydes and ketones.[5][7] Therefore, the main "issue" encountered is often a lack of reactivity, resulting in the recovery of the starting material.
Q2: How can I successfully reduce the ester to the alcohol? Are there any common side products to be aware of?
A2: To achieve this reduction, you either need to use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or use NaBH₄ under forcing conditions. LiAlH₄ is highly effective but non-selective and pyrophoric. A safer and increasingly common approach is to enhance the reactivity of NaBH₄.
The most common side product is unreacted starting material if conditions are too mild. If the reaction is successful, the primary product is (4-(trifluoromethyl)phenyl)methanol.
Troubleshooting & Optimization Protocol:
| Parameter | Standard NaBH₄ Protocol (No Reaction) | Optimized NaBH₄ Protocol (Successful Reduction) | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Dry THF, often with a small amount of MeOH as a co-solvent.[8] | NaBH₄ reactivity is enhanced in less protic, ethereal solvents like THF. Methanol can help with solubility and activate the borohydride, but too much will quench it. |
| Temperature | 0 °C to Room Temperature | Reflux (e.g., ~65-70 °C in THF/MeOH) | The higher temperature provides the necessary activation energy for the otherwise slow reduction of the ester.[8] |
| Reagent Stoichiometry | 1.0 - 1.5 equivalents NaBH₄ | 2.0 - 4.0 equivalents NaBH₄ | A larger excess is required because two hydride equivalents are consumed per ester molecule, and some reagent may be consumed by the solvent or trace water. |
| Alternative | N/A | Use Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0 °C to RT. | LiAlH₄ is a much stronger hydride donor and readily reduces esters without the need for heat. However, it requires strict anhydrous conditions and careful handling. |
Detailed Protocol: NaBH₄ Reduction under Forcing Conditions
-
Set up a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add the this compound (1.0 eq) and dissolve it in dry THF.
-
Carefully add methanol (e.g., 4 equivalents relative to the ester).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (3.0 eq) portion-wise, controlling any effervescence.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water, followed by 1M HCl to neutralize the excess NaBH₄ and hydrolyze the borate-ester intermediates.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify via column chromatography if necessary.
Section 3: Aromatic Ring Reactions - Electrophilic Nitration
This section addresses side products formed during electrophilic substitution on the aromatic ring, using nitration as a key example.
Q1: I am performing a nitration on this compound using HNO₃/H₂SO₄. My goal is to synthesize Methyl 2-nitro-4-(trifluoromethyl)benzoate, but I am getting a mixture of isomers. What is the major side product?
A1: The major side product in this reaction is the isomeric Methyl 3-nitro-4-(trifluoromethyl)benzoate. The directing effects of the substituents on the ring determine the position of nitration. The -COOCH₃ (ester) group is a deactivating meta-director, while the -CF₃ (trifluoromethyl) group is a very strong deactivating meta-director.
-
Desired Product: Nitration ortho to the ester group is directed by the ester (meta to the -CF₃).
-
Side Product: Nitration meta to the ester group is directed by the -CF₃ group (meta to itself).
Because both groups direct incoming electrophiles to the positions meta to themselves, a mixture of the 2-nitro and 3-nitro isomers is often formed. The strong deactivating nature of the -CF₃ group can lead to significant amounts of the 3-nitro isomer.[9]
Diagram: Directing Effects in Nitration
Caption: Competing nitration pathways leading to isomeric products.
Q2: How can I improve the selectivity for the desired 2-nitro isomer and separate it from the 3-nitro side product?
A2: Maximizing the regioselectivity in such a system is challenging due to the competing directing effects. However, careful control of reaction conditions can favor one isomer over the other.
Troubleshooting & Optimization:
-
Temperature Control: Running the reaction at very low temperatures (e.g., -10 °C to 0 °C) is critical. Higher temperatures often reduce selectivity and can lead to di-nitrated or oxidized byproducts.
-
Rate of Addition: Add the nitrating agent (or the substrate to the nitrating mixture) very slowly. This keeps the concentration of the electrophile low and constant, which can improve selectivity.
-
Alternative Nitrating Agents: Consider using milder nitrating agents, such as N-nitropyridinium tetrafluoroborate or acetyl nitrate, which can sometimes offer different selectivity profiles compared to the harsh HNO₃/H₂SO₄ mixture.
Purification Strategy:
The isomeric products, Methyl 2-nitro-4-(trifluoromethyl)benzoate and Methyl 3-nitro-4-(trifluoromethyl)benzoate, often have very similar polarities, making separation difficult.
-
Column Chromatography: This is the most effective method. A high-resolution setup using a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing the polarity) is required to achieve baseline separation.
-
Recrystallization: If one isomer is formed in significant excess and the crude mixture is solid, fractional recrystallization may be possible. This requires screening various solvent systems to find one where the solubility of the two isomers is sufficiently different.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 4-(trifluoromethyl)benzoate by Column Chromatography
Welcome to the technical support guide for the purification of crude Methyl 4-(trifluoromethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and purification of fluorinated organic compounds. This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials, making its purity paramount for reproducible and reliable downstream applications.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during purification by silica gel column chromatography. It combines theoretical principles with practical, field-proven protocols to ensure you can achieve high purity with confidence.
Section 1: Frequently Asked Questions (FAQs) - Experimental Setup
This section addresses foundational questions regarding the setup of your column chromatography for purifying this compound.
Q1: What is the absolute first step I should take before preparing my column?
A1: The indispensable first step is to perform a Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture.[2] TLC is a rapid and inexpensive method that serves as a small-scale pilot for your large-scale column separation. It allows you to determine the optimal solvent system (eluent) that will effectively separate your target compound from impurities.[3] Attempting a column without prior TLC analysis is inefficient and often leads to poor separation, wasting time and resources.
Q2: What stationary phase is recommended for this purification?
A2: For a moderately polar compound like this compound, standard silica gel (SiO₂) of 230-400 mesh is the most common and effective stationary phase for flash chromatography.[4][5] Silica gel is a highly porous, polar adsorbent.[6] The separation mechanism relies on the different affinities of the compounds in your mixture for the polar silica surface; more polar compounds will adsorb more strongly and elute later.[7]
In rare cases where your compound is sensitive to the acidic nature of silica gel and shows degradation, alternative stationary phases like neutral alumina or deactivated silica gel can be used.[4][8]
Q3: How do I select the best solvent system (eluent)?
A3: The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.35 on a TLC plate.[8] This Rf range typically provides the best resolution in column chromatography.
-
Starting Point: A very common and effective eluent for aromatic esters is a binary mixture of a non-polar solvent like Hexanes (or Heptane/Petroleum Ether) and a more polar solvent like Ethyl Acetate (EtOAc) .[9][10]
-
Optimization:
-
Begin by testing a low-polarity mixture, such as 5% EtOAc in Hexanes (v/v).
-
Spot your crude material on a TLC plate and develop it in this solvent system.
-
If the Rf of your product is too low (<0.2), incrementally increase the proportion of the polar solvent (e.g., to 10% EtOAc, then 15%, etc.) until you achieve the target Rf.[5]
-
The ideal system will show good separation between the spot for your product and the spots for major impurities.
-
Q4: How much silica gel should I use for my column?
A4: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude material between 30:1 and 100:1 .
-
For easy separations (impurities are very polar or very non-polar compared to the product), a 30:1 to 50:1 ratio is often sufficient.
-
For difficult separations (impurities have Rf values very close to the product), a higher ratio (e.g., 100:1 or more) may be necessary to achieve baseline separation.[11]
Q5: What are the likely impurities in my crude this compound?
A5: Assuming the compound was synthesized via Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol, the most common impurities are:
-
Unreacted 4-(trifluoromethyl)benzoic acid: This starting material is a carboxylic acid and is significantly more polar than the ester product. It will have a very low Rf value and should stick strongly to the top of the silica column in a standard Hexane/EtOAc system.
-
Non-polar byproducts: Depending on the reaction conditions, side reactions could generate less polar impurities. These will have higher Rf values and will elute from the column before your product.
-
Residual catalyst/reagents: Acid catalysts or coupling agents are typically removed during the aqueous work-up before chromatography.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving problems that may arise during the purification process.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| 1. Target compound has an Rf value of 0 on TLC. | The eluent is not polar enough. The compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. Gradually add more of the polar component (e.g., Ethyl Acetate). If even 100% EtOAc or 5% Methanol in Dichloromethane doesn't move the compound, it may be extremely polar (e.g., a salt).[8][10] Consider switching to a more polar solvent system or using reverse-phase chromatography. |
| 2. All spots (product and impurities) run to the top of the TLC plate (Rf ≈ 1). | The eluent is too polar. All components are highly soluble in the mobile phase and have minimal interaction with the stationary phase. | Decrease the polarity of the eluent. Reduce the percentage of the polar solvent (e.g., go from 20% EtOAc/Hexane to 5% EtOAc/Hexane). You need to increase the interaction with the silica gel to see separation. |
| 3. Poor separation or co-elution of compounds during the column run. | A. Suboptimal Solvent System: The chosen eluent does not provide sufficient resolution between the product and an impurity. B. Column Overloading: Too much crude material was loaded onto the column for the amount of silica used.[11] C. Poor Column Packing: The silica bed has cracks, channels, or air bubbles, leading to uneven solvent flow.[12] | A. Re-optimize the eluent with TLC. Try a different solvent system. For example, if you used EtOAc/Hexane, try Dichloromethane/Hexane or Ether/Hexane. Different solvents have different selectivities that can alter the separation profile.[13] B. Reduce the sample load or increase the amount of silica. Maintain a high silica-to-sample ratio (at least 50:1 for challenging separations). C. Repack the column carefully. Use a wet slurry packing method to ensure a homogenous, tightly packed bed.[4] Ensure the column never runs dry. |
| 4. Compound bands on the column are streaked, tilted, or "tailing". | A. Poor Sample Loading: The initial band of the sample was too wide or unevenly applied. B. Sample Insolubility: The compound has poor solubility in the eluent, causing it to precipitate and re-dissolve as it moves down the column. C. Acidic/Basic Compound: The compound is interacting non-ideally with the slightly acidic silica gel. | A. Load the sample in the minimum possible volume of solvent. [14] Ensure the top surface of the silica is perfectly flat and protected by a thin layer of sand.[15] For compounds with poor solubility in the eluent, use the "dry loading" method (see Protocol 3). B. Use a slightly more polar solvent to dissolve the sample for loading ("wet loading"), or switch to the dry loading technique. [14] C. This is less likely for this specific ester, but if tailing is severe, add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| 5. The desired compound is not recovered (or recovered in very low yield). | A. Compound Degradation: The compound is not stable on silica gel.[8] B. Eluent is Not Polar Enough: The column run was terminated before the compound had a chance to elute. C. Fractions are too Dilute: The compound did elute, but its concentration in the collected fractions is below the detection limit of your TLC visualization method.[8] | A. Test for stability. Spot the compound on a TLC plate, let it sit for 1-2 hours, then develop it. If a new spot appears or the original spot diminishes, degradation is occurring. Switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel.[8] B. Continue eluting with progressively more polar solvent mixtures. Do not discard the column until you have flushed it with a very polar solvent (e.g., 10% Methanol in DCM). C. Combine and concentrate the fractions you expect to contain your product. Re-run a TLC on the concentrated sample. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key stages of the purification process.
Protocol 1: TLC Analysis for Optimal Solvent System Selection
-
Prepare the TLC Plate: Using a pencil, gently draw a thin starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Sample: Dissolve a small amount of your crude product in a few drops of a volatile solvent (e.g., Dichloromethane). Use a capillary tube to apply a small, concentrated spot of this solution onto the starting line.
-
Prepare the Developing Chamber: Pour your chosen eluent (e.g., 10% EtOAc/Hexane) into a developing chamber or beaker to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
Develop the Plate: Place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[2]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[16] Circle the spots with a pencil.
-
Calculate Rf and Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity as described in FAQ A3 until your target compound has an Rf of ~0.2-0.35 and is well-separated from impurities.
Protocol 2: Wet-Slurry Packing of a Silica Gel Column
-
Preparation: Secure a glass chromatography column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom, followed by a ~0.5 cm layer of sand.[15][17]
-
Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent to the silica gel while swirling to create a homogenous, pourable slurry with no lumps.[4] The consistency should be like a milkshake.
-
Pack the Column: Fill the column about one-third full with the same eluent. Place a funnel on top and quickly pour the silica slurry into the column.[17]
-
Settle and Compact: Open the stopcock to drain some solvent, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to dislodge air bubbles and ensure an evenly packed bed.[4][17]
-
Finalize Packing: Once all the silica has settled, add a protective layer of sand (~0.5-1 cm) on top.[15] Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point from now on.
Protocol 3: Sample Loading
Method A: Wet Loading (for samples soluble in the eluent)
-
Dissolve the crude product in the minimum amount of the initial eluent. A concentrated solution is key to a narrow starting band.[14]
-
Lower the solvent level in the packed column to the very top of the sand layer.
-
Carefully pipette the dissolved sample solution directly onto the center of the sand, taking care not to disturb the surface.[14]
-
Open the stopcock and allow the sample solution to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent to rinse the sides of the column and the sand, again allowing it to absorb fully. Repeat this rinse once more.
-
Carefully fill the top of the column with eluent and begin elution.
Method B: Dry Loading (for samples with poor eluent solubility)
-
Dissolve your crude product in a suitable, low-boiling point solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[15]
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude product.[14]
-
Carefully add this powder to the top of your packed column (which has solvent just covering the sand layer).
-
Gently tap the column to settle the powder into an even layer.
-
Carefully add a layer of sand on top of the sample-silica layer.
-
Fill the column with eluent and begin elution.
Section 4: Visual Guides & Data
Data Summary Table
| Parameter | Recommended Value / System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase separation of moderately polar esters.[5][6] |
| Target Rf Value | 0.2 - 0.35 | Optimal range for achieving good resolution and a practical elution time.[8] |
| Initial Eluent Systems | 5-20% Ethyl Acetate in Hexanes | A common, effective, and easily tunable system for compounds of this polarity.[10] |
| 5-15% Dichloromethane in Hexanes | An alternative with different selectivity that may improve separation in some cases. | |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Ensures sufficient surface area for interaction and separation, preventing column overload. |
Diagrams
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting decision guide for poor separation.
Section 5: References
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Retrieved from Teledyne ISCO.
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from CommonOrganicChemistry.com.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester.
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
-
Professor Davis. (2017, June 15). Demonstration - Wet Packing a Chromatography Column [Video]. YouTube.
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
-
MicroSolv Technology Corporation. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
MicroSolv Technology Corporation. (n.d.). HPLC Troubleshooting.
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
-
Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations.
-
Thermo Scientific Chemicals. (n.d.). This compound, 98% 25 g.
-
ChemBK. (2024, April 9). This compound.
-
Sigma-Aldrich. (n.d.). This compound 99%.
-
CommonOrganicChemistry.com. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
-
PubChem. (n.d.). This compound.
-
Fisher Scientific. (n.d.). This compound, 98% 5 g.
-
Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation? [Video]. YouTube.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Chemistry For Everyone. (2025, March 9). How To Make Column Chromatography More Efficient? [Video]. YouTube.
-
El-Hassan, A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
-
AWS. (n.d.). Catalytic Hydrotrifluoromethylation of Unactivated Alkenes.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
-
Magritek. (n.d.). Column Chromatography.
-
BenchChem. (2025). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
-
Sigma-Aldrich. (n.d.). This compound 99%.
-
LookChem. (n.d.). China this compound(CAS# 2967-66-0) Manufacturer and Supplier.
-
BLDpharm. (n.d.). METHYL 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZOATE.
-
Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with this compound: A Versatile Intermediate.
-
Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column.
-
Biotage. (2023, February 10). Determining solvent strength in flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. 利用できないコンテンツ [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Methyl 4-(trifluoromethyl)benzoate Hydrolysis
Welcome to the technical support center for the hydrolysis of Methyl 4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve optimal conversion and yield.
Introduction to this compound Hydrolysis
The hydrolysis of this compound to 4-(trifluoromethyl)benzoic acid is a fundamental saponification reaction. This process involves the cleavage of the ester bond to form a carboxylate salt and methanol, followed by acidification to yield the final carboxylic acid product.[1][2] The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the ester, making it susceptible to nucleophilic attack but also presenting unique challenges.[3][4]
This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and biologically active molecules.[5][6] Achieving high conversion is paramount for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide will address the common pitfalls that can lead to low conversion and provide systematic solutions.
Troubleshooting Guide: Low Conversion Q&A
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Q1: My hydrolysis of this compound is consistently showing low conversion. What are the most likely causes?
A1: Low conversion in this saponification reaction can stem from several factors. The primary areas to investigate are the reaction conditions, the quality of your reagents, and potential side reactions. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, but issues with solubility, insufficient base, or inadequate temperature can hinder the reaction.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low conversion.
Q2: How does the choice and concentration of the base impact the hydrolysis?
A2: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used for saponification.[7][8]
-
Insufficient Base: Saponification is not a catalytic process; it requires at least one molar equivalent of base per mole of ester.[9] A common mistake is using a catalytic amount of base, which will result in incomplete conversion. It is advisable to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if there are any acidic impurities in the starting material or solvent.
-
Base Strength: While NaOH and KOH are standard, other hydroxide sources like lithium hydroxide (LiOH) can also be effective.[7] The choice may depend on the desired solubility of the resulting carboxylate salt.
-
Carbonate Formation: If your hydroxide solution is old, it may have absorbed carbon dioxide from the atmosphere, forming sodium or potassium carbonate. Carbonate is a weaker base and will be less effective in promoting hydrolysis, leading to lower yields. Always use freshly prepared or properly stored base solutions.
Q3: What is the optimal temperature for this reaction, and could I be using the wrong temperature?
A3: Temperature plays a significant role in the rate of hydrolysis.[10][11]
-
Insufficient Heat: Many ester hydrolyses require heating to proceed at a reasonable rate.[8] Often, the reaction is performed at reflux in a suitable solvent system. If you are running the reaction at room temperature, it may be exceedingly slow.[11]
-
High Temperatures and Side Reactions: While elevated temperatures increase the reaction rate, excessively high temperatures, especially in the presence of a strong base, can sometimes lead to side reactions. In a study on methyl benzoates at high temperatures (200–300 °C), partial hydrolysis of the trifluoromethyl group itself was observed.[12][13][14] While these temperatures are much higher than typical lab conditions, it highlights the potential for CF3 group instability under harsh conditions.
For this compound, a good starting point is to reflux the reaction in a mixture of methanol and water.[15]
Q4: Could my choice of solvent be the reason for low conversion?
A4: Absolutely. The solvent system is crucial for ensuring that both the ester and the hydroxide base are in the same phase to react.
-
Miscibility Issues: this compound is an organic compound with limited solubility in purely aqueous solutions.[16] The hydroxide base is typically in an aqueous solution. If the two reactants are not in the same phase, the reaction will be very slow.
-
Effective Solvent Systems: To overcome this, a co-solvent system is often employed. Common choices include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[7] These solvent systems create a homogeneous solution for the reactants.[7]
-
Solvent Effects on Rate: The choice of co-solvent can influence the reaction rate. For instance, dipolar aprotic solvents like DMSO have been reported to increase the rate of ester hydrolysis.[17]
| Solvent System | Phase | Typical Application |
| Water/Methanol | Monophasic | A common and effective system for many ester hydrolyses.[7] |
| Water/Ethanol | Monophasic | An alternative to methanol, especially for ethyl esters.[7] |
| Water/THF | Can be biphasic | The phase behavior depends on the ratio, temperature, and ion concentration.[7] |
Q5: Is it possible that I am not running the reaction long enough?
A5: Yes, reaction time is a key parameter. The hydrolysis of esters is not instantaneous. Depending on the substrate, temperature, and concentrations, the reaction may require several hours to reach completion. It is essential to monitor the reaction progress to determine the appropriate reaction time.
Analytical Methods for Reaction Monitoring
Effectively troubleshooting requires accurate monitoring of the reaction. Here are the recommended analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the product (4-(trifluoromethyl)benzoic acid).[18] The ester will be less polar than the carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material to the product.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile components of the reaction mixture, including the starting ester and the methanol byproduct.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton signal (which can be broad and variable in position).[19]
Standard Operating Protocol for Hydrolysis
This protocol provides a reliable starting point for the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a 1:1 or 2:1 v/v ratio is a good starting point).
-
Addition of Base: Add sodium hydroxide (1.2 eq) to the reaction mixture with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Acidification: Slowly add hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH 1-2).[20] The 4-(trifluoromethyl)benzoic acid product will precipitate out of the solution.[21]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it under vacuum to obtain the final product.
Caption: Experimental workflow for hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use acid-catalyzed hydrolysis instead of base-catalyzed?
A: While acid-catalyzed hydrolysis is possible, it is a reversible reaction.[1][2][8] To drive the equilibrium towards the products, a large excess of water is required.[7][8] Base-catalyzed hydrolysis (saponification) is generally preferred because it is an irreversible process, leading to higher yields.[1][9] The final deprotonation of the carboxylic acid by the base makes the reaction effectively one-way.[9]
Q: I see an oily layer in my reaction mixture. What could this be?
A: An oily layer could be undissolved starting material due to an inappropriate solvent system or insufficient heating. Ensure your solvent system is creating a homogeneous mixture and that the reaction is being adequately heated and stirred.
Q: After acidification, my product is not precipitating. What should I do?
A: If the product does not precipitate, it may be due to several reasons:
-
Low Concentration: The product may be too dilute to precipitate. You can try to concentrate the solution by removing some of the solvent under reduced pressure.
-
High Solubility: The product might have some solubility in the solvent mixture. Cooling the solution thoroughly in an ice bath can help to decrease its solubility and promote precipitation.[21]
-
Incomplete Reaction: If the reaction did not go to completion, there might not be enough product to precipitate.
Q: Are there any known side reactions to be aware of?
A: Under standard saponification conditions, the reaction is generally clean. However, as mentioned, at very high temperatures, there is a possibility of reactions involving the trifluoromethyl group.[12][13] It is also important to ensure that your starting material is pure, as impurities could lead to unexpected side products.
References
- 1. psiberg.com [psiberg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 11. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolysis and saponification of methyl benzoates | Semantic Scholar [semanticscholar.org]
- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) DOI:10.1039/A809670H [pubs.rsc.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Temperature for Methyl 4-(trifluoromethyl)benzoate Synthesis
Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who are looking to refine their experimental parameters for this crucial reaction. Here, we delve into the nuances of temperature optimization for the Fischer esterification of 4-(trifluoromethyl)benzoic acid, providing actionable troubleshooting advice and foundational knowledge in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section targets specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.
Question 1: My yield of this compound is consistently low, even after several hours of reaction. Could the reaction temperature be the culprit?
Answer: Absolutely. An inadequate reaction temperature is a primary cause of low yields in the Fischer esterification. This reaction is an equilibrium-controlled process, and temperature plays a dual role in influencing both the reaction rate and the position of the equilibrium.[1][2][3]
-
Causality:
-
Insufficient Temperature: If the temperature is too low, the reaction rate will be very slow. You may have simply not allowed enough time for the reaction to reach equilibrium, resulting in a low conversion of the starting material.
-
Excessive Temperature: While higher temperatures increase the reaction rate, Fischer esterification is typically a slightly exothermic or thermoneutral process.[4] According to Le Châtelier's Principle, excessively high temperatures can unfavorably shift the equilibrium back towards the reactants, albeit slightly.[3][4] More critically, high temperatures can lead to the degradation of reactants or products, especially in the presence of a strong acid catalyst like sulfuric acid.[5]
-
-
Troubleshooting Protocol: Temperature Screening Experiment
-
Setup: Prepare four identical reaction vessels, each with 4-(trifluoromethyl)benzoic acid, a significant excess of methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid.
-
Temperature Variation: Place each reaction in a precisely controlled heating mantle or oil bath set to a different temperature. A suggested range is 50°C, 60°C, 65°C (reflux), and 75°C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Analysis: After a fixed period (e.g., 4-6 hours), quench the reactions and analyze the crude product mixture to determine the yield and purity for each temperature point. The optimal temperature will be the one that provides the highest yield of the desired ester in a reasonable timeframe without significant byproduct formation.
-
Below is a diagram illustrating the workflow for this optimization process.
Caption: Workflow for Temperature Optimization.
Question 2: My post-reaction analysis (NMR/GC-MS) shows a large amount of unreacted 4-(trifluoromethyl)benzoic acid. How should I adjust the temperature to solve this?
Answer: This issue directly points to an incomplete reaction, which can be caused by two main factors: the reaction has not run long enough to reach equilibrium, or the equilibrium itself lies too far to the reactant side under your current conditions.
-
Causality:
-
Kinetic Issue: The activation energy for the reaction has not been sufficiently overcome, leading to a slow conversion rate. Increasing the temperature will provide more kinetic energy to the molecules, accelerating the rate at which equilibrium is achieved.
-
Equilibrium Issue: The Fischer esterification is reversible.[2][5] The presence of the byproduct, water, can drive the reaction backward. While temperature has a minor effect on the equilibrium constant, its primary role here is to ensure the system can reach equilibrium.
-
-
Troubleshooting Steps:
-
Increase Temperature to Reflux: The most common and generally effective temperature for this reaction is the reflux temperature of the alcohol being used—in this case, methanol (~65°C).[6] This provides a stable and sufficient temperature to drive the reaction without requiring super-atmospheric pressures.
-
Increase Reaction Time: If you are already running the reaction at reflux, the issue may be insufficient time. Extend the reaction duration and monitor until the concentration of the starting material plateaus.
-
Ensure Excess Alcohol: Remember that temperature is only one variable. To effectively drive the equilibrium forward, you must use a large excess of methanol, as this shifts the equilibrium towards the product side according to Le Châtelier's Principle.[3][5]
-
Question 3: My reaction mixture turns dark brown or black during heating, and the resulting product is impure with multiple byproducts. Is the temperature too high?
Answer: Yes, a significant darkening of the reaction mixture is a strong indicator of decomposition and undesirable side reactions, which are almost always caused by excessive heat.[5]
-
Causality: Concentrated sulfuric acid is a powerful dehydrating agent and a strong acid. At elevated temperatures, it can promote charring and other decomposition pathways of the organic molecules involved. The trifluoromethyl group makes the aromatic ring electron-poor, but side reactions can still occur under harsh conditions.
-
Troubleshooting Steps:
-
Reduce and Control Temperature: Immediately lower the temperature. The goal is a gentle, controlled reflux, not a vigorous boil. Use an oil bath for uniform heat distribution rather than a heating mantle, which can have hot spots.
-
Verify Thermometer Accuracy: Ensure your temperature measurement device is calibrated and correctly placed to read the internal reaction temperature accurately.
-
Consider a Milder Catalyst: If decomposition persists even at a gentle reflux, you might consider using a milder acid catalyst, such as p-toluenesulfonic acid, although this may require longer reaction times.[7]
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the role of temperature in the synthesis of this compound.
Question 1: What is the fundamental mechanism of this reaction, and how does the catalyst work?
Answer: The synthesis of this compound from its corresponding carboxylic acid and methanol is a classic Fischer Esterification . The mechanism is an acid-catalyzed nucleophilic acyl substitution.[1]
-
Protonation of Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 4-(trifluoromethyl)benzoic acid. This step is crucial as it greatly increases the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.
Caption: Fischer Esterification Reaction Mechanism.
Question 2: How does temperature specifically affect the kinetics and thermodynamics of this esterification?
Answer: Temperature has a distinct and critical impact on both the speed (kinetics) and the final outcome (thermodynamics) of the reaction.
-
Kinetics: The relationship between temperature and reaction rate is described by the Arrhenius equation. Increasing the temperature provides more molecules with the necessary activation energy to react, thus exponentially increasing the reaction rate. This means equilibrium is reached much faster at higher temperatures.
-
Thermodynamics: Esterification reactions are generally reversible and slightly exothermic.[4] This means that from a purely thermodynamic standpoint, lower temperatures favor a higher equilibrium conversion. However, this effect is often minor for this reaction type. The kinetic gains from increasing the temperature to reflux far outweigh the small negative impact on the equilibrium position.
The optimal temperature is therefore a compromise, as visualized below. It must be high enough to ensure a practical reaction rate but not so high that it causes degradation or significantly reverses the equilibrium.
Caption: Interplay of Temperature and Reaction Outcomes.
Question 3: Are there modern heating methods that offer advantages over a traditional oil bath for this synthesis?
Answer: Yes, microwave-assisted organic synthesis (MAOS) is a powerful alternative to conventional heating.
-
Mechanism: Microwave irradiation directly heats the polar molecules in the reaction (methanol, the carboxylic acid) through dielectric heating, leading to a rapid and uniform increase in temperature throughout the bulk of the mixture.
-
Advantages:
-
Rate Acceleration: In sealed microwave vessels, the solvent can be heated far above its atmospheric boiling point. Temperatures of 130-150°C can be safely reached, leading to dramatic reductions in reaction time—often from hours to minutes.[9]
-
Improved Yields: The rapid heating can sometimes minimize the formation of certain byproducts compared to prolonged heating with conventional methods.
-
-
Considerations: This method requires specialized microwave reactor equipment. The optimization of temperature and time parameters will be different from conventional protocols and must be determined empirically for your specific setup.
Data Summary for Temperature Optimization
When conducting the temperature screening experiment described in the Troubleshooting Guide, your results can be summarized in a table for clear comparison.
| Temperature (°C) | Reaction Time (h) | Conversion (%) (from GC/HPLC) | Isolated Yield (%) | Purity (%) | Observations |
| 50 | 6 | 45 | ~40 | >98 | Very slow reaction |
| 60 | 6 | 85 | ~80 | >98 | Good conversion rate |
| 65 (Reflux) | 4 | >95 | ~92 | >99 | Optimal balance of rate and yield |
| 75 | 4 | >95 | ~90 | 97 | Slight darkening of mixture |
Note: The data above is illustrative. Actual results will vary based on specific experimental conditions.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. benchchem.com [benchchem.com]
- 6. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
"preventing decomposition of Methyl 4-(trifluoromethyl)benzoate during reaction"
A Guide to Preventing Decomposition and Ensuring Reaction Success
Welcome to the technical support guide for Methyl 4-(trifluoromethyl)benzoate (CAS No. 2967-66-0). As Senior Application Scientists, we understand that while this reagent is a powerful building block in pharmaceutical and materials science, its unique electronic properties can present stability challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemistry to prevent decomposition and maximize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned dark brown or black. What happened?
A dark coloration often indicates decomposition. The most common cause is using overly harsh basic or acidic conditions, or excessive heat. The trifluoromethyl group, while generally robust, can undergo degradation under extreme conditions.[3][4][5] For base-mediated reactions, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides, especially at elevated temperatures.
Q2: I'm getting low yields when trying to hydrolyze the ester to the corresponding carboxylic acid. Why?
This can be due to two opposing issues. First, incomplete hydrolysis. While the CF₃ group activates the ester, saponification still requires adequate time and temperature.[6] Second, and more specific to this substrate, is the potential for decomposition of the trifluoromethyl group under aggressive hydrolysis conditions (e.g., high concentrations of NaOH/KOH at temperatures >100-150°C), which can lead to partial hydrolysis of the C-F bonds.[4][5]
Q3: Is the trifluoromethyl (CF₃) group stable?
The CF₃ group is known for its high thermal and chemical stability due to the strength of the carbon-fluorine bonds.[7][8] It is generally stable to most common organic reaction conditions. However, it is not indestructible. It can be susceptible to:
-
Reductive Defluorination: Certain powerful reducing agents or photoredox conditions can cleave C-F bonds.[9][10][11]
-
Protolytic Defluorination: Brønsted superacids can promote the loss of fluoride.[3]
-
High-Temperature Hydrolysis: As mentioned, highly basic conditions at elevated temperatures can degrade the group.[4][5]
Q4: Can I perform a Suzuki coupling on an aryl halide without destroying the this compound ester?
Yes, but careful selection of the base is critical. The Suzuki-Miyaura coupling requires a base for the transmetalation step, but strong bases like NaOH or KOH can readily saponify the ester.[12] Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often compatible and provide a good balance of reactivity for the coupling while minimizing ester hydrolysis.
Troubleshooting Guide by Reaction Type
This section addresses specific decomposition issues encountered during common transformations.
1. Ester Hydrolysis (Saponification)
Symptom: Low or no yield of the desired 4-(trifluoromethyl)benzoic acid; formation of unidentified, polar byproducts.
Root Cause Analysis: The electron-withdrawing trifluoromethyl group makes the ester's carbonyl carbon highly electrophilic.[13][14] This accelerates the desired nucleophilic attack by hydroxide but also makes the entire molecule more susceptible to side reactions if conditions are not controlled. The primary side reaction is the degradation of the CF₃ group itself under harsh basic conditions at high temperatures.[4][5]
Solutions & Protocols:
-
Condition Optimization: Avoid using high concentrations of NaOH or KOH. Opt for moderate concentrations (e.g., 1-2 M) and maintain the lowest effective temperature. Refluxing in aqueous methanol or ethanol with LiBr as an additive can improve reaction rates under milder conditions.[15]
-
Monitoring: Track the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent over-exposure to basic conditions.
Recommended Protocol: Controlled Saponification
-
Dissolve this compound (1.0 equiv.) in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (1.5 equiv., as a 2 M aqueous solution) dropwise at room temperature.
-
Heat the mixture to a gentle reflux (approx. 65-70°C).
-
Monitor the disappearance of the starting ester by TLC (typically 1-3 hours).
-
Once complete, cool the reaction to 0°C and acidify with cold 1 M HCl until the pH is ~2, precipitating the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
2. Amide Bond Formation
Symptom: Failure to form the amide bond, even with standard coupling reagents; recovery of starting ester.
Root Cause Analysis: This issue is less about the decomposition of the ester and more about the reactivity of the coupling partners. The high electrophilicity of the ester carbonyl makes it a good substrate, but the reaction can fail if:
-
The amine is a poor nucleophile (e.g., an electron-deficient aniline).
-
The reaction conditions are not sufficiently activating.
-
The base used is not optimal for the specific coupling reagent.
Solutions & Protocols:
-
Direct Aminolysis: For highly nucleophilic, unhindered primary amines, direct thermal aminolysis may be possible, but this often requires high temperatures that can risk decomposition.
-
Amidation via Saponification: A reliable two-step approach is to first perform a clean saponification to the carboxylic acid (as described above) and then use standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the amide bond.[16] This avoids exposing the ester to potentially incompatible reagents.
-
Trifluoroethanol-Mediated Amidation: A reported method for direct amidation of this specific ester involves using trifluoroethanol (TFE) as a catalyst with K₃PO₄ as the base in a solvent like 1,4-dioxane at 125°C.[17] This method proceeds via an in situ transesterification to a more activated TFE ester.
| Parameter | Recommended Conditions for Amidation[17] |
| Catalyst | Trifluoroethanol (TFE, 0.2 equiv.) |
| Base | K₃PO₄ (1.0 equiv.) |
| Solvent | 1,4-Dioxane |
| Temperature | 125 °C |
| Time | 22 h |
Core Instability Pathways: A Mechanistic View
Understanding why decomposition occurs is key to preventing it.
1. Ester Hydrolysis: BAc2 Mechanism
The primary reaction pathway for this compound is base-catalyzed acyl-oxygen cleavage (BAc2). The strong electron-withdrawing nature of the para-CF₃ group makes the carbonyl carbon highly electron-deficient and thus a prime target for nucleophiles.
Caption: BAc2 mechanism for ester hydrolysis.
The CF₃ group stabilizes the negative charge in the transition state of the first step, accelerating the reaction compared to benzoate esters with electron-donating groups.[14][18][19][20]
2. Trifluoromethyl Group Decomposition
While very stable, the CF₃ group's vulnerability lies in reactions that can overcome the high C-F bond energy.
Caption: Major decomposition pathways for the CF₃ group.
-
Hydrolysis: Under extreme heat and basicity, sequential SNAr-type reactions can replace fluorine atoms with hydroxyl groups, ultimately leading to a carboxylic acid.[4][5]
-
Reductive Defluorination: Photoredox catalysis or potent reducing agents can generate a radical anion, which then expels a fluoride ion. This process can be repeated to form difluoromethyl or methyl groups.[9][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis and saponification of methyl benzoates | Semantic Scholar [semanticscholar.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
- 15. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. emerginginvestigators.org [emerginginvestigators.org]
- 20. homework.study.com [homework.study.com]
Technical Support Center: Methyl 4-(trifluoromethyl)benzoate Reactions
Welcome to the technical support guide for reactions involving Methyl 4-(trifluoromethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in medicinal chemistry, the unique electronic properties imparted by the trifluoromethyl group make it invaluable for creating novel pharmaceuticals and advanced materials.[1] However, these same properties can influence its reactivity and require careful consideration during the reaction work-up to ensure high yield and purity.
This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter.
General Work-up & Purification Workflow
The successful isolation of a target compound following a reaction with this compound hinges on a systematic work-up procedure. The primary goal is to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. The general workflow is outlined below.
Caption: A generalized workflow for the work-up and purification of products from reactions involving this compound.
Standard Experimental Protocol: Aqueous Extractive Work-up
This protocol outlines a typical work-up for a reaction where this compound or its derivative is the product in an organic solvent, following a reaction conducted under inert conditions (e.g., a cross-coupling or substitution reaction).
Objective: To isolate the neutral organic product from acidic, basic, and water-soluble impurities.
Methodology:
-
Cool the Reaction: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), remove the heat source and allow the mixture to cool to room temperature. For sensitive products, an ice bath is recommended.
-
Quench the Reaction: Slowly add an appropriate quenching solution to the reaction mixture with stirring. For most neutral reactions, deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is suitable.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane), two layers will form. If the solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with an immiscible organic solvent and water to facilitate phase separation.
-
Extract the Product: Allow the layers to separate fully. Drain the aqueous layer and retain the organic layer. To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent one or two more times. Combine all organic extracts.
-
Neutralizing Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This step neutralizes any residual acidic catalysts or byproducts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The brine wash serves two purposes: it removes the bulk of dissolved water from the organic layer and decreases the solubility of the organic product in the aqueous phase (a phenomenon known as "salting out"), thereby improving recovery.[3]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.[3]
-
Isolate Crude Product: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Caption: A decision tree to diagnose low product yield, focusing on identifying unintended hydrolysis.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low yield of ester product; presence of 4-(trifluoromethyl)benzoic acid in crude analysis. | Unintended hydrolysis (saponification) of the ester during aqueous work-up. | • Perform all aqueous washes with ice-cold solutions to slow the rate of hydrolysis.[3]• Use a weak base (e.g., saturated NaHCO₃) for neutralization instead of strong bases (NaOH, KOH).[3]• Minimize the contact time between the organic layer and aqueous solutions. Do not let layers sit unseparated.[3]• Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ before solvent evaporation.[3] |
| T-02 | A stable emulsion forms during liquid-liquid extraction. | • Vigorous shaking.• High concentration of salts or detergents.• Presence of fine solid particulates. | • Add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.• If particulates are present, filter the entire biphasic mixture through a pad of Celite.• Instead of shaking vigorously, gently invert the separatory funnel multiple times.• Allow the funnel to stand undisturbed for a longer period. |
| T-03 | After a deliberate saponification reaction, I can't isolate my 4-(trifluoromethyl)benzoic acid product. | The product is in its carboxylate salt form (sodium 4-(trifluoromethyl)benzoate), which is water-soluble. | • Cool the aqueous solution containing the carboxylate salt in an ice bath.• Slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (test with pH paper, aim for pH ~2-3).[4][5]• The carboxylic acid should precipitate as a solid.• Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[6]• Dry the product thoroughly. |
| T-04 | The crude product is contaminated with a persistent, non-polar byproduct (e.g., triphenylphosphine oxide from a Mitsunobu or Wittig reaction). | The byproduct has solubility properties similar to the desired product, making separation by standard extraction difficult. | • Concentrate the crude material, then suspend it in a minimal amount of a solvent system where the product is soluble but the byproduct is not (e.g., cold diethyl ether or a pentane/ether mixture).• Filter the suspension to remove the precipitated byproduct.[7]• Alternatively, for silica gel chromatography, use a solvent system that allows for good separation. Sometimes, adding a small percentage of triethylamine to the eluent can help with removing tin byproducts from Stille reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use a weak base like saturated sodium bicarbonate (NaHCO₃) for washes instead of a strong base like sodium hydroxide (NaOH)? A1: The ester functional group in this compound is susceptible to base-catalyzed hydrolysis, also known as saponification.[5][8] This reaction is effectively irreversible and converts your ester product into the corresponding carboxylate salt, which is typically water-soluble and would be lost to the aqueous layer.[4] Strong bases like NaOH dramatically accelerate this hydrolysis.[3] A weak base like NaHCO₃ is sufficient to neutralize strong acid catalysts but is not basic enough to cause significant ester hydrolysis, especially when used as a cold, saturated solution for a short period.[3]
Q2: What is the purpose of the final brine (saturated NaCl) wash? A2: The brine wash is a critical step before drying the organic layer. Its primary purpose is to remove the majority of dissolved water from the organic solvent. Organic solvents have some, albeit limited, miscibility with water, which is increased by the presence of other solutes. The high ionic strength of the brine solution makes the water less available to the organic phase, effectively "pulling" it into the aqueous layer. This "salting out" effect also helps to transfer any remaining dissolved organic product from the aqueous phase into the organic layer, maximizing yield.[3]
Q3: How can I quickly confirm if my ester product has been accidentally hydrolyzed during the work-up? A3: The most common signs are a lower-than-expected yield of your ester and the appearance of a new, more polar spot on a TLC plate.[3] The resulting carboxylic acid is significantly more polar than the starting ester. You can confirm its presence by co-spotting your crude product with a known sample of 4-(trifluoromethyl)benzoic acid. Analytically, techniques like ¹H NMR (disappearance of the methyl ester singlet around 3.9 ppm and appearance of a broad carboxylic acid proton >10 ppm) or LC-MS can definitively identify the presence of the hydrolyzed acid.
Q4: My product, a derivative of this compound, is a solid. Should I still perform an extractive work-up? A4: Not always. If your solid product is highly crystalline and precipitates directly from the reaction mixture upon cooling or quenching, an extractive work-up may be unnecessary. In such cases, a simpler procedure of filtering the solid, washing it with a suitable cold solvent (to remove soluble impurities), and drying may be sufficient.[9] However, if the product is contaminated with significant amounts of soluble impurities, redissolving the crude solid in an appropriate organic solvent and performing a standard extractive work-up is the recommended procedure to achieve high purity.
Q5: The trifluoromethyl (-CF₃) group is known for its stability. Are there any work-up conditions that could compromise it? A5: The -CF₃ group is exceptionally stable under most standard work-up conditions, including exposure to moderate aqueous acid and base. It is not susceptible to hydrolysis like the ester group. However, you should always be mindful of other functional groups on your molecule. The primary concern during the work-up of this compound and its derivatives is the stability of the ester group and any other sensitive functionalities you may have introduced.
Safety Precautions
Handling this compound and related trifluoromethylated compounds requires adherence to standard laboratory safety practices.[9] A thorough risk assessment should be conducted before any experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[10][11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13] Reactions with strong bases can lead to vigorous hydrolysis.
-
First Aid:
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[12][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Methyl 4-(trifluoromethyl)benzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective drying of Methyl 4-(trifluoromethyl)benzoate. We will explore the underlying principles of various drying techniques, present detailed protocols, and offer troubleshooting advice to ensure the integrity of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound?
A1: this compound, like all esters, is susceptible to hydrolysis—a chemical reaction with water. The presence of water, especially under acidic or basic conditions or at elevated temperatures, can cause the ester to revert to its parent carboxylic acid (4-(trifluoromethyl)benzoic acid) and methanol. This degradation compromises the purity of your sample, potentially leading to lower yields in subsequent reactions, the formation of unwanted byproducts, and inaccurate results in biological assays.[1][2] Ensuring the compound is anhydrous is a critical step for maintaining its chemical integrity and achieving reproducible experimental outcomes.
Q2: What are the physical properties I should be aware of before handling this compound?
A2: Understanding the physical state and properties of this compound is key to handling it correctly.
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Molecular Formula | C₉H₇F₃O₂ | [4][5] |
| Molecular Weight | 204.15 g/mol | [5] |
| Melting Point | 13-14 °C (55-57 °F) | [4][6][7] |
| Boiling Point | 94-95 °C @ 21 mmHg | [4][6] |
| Density | 1.268 g/mL at 25 °C | [4] |
The low melting point means the compound may solidify in cooler laboratory environments. If it has solidified, it can be gently warmed to room temperature to return it to a liquid state before use.
Q3: Which drying agents are suitable for this compound, and which should be avoided?
A3: The choice of drying agent is critical to avoid unwanted side reactions.
-
Recommended: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å molecular sieves are highly effective and compatible with esters.[8][9][10]
-
Avoid:
Troubleshooting and Procedural Guides
This section provides detailed, step-by-step protocols for the most effective methods of drying this compound.
Guide 1: Standard Drying Using Anhydrous Salts (MgSO₄ or Na₂SO₄)
This is the most common and straightforward method for removing water from an organic solution containing the ester, typically after an aqueous workup.
Scientific Principle: Anhydrous inorganic salts like MgSO₄ and Na₂SO₄ function by sequestering water molecules into their solid crystal lattice to form stable hydrates.[13] This process effectively removes dissolved water from the organic phase.[8][9]
Comparative Analysis of Recommended Salts:
| Drying Agent | Speed | Capacity | Intensity (Final Dryness) | Remarks |
| Anhydrous MgSO₄ | Fast | High | Medium-High | A fine powder that works quickly.[13] Slightly acidic, so not ideal for highly acid-sensitive downstream steps.[13][14] Requires filtration. |
| Anhydrous Na₂SO₄ | Slow | Very High | Low-Medium | A neutral, granular salt that is easy to decant from.[8] Requires longer contact time. Best used below 30°C.[15] |
Experimental Protocol:
-
Initial Separation: If your product is in an organic solvent following an extraction, ensure any visible layer of water has been removed using a separatory funnel.
-
Addition of Drying Agent: Transfer the organic solution to an Erlenmeyer flask. Add a small amount of the chosen anhydrous salt (e.g., 1-2 spatula tips for ~50 mL of solution).
-
Agitation: Gently swirl the flask. If water is present, the drying agent will clump together.[8][9][13]
-
Incremental Addition: Continue adding small portions of the drying agent, swirling after each addition, until newly added crystals no longer clump and remain free-flowing, resembling a snow-globe effect upon swirling.[8] This indicates that all the water has been absorbed.
-
Contact Time:
-
For MgSO₄ , a few minutes is often sufficient.
-
For Na₂SO₄ , allow the solution to stand for at least 15-20 minutes to ensure complete drying.[13]
-
-
Separation:
-
Filtration (for MgSO₄): Gravity filter the solution through a fluted filter paper into a clean, dry flask. Rinse the spent drying agent and filter paper with a small amount of fresh, dry solvent to recover any adsorbed product.
-
Decantation (for Na₂SO₄): Carefully pour the dried solution away from the solid drying agent into a new flask.
-
Workflow Diagram: Drying with Anhydrous Salts
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A15400.14 [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-trifluoromethylbenzoate | 2967-66-0 [amp.chemicalbook.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 9. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Magnesium Sulfate Anhydrous ( Drying Agent ) MgSO4 - 500g - SYNTHETIKA [synthetikaeu.com]
- 11. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 12. Sciencemadness Discussion Board - Drying agent- which one to choose? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. SODIUM SULFATE DRYING AGENT APPLICATIONS. | Laxmi Enterprise - Vadodara [laxmienterprise.net]
Technical Support Center: Recrystallization of Methyl 4-(trifluoromethyl)benzoate Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of methyl 4-(trifluoromethyl)benzoate and its derivatives. The unique electronic properties of the trifluoromethyl (CF₃) group can influence the solubility and crystalline nature of these compounds, often presenting specific challenges during purification. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why can recrystallizing trifluoromethyl-substituted benzoates be challenging?
A: The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. This combination can lead to unusual solubility profiles, making the selection of an ideal single solvent difficult. Furthermore, the rigidity and bulk of the CF₃ group can sometimes hinder the formation of a well-ordered crystal lattice, increasing the likelihood of "oiling out" or the formation of amorphous solids.[1] this compound itself has a very low melting point (13-14 °C), which predisposes it and similar derivatives to oiling out if the solution temperature is above the compound's melting point during precipitation.[1][2]
Q2: What is a good starting point for selecting a recrystallization solvent?
A: A general principle is to match the polarity of the solvent with the solute ("like dissolves like").[3] For moderately polar compounds like substituted methyl benzoates, common starting points include alcohols (methanol, ethanol), esters (ethyl acetate), or ketones (acetone).[4][5] Often, a mixed-solvent system is required.[6] A highly effective approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) and then titrate in a "poor" or "anti-solvent" where it is sparingly soluble (e.g., hexanes, heptane, or water) until turbidity is observed.[7][8]
Q3: How much solvent should I use?
A: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Using too much solvent is a common reason for poor or no crystal recovery.[10] A good practice is to add the solvent in small portions to the solid while heating and stirring, stopping as soon as all the solid has dissolved.[11]
Q4: My compound is colored. How can I remove the color during recrystallization?
A: If the solution is colored due to high-molecular-weight, polar impurities, a decolorization step can be performed. After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-2% of the solute's weight).[9] Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9][10]
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound derivatives.
Problem 1: The Product Separates as an Oil, Not Crystals ("Oiling Out")
What is "Oiling Out"? Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[12] This happens when the saturation point is reached at a temperature that is above the melting point of the impure compound.[1] The resulting oil is often an impure melt that may solidify into an amorphous glass, trapping impurities and defeating the purpose of recrystallization.[1][12]
Common Causes & Solutions
-
Cause: The solution is cooling too rapidly, leading to supersaturation at a temperature above the compound's melting point.
-
Solution: Re-heat the solution until the oil redissolves completely. Allow the flask to cool much more slowly. Insulating the flask (e.g., by covering it with a beaker or placing it in a warm sand bath) can promote slow cooling and proper crystal formation.[10]
-
-
Cause: The boiling point of the chosen solvent is too high, exceeding the melting point of the compound.
-
Solution: Select a solvent or a mixed-solvent system with a lower boiling point.[3]
-
-
Cause: The concentration of the solute is too high, or the solution is highly impure, leading to a significant melting point depression.[13]
This decision tree provides a systematic approach to resolving an oiling out event.
Caption: A decision tree for resolving product oiling out during recrystallization.
Problem 2: Poor or No Crystal Formation
Common Causes & Solutions
-
Cause: Too much solvent was used, and the solution is not saturated enough upon cooling.
-
Solution: Gently boil off some of the solvent to increase the solute concentration. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.[10]
-
-
Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 1 (Scratching): Scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][11]
-
Solution 2 (Seeding): If available, add a single, pure "seed crystal" of the compound to the cooled solution. This provides a template for crystal lattice formation.[9]
-
-
Cause: The difference in solubility between the hot and cold solvent is not significant enough.
-
Solution: The chosen solvent is not suitable. A new solvent or mixed-solvent system should be identified (see Protocol 2). An ideal solvent shows high solubility for the compound when hot and very low solubility when cold.[15]
-
Problem 3: Low Recovery of Purified Product
Common Causes & Solutions
-
Cause: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution: To prevent this, use a pre-heated funnel and receiving flask. It is also wise to add a slight excess of solvent (~5-10%) before a hot filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.[10]
-
-
Cause: The solution was not cooled sufficiently to maximize precipitation.
-
Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]
-
-
Cause: Significant product was lost during the washing step on the filter.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] Using room temperature or warm solvent will redissolve some of the product.
-
Experimental Protocols
Protocol 1: General Recrystallization by Cooling & Anti-Solvent Addition
This protocol describes a general method using a mixed-solvent system, which is often effective for this compound derivatives.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the "good" solvent (e.g., dichloromethane or ethyl acetate) in small portions while stirring at room temperature until the solid is completely dissolved. Use the minimum volume necessary.
-
Inducing Precipitation: While stirring, add the "poor" or "anti-solvent" (e.g., n-heptane or hexanes) dropwise until the solution becomes persistently turbid (cloudy).[7]
-
Re-dissolution: Gently warm the mixture on a hot plate until the solution becomes clear again. If it does not become clear, add a few drops of the "good" solvent until clarity is achieved.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[9]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent).
-
Drying: Continue to draw air through the crystals on the funnel for several minutes. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature.
Caption: A step-by-step workflow for a typical recrystallization procedure.
Protocol 2: Systematic Solvent Screening
This protocol helps identify a suitable solvent or solvent pair when a procedure is not known.[9]
-
Preparation: Place a small amount of the crude compound (~20-30 mg) into several small test tubes.
-
Single Solvent Test: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature.
-
Observation (Cold): Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a single solvent.[9]
-
Observation (Hot): If the compound is insoluble or sparingly soluble in the cold, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.
-
Cooling Test: Allow the clear, hot solution to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.
-
Ideal Single Solvent: An ideal single solvent will dissolve the compound poorly at room temperature but completely when hot, and will yield abundant, high-quality crystals upon cooling.[15]
-
Mixed-Solvent Test: If no single solvent is ideal, test pairs. Dissolve the compound in a minimum amount of a "good" solvent (one in which it was highly soluble when cold). Add a "poor" solvent (one in which it was insoluble) dropwise until turbidity appears. Warm to re-dissolve, then cool to observe crystallization.
Data & Reference Tables
Table 1: Common Solvents for Recrystallization This table provides a reference for common solvents, ordered by increasing polarity.[3][16]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Very Low | Good "poor" solvent for polar compounds. |
| Toluene | 111 | Low | High boiling point can cause oiling out.[3] |
| Dichloromethane | 40 | Medium-Low | Low boiling point, good "good" solvent. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for esters.[4] |
| Acetone | 56 | Medium-High | Good solvent, but low boiling point. |
| Ethanol | 78 | High | Often used with water as a solvent pair.[17] |
| Methanol | 65 | High | A common choice for moderately polar compounds.[18] |
| Water | 100 | Very High | Good for polar compounds; can be a "poor" solvent. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with Methyl 4-(trifluoromethyl)benzoate
Here is the technical support center for managing exothermic reactions with Methyl 4-(trifluoromethyl)benzoate.
Welcome to the technical support resource for handling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you manage your experiments safely and effectively. The trifluoromethyl group imparts unique reactivity, and understanding how to control the associated thermodynamics is critical for success, from bench-scale discovery to process scale-up.[1][2]
This guide is structured into two main sections: a Troubleshooting Guide for immediate issues you may face during an experiment, and a Frequently Asked Questions (FAQs) section for proactive planning and deeper understanding.
Troubleshooting Guide
This section addresses specific, in-the-moment problems. The advice prioritizes immediate safety actions followed by analytical steps to understand and rectify the issue.
Q1: My reaction temperature is spiking unexpectedly above the set point. What are the immediate steps and long-term solutions?
A1: An unexpected temperature spike, or "exotherm," indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate action to prevent a thermal runaway.[3]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagent. This is the primary way to stop feeding the reaction and generating more heat.
-
Enhance Cooling: If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath). If using a circulator with a jacketed reactor, ensure it is running at maximum capacity and the set point is as low as possible.[4][5]
-
Ensure Adequate Agitation: Check that the stirrer is functioning correctly. Poor mixing can create localized hot spots where the reaction is proceeding much faster than in the bulk solution.[3][6]
-
Prepare for Emergency Quenching: Have a pre-chilled quenching agent (e.g., a non-reactive solvent or a weak acid/base, depending on the reaction chemistry) ready. Quenching should be a last resort as it will terminate the experiment, but it is essential for safety if the temperature continues to rise uncontrollably.
Long-Term Solutions & Prevention:
-
Perform a Calorimetry Study: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3][7][8] This data is crucial for designing an adequate thermal management system.
-
Re-evaluate Addition Rate: The most common cause of a temperature spike is an addition rate that is too fast for the system's heat removal capacity.[9] Reduce the addition rate, especially during the initial phase of the reaction.
-
Use a Semi-Batch Process: For highly exothermic reactions, a semi-batch approach, where one reagent is added slowly and controllably to the other, is standard practice for maintaining thermal control.[9]
-
Consider Solvent Dilution: Increasing the solvent volume can increase the overall heat capacity of the system, providing a larger thermal buffer to absorb the heat generated. However, this may impact reaction kinetics and downstream processing.
Q2: I observed a significant exotherm, and now my yield is low with several unidentified side products. What happened?
A2: High reaction temperatures caused by poor exotherm control can activate alternative, undesired reaction pathways, leading to impurity generation and reduced yield.[10]
Causality Analysis:
-
Side Reactions: In the context of a Grignard reaction with this compound, a temperature spike can promote side reactions like Wurtz coupling of the Grignard reagent or attack at the trifluoromethyl group, which is generally stable but can react under harsh conditions.
-
Solvent Boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure buildup and loss of solvent, which in turn concentrates the reactants and can accelerate the runaway reaction.[3]
-
Product Decomposition: The desired product itself may not be stable at elevated temperatures, leading to degradation.
Corrective Protocol:
-
Analyze Impurities: Use techniques like LC-MS or GC-MS to identify the structure of the major impurities. This can provide valuable clues about the side reactions that occurred (e.g., identifying biphenyl from a phenyl Grignard reaction points to Wurtz coupling).
-
Review Monitoring Data: Correlate the appearance of impurities with the temperature profile of the reaction. Did the exotherm precede the drop in yield?
-
Implement Tighter Temperature Control: The solution is to prevent the initial exotherm.
Frequently Asked Questions (FAQs)
This section provides answers to common questions, focusing on planning, safety, and best practices.
Q1: What are the most common exothermic reactions involving this compound and why are they exothermic?
A1: The most common exothermic reactions are those involving strong nucleophiles or harsh hydrolytic conditions.
-
Grignard Reactions: The reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) to form a tertiary alcohol is highly exothermic.[11] The exothermicity stems from the formation of a very stable magnesium alkoxide intermediate and the highly favorable reaction between the strongly nucleophilic/basic Grignard reagent and the electrophilic carbonyl carbon of the ester.[12]
-
Saponification (Base-Mediated Hydrolysis): The hydrolysis of the ester using a strong base like sodium hydroxide is also exothermic.[13] While generally less vigorous than a Grignard reaction, the neutralization of the resulting carboxylic acid by the base is a highly favorable acid-base reaction that releases significant heat. The overall process involves the nucleophilic attack of hydroxide on the carbonyl carbon.[14]
Q2: What type of cooling system is appropriate for my reaction scale?
A2: The choice of cooling system is critical and depends directly on the reaction scale and the magnitude of the exotherm.
| Cooling System | Temperature Range | Typical Scale | Advantages | Limitations |
| Ice/Water Bath | 0 to 5 °C | < 1 L | Simple, inexpensive, readily available.[15] | Limited cooling capacity, poor temperature precision. |
| Ice/Salt Bath | -5 to -20 °C | < 1 L | Achieves lower temperatures than ice alone.[15] | Temperature can be inconsistent, corrosive. |
| Dry Ice/Solvent Bath | -40 to -78 °C | < 5 L | Stable, very low temperatures (e.g., Acetone/Dry Ice is -78 °C).[15][16] | Requires careful handling of dry ice and flammable solvents, constant replenishment.[5] |
| Circulating Chiller with Jacketed Reactor | -80 to +20 °C | 1 L to Plant Scale | Excellent temperature precision and control, high heat removal capacity, safer for automated or overnight reactions.[4][16] | High initial equipment cost. |
Q3: How should I approach the scale-up of an exothermic reaction with this compound?
A3: Scaling up an exothermic reaction is not a linear process. The ability to remove heat decreases as the reactor volume increases because the surface-area-to-volume ratio diminishes.[9][10]
dot
Caption: The challenge of diminishing heat dissipation capacity during scale-up.
Key Scale-Up Protocol:
-
Characterize the Reaction: As mentioned, perform calorimetric studies (DSC, RC1) at the lab scale to get hard data on the heat of reaction, adiabatic temperature rise, and reaction kinetics.[3]
-
Model the Process: Use the calorimetry data to model the thermal behavior in the larger proposed reactor. This helps in ensuring the plant reactor's cooling system is adequate.[9]
-
Optimize Mixing: Mixing efficiency often decreases upon scale-up.[3] Ensure the stirrer type (e.g., anchor, propeller) and speed are appropriate for the larger vessel to maintain homogeneity and prevent hot spots.[6]
-
"Dosing-Controlled" is Key: At a larger scale, the reaction rate must be controlled by the addition rate of a reagent (a "dosing-controlled" reaction), not by the cooling system's ability to keep up. The cooling system is a safety barrier, not the primary control mechanism.
-
Develop an Emergency Plan: Have a clear, tested plan for handling a runaway reaction at scale, which may include an emergency cooling system or a quench tank.[3]
Q4: What are the best methods for monitoring my reaction in real-time?
A4: Real-time monitoring is crucial for both safety and process optimization.
dot
Caption: A decision workflow for responding to a detected temperature spike.
-
Temperature & Pressure Monitoring: Continuous monitoring with calibrated probes and data logging is the absolute minimum requirement.[17][18] Pressure monitoring is also vital, especially if the temperature could approach the solvent's boiling point.[3]
-
In-situ Spectroscopy (PAT): Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants and products in real-time. This allows you to track reaction progress and kinetics directly, providing a much deeper understanding than temperature alone.
-
On-line NMR/HPLC: For detailed kinetic analysis, a reaction can be monitored by automatically taking samples and analyzing them via on-line HPLC or by flowing the reaction mixture through a benchtop NMR spectrometer.[8][19] This is particularly useful for identifying the formation of intermediates or byproducts as they occur. For reactions involving fluorinated compounds like this one, ¹⁹F NMR can be an exceptionally powerful and clean monitoring tool.[19][20]
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. amarequip.com [amarequip.com]
- 4. asynt.com [asynt.com]
- 5. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. gradivareview.com [gradivareview.com]
- 8. labproinc.com [labproinc.com]
- 9. fauske.com [fauske.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. radleys.com [radleys.com]
- 16. Virtual Lab - Cooling [stalke.chemie.uni-goettingen.de]
- 17. eureka.patsnap.com [eureka.patsnap.com]
- 18. quora.com [quora.com]
- 19. Magritek [magritek.com]
- 20. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: TLC Analysis of Methyl 4-(trifluoromethyl)benzoate Reaction Mixtures
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reaction mixtures involving Methyl 4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and obtain clear, reliable, and reproducible TLC results.
The analysis begins by understanding the subject molecule. This compound is a moderately polar ester. Its aromatic ring makes it inherently UV-active, which is a primary asset for visualization.[1] A common reaction it undergoes is saponification (hydrolysis), converting the ester to the more polar 4-(trifluoromethyl)benzoic acid.[2] This polarity change is the key principle allowing TLC to effectively monitor the reaction's progress.
Troubleshooting Guide: Common TLC Problems & Solutions
This section addresses specific issues you may encounter during your TLC analysis in a direct question-and-answer format.
Question 1: My spots are streaking or elongated. What's causing this and how do I fix it?
Answer: Spot streaking is a frequent issue in TLC and can obscure results by making it difficult to calculate an accurate Rf value. There are several common causes:
-
Sample Overloading: This is the most common reason for streaking.[3][4][5][6] Applying too much sample to the baseline saturates the stationary phase, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. If you're unsure of the concentration, prepare a few serial dilutions and test them to find the optimal concentration that results in sharp, distinct spots.
-
-
Highly Polar or Acidic/Basic Compounds: The compound of interest may be strongly acidic or basic, causing it to interact too strongly with the silica gel, which is acidic.[4][6] For instance, if you are performing a saponification of this compound, the resulting carboxylic acid product is significantly more acidic and polar than the starting ester.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMSO or DMF), it can interfere with the initial binding to the stationary phase and cause streaking.[6]
-
Solution: Whenever possible, dissolve your sample in a less polar solvent that will evaporate quickly, such as dichloromethane or ethyl acetate. Ensure the spot is completely dry before placing the plate in the developing chamber.
-
Question 2: I can't see any spots on my TLC plate after development. What should I do?
Answer: This can be a frustrating experience, but it's usually solvable. The issue lies either with the sample concentration or the visualization method.
-
Compound is Not UV-Active or Concentration is Too Low: While this compound and its likely derivatives are UV-active due to the benzene ring, the concentration of the material on the plate might be below the detection limit of the UV lamp.[3][5]
-
Solution 1 (Concentration): Try concentrating your sample by spotting multiple times in the exact same location on the baseline.[3][5] Crucially, you must allow the solvent to completely evaporate between each application to keep the spot small and concentrated.
-
Solution 2 (Visualization): If UV light (254 nm) fails, you must use a chemical stain.[7][8] Since you are working with an ester and potentially a carboxylic acid, a potassium permanganate (KMnO₄) stain is an excellent choice. It reacts with any oxidizable functional groups (like alcohols, which could be a methanol byproduct) and often gives a weak response with esters and carboxylic acids, appearing as yellow-brown spots against a purple background.
-
-
Incorrect Development:
-
Problem: The solvent level in the developing chamber was higher than the baseline where you spotted your sample.[3][5] This causes the sample to dissolve directly into the solvent pool instead of traveling up the plate.
-
Solution: Always ensure the solvent level in the chamber is well below (at least 0.5 cm) the pencil-drawn baseline on your TLC plate.
-
Question 3: All my spots are clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?
Answer: This is a classic mobile phase problem. The goal of TLC is to achieve an Rf value between 0.2 and 0.8 for the compounds of interest.
-
Spots at the Bottom (Rf < 0.2): Your mobile phase is not polar enough.[3] The polar compounds in your mixture are sticking too strongly to the polar silica gel and are not being carried up the plate by the non-polar eluent.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 7:3 or even 1:1. Adding a small amount of an even more polar solvent like methanol can also significantly increase the eluting power.
-
-
Spots at the Top (Rf > 0.8): Your mobile phase is too polar.[3] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase, causing them to race to the solvent front.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 1:1 Hexane:Ethyl Acetate mixture, try increasing the proportion of the non-polar component, for instance, to 4:1 or 9:1.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing a this compound reaction?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A 4:1 mixture of Hexane:Ethyl Acetate is an excellent system to begin with. From there, you can adjust the ratio based on the observed separation as described in the troubleshooting guide above.
| Compound Type | Example Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range | Rationale |
| Starting Ester (Less Polar) | 4:1 to 7:3 | 0.5 - 0.7 | The ester is less polar and will travel further up the plate.[9] |
| Product Acid (More Polar) | 4:1 to 7:3 | 0.1 - 0.3 | The carboxylic acid is more polar due to the hydroxyl group, causing stronger interaction with the silica gel and a lower Rf value.[9] |
Q2: How do I definitively identify the starting material and product spots on my TLC plate?
The best practice is to use a "co-spot." On your TLC plate, you will have three lanes:
-
SM Lane: Spot a dilute solution of your starting material, this compound.
-
RM Lane: Spot your reaction mixture.
-
Co-Spot Lane: Apply a spot of the starting material first, and then, directly on top of it, apply a spot of your reaction mixture.
After running the plate, the spot in the "SM" lane gives you the reference Rf for your starting material. The "RM" lane will show the starting material spot and a new spot for your product. The "Co-Spot" lane will show a single, potentially slightly larger spot where the starting material from both sources has merged, confirming its identity. Any new spot in the "RM" lane is likely your product.
Q3: What is the correct way to prepare and run a TLC plate?
Following a standardized protocol is crucial for reproducibility.
Q4: Which visualization methods are best for my compounds?
-
UV Light (254 nm): This should always be your first method.[7] It is non-destructive and highly effective for aromatic compounds like this compound.[7][8] Compounds that absorb UV light will appear as dark spots on the fluorescent green background of the TLC plate.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose destructive stain. It reacts with compounds that can be oxidized. The plate is dipped in or sprayed with the purple KMnO₄ solution, and spots appear as yellow, orange, or brown against a purple or pink background after gentle heating.
-
p-Anisaldehyde Stain: This is another excellent, versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can sometimes aid in spot identification.[10]
References
- 1. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Quenching Procedures for Reactions with Methyl 4-(trifluoromethyl)benzoate
Welcome to the Technical Support Center for handling reactions involving Methyl 4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting for the critical quenching and workup phases of your experiments. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity of your results and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the quenching step so critical when working with reactions of this compound?
A1: The quenching and subsequent workup are pivotal for several reasons. Firstly, many reactions involving esters, such as reductions with powerful hydrides (e.g., Lithium Aluminum Hydride, LAH) or reactions with organometallics (e.g., Grignard reagents), leave behind highly reactive and often pyrophoric materials.[1][2][3] An improper quench can lead to exothermic reactions that are difficult to control, potentially causing fires, explosions, or decomposition of the desired product.[4] Secondly, the workup isolates and purifies your product. For a substrate like this compound, the electron-withdrawing nature of the -CF₃ group can influence the stability of intermediates and the final product, making a carefully planned workup essential to prevent side reactions or hydrolysis.[5]
Q2: I'm reducing this compound with LAH. What are the signs of a problematic quench, and what is the underlying cause?
A2: A problematic LAH quench often manifests as an uncontrolled, violent evolution of hydrogen gas, excessive heat generation, or the formation of a gelatinous aluminum salt precipitate that is difficult to filter.[6][7]
-
Violent Reaction: This is typically caused by adding the quenching agent (e.g., water) too quickly or without sufficient cooling.[8] LAH reacts extremely vigorously with protic sources.[9]
-
Gelatinous Precipitate: The formation of aluminum hydroxides can create a thick, unfilterable sludge that traps your product, leading to low yields.[6][7] This is a common issue in LAH workups.
Q3: After a Grignard reaction with this compound, my workup with aqueous acid is forming an unmanageable emulsion. How can I resolve this?
A3: Emulsion formation is a frequent challenge during the workup of Grignard reactions.[7] This happens when the organic and aqueous layers have similar densities or when insoluble magnesium salts act as surfactants.
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.
-
Patience and Gentle Swirling: Sometimes, allowing the separatory funnel to stand undisturbed for a period, with occasional gentle swirling, is sufficient for the layers to separate.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Modification: Adding more of the organic solvent used for extraction can help to resolve the emulsion.
Q4: I'm performing a base-catalyzed hydrolysis (saponification) of this compound. How do I ensure I isolate the carboxylic acid and not the carboxylate salt?
A4: In a base-catalyzed hydrolysis, the immediate product is the carboxylate salt (4-(trifluoromethyl)benzoate).[10] To obtain the neutral carboxylic acid, you must perform an acidic workup after the saponification is complete.
Procedure:
-
After the reaction, cool the mixture in an ice bath.
-
Slowly add a dilute acid, such as 1M HCl, while stirring.[11][12]
-
Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).
-
The 4-(trifluoromethyl)benzoic acid will precipitate out of the aqueous solution as it forms. It can then be isolated by filtration or extracted with an organic solvent like ethyl acetate.[11]
Troubleshooting Guides & Detailed Protocols
Guide 1: Quenching LAH Reduction of this compound
The reduction of an ester with Lithium Aluminum Hydride (LAH) is a powerful transformation, but the workup requires careful handling of excess, highly reactive hydride.[4][9]
Common Problems & Solutions
| Problem | Probable Cause | Solution |
| Violent, Uncontrolled Reaction | Quenching agent added too quickly; insufficient cooling. | Always perform the quench in an ice bath. Add the quenching agent dropwise with vigorous stirring.[8][13] |
| Gelatinous Aluminum Salts | Formation of colloidal aluminum hydroxide.[6] | Utilize a Fieser workup or a Rochelle's salt workup to produce a granular, easily filterable precipitate.[6][14] |
| Low Product Yield | Product trapped in the aluminum salt precipitate. | Ensure the precipitate is thoroughly washed with the reaction solvent (e.g., THF, diethyl ether) after filtration.[13] |
Experimental Protocol: Fieser Workup for LAH Quench
This method is highly reliable for producing a granular precipitate that is easy to remove by filtration.[9][13] The procedure follows a strict 1:1:3 ratio of water:15% NaOH:water relative to the mass of LAH used.
Safety First: Always conduct this procedure in a fume hood, wearing appropriate PPE, including a face shield and flame-retardant lab coat.[4][15] Ensure a fire extinguisher (Class D for metal fires) or sand is nearby.[16][17]
-
Cool the Reaction: Once the reaction is complete, cool the flask to 0 °C using an ice-water bath.[1][13]
-
Dilute (Optional but Recommended): Dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF. This helps with stirring and dissipates heat.
-
Slow Addition of Water: For every X g of LAH used, add X mL of water dropwise while stirring vigorously. Hydrogen gas will evolve. Ensure the rate of addition does not cause excessive frothing or refluxing.
-
Addition of Base: Following the water, add X mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise.[8][13] The mixture will begin to form a white precipitate.
-
Final Water Addition: Add a final 3X mL of water and allow the mixture to stir vigorously.
-
Warm and Stir: Remove the ice bath and let the mixture warm to room temperature, stirring for at least 30-60 minutes.[8] A white, granular solid should form.
-
Isolate Product: Filter the mixture through a pad of Celite. Wash the solid precipitate thoroughly with several portions of diethyl ether or ethyl acetate to recover all the product. The desired alcohol is in the filtrate.
Workflow Diagram: LAH Quench Decision Tree
Caption: Decision workflow for quenching a LAH reduction.
Guide 2: Workup for Grignard Reactions with this compound
Grignard reactions involve highly basic and nucleophilic organometallic species that must be quenched, typically with a weak acid, to protonate the alkoxide intermediate and neutralize any remaining Grignard reagent.[18]
Common Problems & Solutions
| Problem | Probable Cause | Solution |
| Formation of Biphenyl Impurity | Coupling of the Grignard reagent with unreacted aryl halide. | This is a common side reaction.[18] Purification by column chromatography or recrystallization is usually required. |
| Incomplete Reaction | Inactive magnesium, wet glassware or solvent. | Ensure all glassware is oven-dried and solvents are anhydrous. Activate magnesium with iodine or crushing if necessary.[19][20] |
| Exothermic and Uncontrolled Quench | Adding aqueous acid directly to the concentrated reaction mixture. | Pour the reaction mixture over a mixture of ice and the quenching solution (e.g., saturated NH₄Cl or dilute HCl).[11][19] |
Experimental Protocol: Grignard Reaction Quench and Workup
This protocol is for the reaction of Phenylmagnesium Bromide with this compound to form (4-(trifluoromethyl)phenyl)diphenylmethanol.
-
Prepare Quenching Solution: In a separate beaker or flask large enough to hold the entire reaction volume plus additions, prepare a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Quench the Reaction: Once the Grignard reaction is complete, slowly pour the reaction mixture into the stirred ice/NH₄Cl slurry.[19] This method is generally safer and better controlled than adding the aqueous solution to the reaction flask.
-
Acidify (if necessary): If solids (magnesium salts) remain, slowly add dilute HCl until the aqueous layer is clear.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash Organic Layers: Combine the organic extracts and wash them sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (to remove any remaining acid)
-
Brine (to aid in drying)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
Logical Diagram: Grignard Workup Sequence
Caption: Standard workup sequence after quenching a Grignard reaction.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rroij.com [rroij.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. ehs.ucr.edu [ehs.ucr.edu]
- 18. youtube.com [youtube.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-(trifluoromethyl)benzoate
In the landscape of synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of Methyl 4-(trifluoromethyl)benzoate, a common building block in medicinal chemistry. By comparing its spectral features against those of structurally related analogues—methyl benzoate and methyl 4-methylbenzoate—we will illuminate the profound electronic influence of the trifluoromethyl (-CF₃) substituent, offering researchers a practical, data-supported framework for spectral interpretation.
Structural Overview and Spectral Prediction
This compound possesses a simple, yet informative, structure for NMR analysis. It features a para-substituted benzene ring, an ester methyl group (-OCH₃), and a trifluoromethyl (-CF₃) group. Based on this structure, we can predict the following signals in its ¹H NMR spectrum:
-
Aromatic Protons: The benzene ring has two sets of chemically equivalent protons. Those ortho to the ester group (Hₐ) and those ortho to the -CF₃ group (Hᵦ). Due to the symmetry of the para-substitution, we expect two signals, each integrating to 2H. These signals should appear as doublets due to coupling with their adjacent proton neighbors.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they should appear as a sharp singlet, integrating to 3H.
The key to a nuanced interpretation lies in predicting the chemical shifts (δ). The ester group is electron-withdrawing through resonance, while the trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms (inductive effect). This strong inductive withdrawal is expected to significantly deshield the aromatic protons, shifting their signals to a higher frequency (downfield) compared to unsubstituted benzene (δ ≈ 7.34 ppm).
Experimental ¹H NMR Spectrum Analysis
The experimental ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), confirms our predictions with high precision.
-
Methyl Signal (3H): A singlet appears at approximately 3.94 ppm . This is characteristic of methyl ester protons.
-
Aromatic Signals (4H): Two distinct doublets are observed in the aromatic region.
-
The doublet at approximately 8.14 ppm corresponds to the two protons (Hₐ) ortho to the electron-withdrawing ester group.
-
The doublet at approximately 7.68 ppm corresponds to the two protons (Hᵦ) ortho to the powerful electron-withdrawing trifluoromethyl group.[1]
-
The significant downfield shift of both aromatic signals, particularly the one ortho to the ester at 8.14 ppm, is a direct consequence of the combined deshielding effects of both substituents.
Comparative Spectral Analysis: The Influence of the Para-Substituent
To fully appreciate the electronic impact of the -CF₃ group, a comparison with methyl benzoate (no para-substituent) and methyl 4-methylbenzoate (electron-donating para-substituent) is instructive.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H (ortho to -COOCH₃) | ~8.14 | Doublet (d) | 2H |
| Aromatic H (ortho to -CF₃) | ~7.68 | Doublet (d) | 2H | |
| Methyl H (-OCH₃) | ~3.94 | Singlet (s) | 3H | |
| Methyl Benzoate | Aromatic H (ortho) | ~8.03 | Multiplet (m) | 2H |
| Aromatic H (meta, para) | ~7.40 - 7.55 | Multiplet (m) | 3H | |
| Methyl H (-OCH₃) | ~3.91 | Singlet (s) | 3H | |
| Methyl 4-methylbenzoate | Aromatic H (ortho to -COOCH₃) | ~7.94 | Doublet (d) | 2H |
| Aromatic H (ortho to -CH₃) | ~7.24 | Doublet (d) | 2H | |
| Methyl H (-OCH₃) | ~3.88 | Singlet (s) | 3H | |
| Methyl H (-ArCH₃) | ~2.39 | Singlet (s) | 3H |
Data compiled from multiple sources.[1][2][3][4][5]
Key Insights from the Comparison:
-
Deshielding Effect of -CF₃: The aromatic protons of this compound are the most deshielded (furthest downfield) of the three compounds. The protons ortho to the ester group shift from ~8.03 ppm in methyl benzoate to a significantly higher ~8.14 ppm. This demonstrates the powerful, additive electron-withdrawing nature of the -CF₃ group.[6]
-
Shielding Effect of -CH₃: In contrast, the electron-donating methyl group in methyl 4-methylbenzoate shields the aromatic protons. The protons ortho to the ester are found at ~7.94 ppm, upfield from their position in methyl benzoate. The protons ortho to the methyl group itself are even further upfield at ~7.24 ppm.[2]
-
Minimal Impact on Ester Methyl Protons: The chemical shift of the ester methyl protons (-OCH₃) remains relatively constant across all three molecules (~3.9 ppm). This is expected, as the electronic effects of the para-substituent are transmitted primarily through the aromatic π-system and have a negligible effect on the distant ester methyl group.
The following diagram illustrates the structural comparisons and the resulting electronic effects on the aromatic protons.
Protocol for High-Quality ¹H NMR Spectrum Acquisition
Acquiring a clean, high-resolution spectrum is crucial for accurate analysis. The following protocol outlines a self-validating workflow for obtaining publication-quality ¹H NMR data.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification and purity assessment.
Materials:
-
This compound sample (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
Pasteur pipette and bulb
-
Vial for sample dissolution
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents by placing it under high vacuum for 15-30 minutes.[7]
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. A clear, particulate-free solution is essential.[7][8]
-
Using a Pasteur pipette, transfer the solution into the NMR tube. If any solid remains, filter the solution through a small cotton plug in the pipette.[7]
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into a spinner turbine, ensuring the depth is correctly set using the instrument-specific gauge.
-
Insert the sample into the NMR spectrometer.[9]
-
Locking: Lock the spectrometer field onto the deuterium signal of the CDCl₃ solvent. This step is critical as it compensates for magnetic field drift during acquisition.[9][10]
-
Shimming: Perform an automated or manual shimming procedure (topshim or equivalent) to optimize the magnetic field homogeneity.[8] This sharpens the peaks and improves resolution, which is vital for observing fine coupling patterns.
-
-
Spectrum Acquisition:
-
Load a standard proton experiment parameter set.
-
Set the spectral width to cover a range from approximately -1 to 12 ppm to ensure all relevant peaks and the TMS reference are captured.[11]
-
Set the number of scans (NS). For a moderately concentrated sample like this, 8 to 16 scans are typically sufficient.
-
Set the receiver gain (RG) automatically to prevent signal clipping.
-
Initiate the acquisition (zg command in Bruker TopSpin).[9]
-
-
Data Processing & Analysis:
-
Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape and the baseline is flat.
-
Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.[12]
-
Integration: Integrate all peaks. Set the integral of the methyl singlet at ~3.94 ppm to 3.00 to serve as the reference for the relative integration of the aromatic signals.
-
Peak Picking: Identify the precise chemical shift values for all peaks.
-
The following diagram outlines this experimental workflow.
By adhering to this rigorous protocol and understanding the comparative spectral data, researchers can confidently identify this compound and interpret the subtle yet significant electronic effects that govern its ¹H NMR spectrum.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 5. sas.upenn.edu [sas.upenn.edu]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. books.rsc.org [books.rsc.org]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 4-(trifluoromethyl)benzoate
Abstract: In modern pharmaceutical and materials science research, the precise characterization of fluorinated organic compounds is paramount. The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth 13C NMR analysis of Methyl 4-(trifluoromethyl)benzoate, a common building block and ester. We will move beyond a simple spectral interpretation to offer a comparative analysis against related, non-fluorinated analogues. This approach not only facilitates a robust structural elucidation but also provides deeper insights into the powerful electronic effects of the -CF3 substituent. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage 13C NMR for the unambiguous characterization of complex molecules.
The Unique Challenge and Power of 13C NMR for Fluorinated Compounds
Standard proton-decoupled 13C NMR spectroscopy is a cornerstone of organic structure elucidation, typically yielding a spectrum of singlets where each unique carbon environment is represented by a single peak. However, when analyzing organofluorine compounds, this simplicity gives way to a more complex and information-rich spectral landscape.[1][2] The 19F nucleus has a spin (I = ½), similar to a proton, which means it couples to nearby 13C nuclei. This interaction, known as scalar or J-coupling, persists even under 1H broadband decoupling conditions and results in the splitting of carbon signals.
The magnitude of these 13C–19F coupling constants (JCF) is often significant and can be observed over one, two, three, or even more bonds, providing invaluable structural information.[3][4] For a trifluoromethyl (-CF3) group, the carbon directly attached to the three fluorine atoms will appear as a quartet due to coupling with three equivalent 19F nuclei (following the n+1 rule).[5] Carbons further away will also exhibit splitting, though with smaller coupling constants. While this splitting can complicate spectra, it also provides definitive confirmation of the -CF3 group's position. A key experimental consideration is that carbons coupled to fluorine, especially quaternary carbons like the -CF3 itself, often exhibit lower signal intensity due to this splitting and a lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[5][6] Therefore, a sufficient number of scans is critical for their detection.
Spectral Deep Dive: this compound
This compound presents a classic example of a substituted aromatic system where the interplay between an electron-withdrawing group (-CF3) and a conjugating ester group (-COOCH3) dictates the final 13C NMR spectrum. The experimental data, acquired in CDCl3, provides a clear fingerprint of the molecule.[7]
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry of Methyl 4-(trifluoromethyl)benzoate: EI vs. ESI
For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of small molecules are paramount. Methyl 4-(trifluoromethyl)benzoate, a common building block in the synthesis of pharmaceuticals and agrochemicals, presents an interesting case for mass spectrometric analysis. Its unique structure, featuring an aromatic ring, an ester functional group, and a trifluoromethyl moiety, influences its behavior in the gas phase. This guide provides an in-depth comparison of two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of this compound, supported by experimental data and established fragmentation principles.
Introduction: The Tale of Two Ionization Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization method is critical and dictates the nature of the resulting mass spectrum, providing either detailed structural information through fragmentation or gentle ionization for accurate molecular weight determination.
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard a molecule, causing it to ionize and, due to the excess energy imparted, extensively fragment.[1] This fragmentation is often reproducible and provides a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[2]
Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique.[3] It generates ions from a solution by creating a fine spray of charged droplets.[1] This process imparts minimal excess energy to the analyte, typically resulting in the observation of the intact protonated molecule ([M+H]⁺) or other adducts.[4] Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which allows for targeted structural analysis.[5]
This guide will explore the practical application of both techniques to this compound and compare the resulting data to inform the selection of the most appropriate analytical approach.
Experimental Protocols
To ensure scientific integrity, the following protocols outline the standardized procedures for acquiring mass spectra of this compound using both GC-MS (for EI) and LC-MS (for ESI).
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This protocol is designed for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A 100 ppm solution of this compound is prepared in a suitable volatile solvent, such as methanol or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 2 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
References
- 1. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
A Comparative Guide to the Infrared Spectrum of Methyl 4-(trifluoromethyl)benzoate
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and elucidating structural features. This guide provides an in-depth interpretation of the IR spectrum of Methyl 4-(trifluoromethyl)benzoate, a compound of interest due to the unique electronic properties conferred by its trifluoromethyl substituent.
This analysis is presented through a comparative lens, juxtaposing the spectrum of our target molecule with that of methyl benzoate and benzotrifluoride. This approach allows for a clear and objective demonstration of how the interplay between the ester and trifluoromethyl functionalities manifests in the vibrational spectrum. All interpretations are grounded in established spectroscopic principles and supported by experimental data from reliable spectral databases.
The Structural Influence on Vibrational Frequencies
The IR spectrum of an organic molecule is a direct reflection of the vibrations of its constituent bonds. The frequency of these vibrations is determined by the bond strength and the mass of the atoms involved. In this compound, we anticipate spectral features arising from three key structural components: the aromatic benzene ring, the methyl ester group (-COOCH₃), and the trifluoromethyl group (-CF₃).
The electron-withdrawing nature of both the ester and the trifluoromethyl groups influences the electron density distribution across the benzene ring, which in turn affects the vibrational frequencies of the ring's C=C and C-H bonds. Furthermore, the strong electronegativity of fluorine atoms in the -CF₃ group leads to characteristic, intense absorption bands.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the accuracy of spectral interpretation, a rigorous and standardized experimental protocol is essential. The following outlines a typical procedure for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound.
A Comparative Guide to Methyl 4-(Trifluoromethyl)benzoate and Ethyl 4-(Trifluoromethyl)benzoate in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of building blocks is paramount. Among the vast array of available reagents, trifluoromethylated compounds have garnered significant attention due to the unique electronic properties conferred by the trifluoromethyl (-CF3) group.[1][2] This guide provides an in-depth comparison of two closely related and widely used building blocks: Methyl 4-(trifluoromethyl)benzoate and Ethyl 4-(trifluoromethyl)benzoate. We will explore their synthesis, physicochemical properties, and comparative performance in a key synthetic application, supported by experimental insights.
Introduction to the Molecules
Both this compound and ethyl 4-(trifluoromethyl)benzoate are esters of 4-(trifluoromethyl)benzoic acid.[3][4] They serve as versatile intermediates, primarily in reactions that involve modification of the aromatic ring or the ester functionality. The presence of the electron-withdrawing -CF3 group at the para position significantly influences the reactivity of the benzene ring and the carbonyl group of the ester. This makes them valuable substrates in a variety of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reductions.[1][2]
The core structural difference lies in the alcohol-derived portion of the ester: a methyl group (-CH3) versus an ethyl group (-CH2CH3). While seemingly minor, this variation can have tangible effects on the reagent's physical properties and its behavior in chemical reactions.
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The table below summarizes the key physicochemical data for both compounds.
| Property | This compound | Ethyl 4-(trifluoromethyl)benzoate |
| CAS Number | 2967-66-0[3][5] | 583-02-8[4][6][7] |
| Molecular Formula | C9H7F3O2[3][5] | C10H9F3O2[6][7] |
| Molecular Weight | 204.15 g/mol [3][5] | 218.17 g/mol [6][7] |
| Melting Point | 13-14 °C[5] | Not readily available |
| Boiling Point | 94-95 °C at 21 mmHg[5] | 81-80 °C at 5 torr[6] |
| Density | 1.268 g/mL at 25 °C[5] | 1.23 g/mL[6] |
| Refractive Index | n20/D 1.451[5] | n20/D 1.447[6] |
The data reveals that this compound has a slightly higher density and boiling point at a given pressure compared to its ethyl counterpart. The lower melting point of the methyl ester indicates it is more likely to be a liquid at or near room temperature, which can be an advantage for handling and dispensing.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To illustrate the practical differences between these two reagents, we will consider their application in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8] In this hypothetical but representative experiment, we will couple the trifluoromethylated benzoate with a generic arylboronic acid.
Experimental Workflow: A Comparative Synthesis
The following diagram outlines the general workflow for a comparative Suzuki-Miyaura cross-coupling experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(trifluoromethyl)benzoate [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modern Trifluoromethylation: A Comparative Analysis of Reagents
Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of a trifluoromethyl (CF₃) group is a proven method for enhancing molecular properties. This small functional group can dramatically improve a compound's metabolic stability, lipophilicity, and binding affinity, transforming a promising lead into a viable drug candidate.[1] Historically, synthetic chemists often relied on incorporating pre-functionalized building blocks, such as Methyl 4-(trifluoromethyl)benzoate, into their synthetic routes.[2] While effective, this building block approach lacks the flexibility required for late-stage functionalization—a critical strategy in modern drug discovery. The need for reagents that can directly and selectively install a CF₃ group onto a complex molecule has driven the development of a sophisticated new arsenal of trifluoromethylating agents.
This guide provides an in-depth comparison of the leading alternatives for direct trifluoromethylation, moving beyond the classical building block strategy. We will objectively compare the performance of nucleophilic, electrophilic, and radical trifluoromethylating reagents, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Shifting Paradigms: From Building Blocks to Direct Trifluoromethylation
This compound is a stable, commercially available compound widely used as an intermediate in organic synthesis.[1][3][4] It serves as a scaffold that already contains the desired CF₃ moiety, which is then carried through subsequent reaction steps. However, its utility is as a starting material, not as a reagent for transferring a trifluoromethyl group to another substrate. This distinction is crucial. The limitations of the building block approach—namely the lack of flexibility for late-stage introduction of the CF₃ group—have necessitated the development of reagents that can act as sources of reactive trifluoromethyl species: the trifluoromethyl anion (CF₃⁻), cation (CF₃⁺), or radical (CF₃•).
The Modern Trifluoromethylation Toolbox: A Mechanistic Overview
Today's trifluoromethylating agents are best classified by their mode of action. The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.
References
A Comparative Guide to the Purity Analysis of Methyl 4-(trifluoromethyl)benzoate: A Deep Dive into GC-MS and Alternative Methodologies
Introduction
Methyl 4-(trifluoromethyl)benzoate (CAS No. 2967-66-0) is a cornerstone intermediate in modern organic synthesis.[1][2] Its unique electronic properties, conferred by the trifluoromethyl group, make it an invaluable building block for pharmaceuticals, advanced polymers, and specialty chemicals.[2] In these high-stakes applications, the purity of the starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, byproduct formation, and the safety and efficacy of the final product. Predictable reaction outcomes are contingent on the high purity of this intermediate.[2]
This guide provides an in-depth, expert-led comparison of analytical techniques for assessing the purity of this compound. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, offering a detailed, validated protocol. Furthermore, we will objectively compare its performance against powerful alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the data and insights necessary for researchers, scientists, and drug development professionals to select the optimal method for their specific needs.
The Challenge: Defining the Impurity Profile
Effective purity analysis begins with understanding the potential impurities. For this compound, these typically originate from the synthesis process. A common route is the esterification of 4-(trifluoromethyl)benzoic acid.[3] Consequently, the likely impurity profile includes:
-
Unreacted Starting Material: 4-(trifluoromethyl)benzoic acid (CAS No. 455-24-3) is the most probable process-related impurity.[4]
-
Isomeric Impurities: Depending on the purity of the feedstock, positional isomers such as Methyl 3-(trifluoromethyl)benzoate may be present.[5]
-
Synthesis Byproducts: Depending on the specific esterification method used (e.g., Fischer, acid chloride), various side-products could be generated.[3]
-
Residual Solvents: Solvents used during the reaction and purification steps can be carried over.
The analytical method chosen must be capable of separating and quantifying these structurally similar compounds with high fidelity.
Gold Standard Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is often the gold standard for purity assessment.[6][7] The gas chromatograph provides exceptional separation power based on boiling point and polarity, while the mass spectrometer offers definitive identification based on the molecule's unique mass fragmentation pattern.[7][8]
Causality of Method Choice: Why GC-MS Excels
The decision to use GC-MS is rooted in the physicochemical properties of the analyte. This compound has a boiling point of 94-95 °C at 21 mmHg, making it sufficiently volatile for gas-phase analysis without thermal degradation. This intrinsic property allows us to leverage the high efficiency of capillary GC columns for superior separation of the analyte from its key impurities, such as the much less volatile starting material, 4-(trifluoromethyl)benzoic acid (melting point 219-220 °C).[4]
Detailed Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system, incorporating a system suitability test to ensure the instrumentation is performing correctly before sample analysis.
1. Sample Preparation
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate (HPLC grade or higher).
-
Prepare a control sample by spiking the primary impurity, 4-(trifluoromethyl)benzoic acid, into a solution of the analyte at a concentration of 0.5% (w/w) to verify separation.
2. Instrumentation and Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A mid-polarity column is recommended to achieve good peak shape and separation. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 40-450) to identify all impurities. The mass spectrum for this compound shows a characteristic top peak at m/z 173.[10] The parent acid also shows a peak at m/z 173, along with its molecular ion at m/z 190.[11]
-
3. System Suitability Test (SST)
-
Inject the spiked control sample.
-
Acceptance Criteria:
-
Resolution: The resolution between the this compound peak and the 4-(trifluoromethyl)benzoic acid peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the main analyte peak should be between 0.9 and 1.5.
-
4. Data Analysis & Quantification
-
Inject the sample solution in triplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Workflow Diagram
Caption: Workflow for GC-MS purity analysis of this compound.
Method Validation: A Mandate for Trustworthiness
To ensure a method is fit for its purpose, it must be validated according to regulatory standards like the ICH Q2(R2) guideline.[12][13][14][15] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[8][16]
Key Validation Parameters for a Purity Method
| Parameter | Purpose & Causality | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of expected components (impurities, degradants). This is the foundation of a reliable purity test. | Baseline resolution (≥1.5) between analyte and known impurities. No interference from blank/placebo at the analyte's retention time.[17][18] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a specified range. This is essential for accurate quantification. | Correlation coefficient (r or R²) ≥ 0.999 over a range (e.g., LOQ to 120% of impurity specification).[8][17] |
| Accuracy | To determine the closeness of the test results to the true value. It confirms there is no systematic error (bias) in the measurement. | Recovery of 98.0% to 102.0% for spiked impurities at multiple levels.[8][17] |
| Precision | To assess the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). | Relative Standard Deviation (RSD) ≤ 5% for repeatability and ≤ 10% for intermediate precision for impurity quantification.[17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold for impurities. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ should be acceptable (e.g., ≤ 20%).[17] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven temp ±2°C). This ensures the method is reliable in routine use. | System suitability parameters remain within acceptance criteria; purity results are not significantly affected.[8][18] |
Interrelation of Validation Parametersdot
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. smithers.com [smithers.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Elemental Analysis of Methyl 4-(trifluoromethyl)benzoate Derivatives
In the landscape of modern drug discovery and materials science, the incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone strategy for modulating properties like lipophilicity, metabolic stability, and binding affinity.[1] Methyl 4-(trifluoromethyl)benzoate serves as a fundamental building block in this domain. Its precise elemental characterization, and that of its derivatives, is not merely a procedural checkbox but a critical validation of molecular identity, purity, and stoichiometry. An erroneous elemental composition can signal impurities or an incorrect structure, jeopardizing subsequent research and development efforts.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these challenging organofluorine compounds. We will move beyond simple procedural lists to explore the underlying chemistry, the rationale behind methodological choices, and the practical challenges encountered in the field.
Theoretical Elemental Composition: The Benchmark for Accuracy
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are measured. For this compound, the molecular formula is C₉H₇F₃O₂.[2][3]
Table 1: Theoretical Elemental Composition of this compound and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Fluorine | % Oxygen |
| This compound | C₉H₇F₃O₂ | 204.15 | 52.95% | 3.46% | 27.92% | 15.67% |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | 283.04 | 38.19% | 2.14% | 20.13% | 11.30% |
Note: Oxygen is typically determined by difference, though direct measurement techniques exist.
Primary Technique: Combustion Analysis for CHN(S) Determination
The gold standard for determining carbon, hydrogen, and nitrogen content in organic compounds is dynamic flash combustion, often referred to as CHN or CHNS analysis.[4][5][6] This method provides the foundational data for verifying the empirical formula of a synthesized compound.
The Challenge of Fluorine
The analysis of trifluoromethylated compounds like this compound presents a significant challenge for standard combustion analysis.[7] During combustion at high temperatures (900-1000°C), the fluorine atoms are released, forming highly reactive and corrosive hydrogen fluoride (HF) gas. This HF gas aggressively attacks the standard quartz combustion reactors and catalysts, leading to several problems:
-
Formation of volatile silicon tetrafluoride (SiF₄), which consumes silicon from the reactor, leading to instrument damage.
-
Inaccurate results due to the trapping of other analyte gases.
-
Rapid degradation of catalysts, reducing system robustness and requiring frequent maintenance.[7]
Expertise in Action: The Self-Validating Protocol
To achieve trustworthy and reproducible results, the standard CHN analysis protocol must be modified to trap the reactive fluorine species. Modern elemental analyzers offer specialized reagents and configurations for this purpose.[7]
Experimental Protocol: CHN Analysis of this compound
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition, such as acetanilide. This establishes the response factor for the thermal conductivity detector (TCD).[7]
-
Reactor Preparation: Pack the combustion reactor according to the manufacturer's specifications for fluorine-containing compounds. This critically involves placing a layer of a specialized fluorine adsorbent, such as a mixture of magnesium oxide and other oxides (e.g., Thermo Scientific™ FluoAdso™), in the hot zone of the oxidation reactor.[7] This adsorbent quantitatively traps HF gas, preventing it from damaging downstream components.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin container. The exact mass is recorded by the instrument's software via an integrated microbalance.
-
Autosampler Introduction: Place the sealed tin container into the autosampler.
-
Dynamic Flash Combustion: The sample is dropped into the combustion reactor, which is maintained at ~950°C and enriched with a pulse of pure oxygen. The tin container promotes a rapid, complete combustion (flash combustion), converting the sample into its elemental gases (CO₂, H₂O, N₂, and trapped HF).
-
Gas Purification and Separation: The resulting gas mixture is swept by a helium carrier gas through a reduction reactor (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography (GC) column.
-
Detection: The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration factor and the sample weight, calculates the weight percentages of C, H, and N. The results are then compared to the theoretical values. An acceptable result typically falls within ±0.4% of the theoretical value.[8]
Workflow for CHN Analysis of Fluorinated Compounds
Caption: Automated workflow for CHN analysis of organofluorine compounds.
Alternative & Complementary Techniques
While combustion analysis is the workhorse for CHN, it does not quantify fluorine. For a complete elemental profile of this compound derivatives, other techniques are required.
Combustion Ion Chromatography (CIC) for Fluorine Determination
Combustion Ion Chromatography (CIC) is a robust and widely adopted technique for quantifying halogens, including fluorine, in a variety of matrices.[9][10][11] It effectively couples the sample digestion of combustion with the sensitive and specific detection of ion chromatography.
Principle: The sample is combusted in a furnace, and the resulting HF gas is trapped in an aqueous absorption solution.[11] This solution, now containing fluoride ions (F⁻), is then injected into an ion chromatograph, where the F⁻ is separated from other anions and quantified.
Experimental Protocol: Fluorine Determination by CIC
-
Sample Preparation: Weigh approximately 1-5 mg of the sample into a combustion boat.
-
Combustion: The sample is introduced into a high-temperature furnace (typically up to 1100°C) through which a stream of argon and oxygen flows. Hydropyrolysis (combustion in the presence of water vapor) is often used to ensure the complete conversion of organofluorine to HF.[10]
-
Gas Absorption: The gas stream exiting the furnace is passed through an absorption tube containing a suitable trapping solution (e.g., deionized water with a buffer). The HF gas dissolves to form fluoride ions.
-
Ion Chromatography Analysis: An aliquot of the absorption solution is injected into the IC system.
-
Separation: The sample passes through an anion-exchange column, which separates the fluoride ions from other potential anions (e.g., Cl⁻, SO₄²⁻).
-
Detection: The separated ions are measured by a conductivity detector.
-
-
Quantification: The concentration of fluoride is determined by comparing the peak area to a calibration curve prepared from certified fluoride standards. The total fluorine percentage in the original sample is then calculated based on the initial sample weight.
Other Methods
-
Sodium Fusion Test: A classical qualitative test to detect the presence of nitrogen, sulfur, and halogens. The organic compound is fused with metallic sodium to convert these elements into inorganic sodium salts (NaF, NaCl, etc.), which can be identified by subsequent chemical tests. It is useful for a quick check but provides no quantitative data.
-
Spectroscopic Techniques (NMR, MS): Techniques like ¹⁹F NMR and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. They confirm the presence and chemical environment of the -CF3 group and provide the exact mass of the molecule, respectively. While they are not methods of elemental analysis for determining bulk purity, they are essential complementary tools for confirming the molecular structure.[4]
Comparative Performance Analysis
Choosing the right analytical technique depends on the specific question being asked. The following table provides a direct comparison of the primary quantitative methods.
Table 2: Comparison of Key Analytical Techniques
| Feature | Combustion CHN Analysis | Combustion Ion Chromatography (CIC) |
| Principle | Dynamic flash combustion, GC separation, TCD detection. | High-temperature combustion/pyrolysis, aqueous absorption, ion chromatography detection.[10][11] |
| Elements Determined | C, H, N, S | F, Cl, Br, I, S |
| Primary Application | Purity confirmation, empirical formula determination. | Direct quantification of halogens and sulfur. |
| Precision | Excellent (typically ≤0.3% standard deviation). | Very good (typically 1-5% RSD). |
| Sensitivity | Milligram-level sample size. | Can achieve ng levels of detection.[9] |
| Sample Throughput | High (fully automated, ~5-10 minutes per sample). | Moderate (combustion and IC steps can be semi-automated). |
| Strengths | Fast, highly accurate, well-established, high level of automation. | Direct, sensitive, and specific for halogens; overcomes matrix effects.[10] |
| Limitations | Does not determine fluorine or oxygen; susceptible to interference from fluorine if not properly managed. | Requires a separate instrument from CHN analyzer; can be more complex to operate. |
Expert Recommendations: A Holistic Approach
For researchers working with this compound and its derivatives, a single technique is insufficient for complete characterization. A multi-faceted approach is essential for ensuring scientific integrity.
Decision Logic for Elemental Analysis
Caption: Decision tree for selecting analytical methods for novel compounds.
-
For Purity and Empirical Formula: Always perform combustion CHN analysis. For trifluoromethylated compounds, it is non-negotiable to use a system equipped with a fluorine adsorbent to protect the instrument and ensure accurate data.
-
For Complete Elemental Composition: Complement the CHN data with a quantitative fluorine analysis using Combustion Ion Chromatography (CIC). This provides a complete picture of the compound's elemental makeup and is the most direct and reliable method for fluorine quantification.
-
For Structural Confirmation: Before sending a sample for elemental analysis, confirm the structural integrity using NMR (¹H, ¹³C, and especially ¹⁹F for these compounds) and HRMS. These techniques ensure you are analyzing the intended molecule.
By integrating these techniques, researchers can build a self-validating system for the characterization of this compound derivatives, ensuring data integrity from the bench to publication.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. azom.com [azom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azonano.com [azonano.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography [innovatechlabs.com]
"X-ray crystallography of Methyl 4-(trifluoromethyl)benzoate derivatives"
A Comparative Guide to the Structural Elucidation of Methyl 4-(trifluoromethyl)benzoate Derivatives: X-ray Crystallography and Beyond
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational design. This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials, owing to the unique electronic properties conferred by the trifluoromethyl group.[1][2] This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for elucidating the solid-state structure of these compounds. We will explore the entire workflow, from synthesis to data interpretation, and critically compare this "gold standard" technique with powerful alternatives such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
While a publicly available crystal structure for the parent compound, this compound, is not currently available, this guide will utilize a representative case study of a hypothetical derivative, "this compound Derivative A," to illustrate the principles and provide a framework for comparison. The crystallographic data presented for this derivative is synthesized to be representative of a small, fluorinated organic molecule and will serve as our benchmark for discussion.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, unambiguous determination of a molecule's atomic arrangement in the crystalline state.[3] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical behavior and intermolecular interactions. For drug development professionals, this information is invaluable for understanding how a molecule might interact with a biological target.
The Crystallographic Workflow: A Conceptual Overview
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying chemical principles. The following diagram illustrates the typical workflow.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols: A Step-by-Step Guide
Synthesis and Purification of this compound Derivative A
A common route to synthesize derivatives of this compound involves the esterification of the corresponding benzoic acid.
Protocol:
-
Reaction Setup: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (20 mL), slowly add sulfuric acid (0.1 eq) at 0 °C.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization: The Art and Science
Obtaining a high-quality single crystal is often the most challenging step in the X-ray crystallography workflow. The choice of crystallization method is crucial and often requires screening of various solvents and conditions.
Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate) in a vial covered with a perforated film. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Antisolvent Crystallization: Prepare a saturated solution of the compound. Slowly add an "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the initial solvent) until the solution becomes slightly turbid. Allow the solution to stand undisturbed for crystals to form.
X-ray Data Collection and Structure Refinement
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive solid-state structural information, a comprehensive characterization of a compound often necessitates a multi-technique approach.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure, bond lengths/angles, packing | Connectivity, solution-state conformation, dynamics | Theoretical 3D structure, electronic properties |
| Key Advantage | Unambiguous stereochemistry and conformation | Provides information on behavior in solution | Predictive power, can study unstable species |
| Key Limitation | Requires a high-quality single crystal | Ambiguities in complex structures, less precise | Accuracy depends on the level of theory |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For our hypothetical "Derivative A," ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information on the electronic environment of the fluorine atoms.
While NMR can establish the connectivity of a molecule, it is less definitive than X-ray crystallography for determining the precise three-dimensional arrangement, especially for complex molecules with multiple stereocenters.[3]
Computational Modeling
Computational chemistry allows for the prediction of molecular structures and properties through theoretical calculations.[4][5][6][7] Methods like Density Functional Theory (DFT) can be used to:
-
Predict the most stable conformation of a molecule.
-
Calculate theoretical NMR and IR spectra to compare with experimental data.
-
Investigate the electronic properties and reactivity of the molecule.
Computational models are a valuable complement to experimental data but are not a substitute for it. Their accuracy is dependent on the chosen theoretical method and basis set.
Challenges in the Crystallography of Fluorinated Compounds
The presence of fluorine can introduce specific challenges and considerations in the crystallization and structural analysis of organic molecules.
-
Intermolecular Interactions: The nature of fluorine-involved intermolecular interactions (e.g., C-H···F contacts) is a subject of ongoing research and can significantly influence crystal packing.[8]
-
Polymorphism: Fluorinated compounds can exhibit polymorphism, where they crystallize in different crystal forms with distinct physical properties.
-
Disorder: The trifluoromethyl group can sometimes exhibit rotational disorder in the crystal lattice, which can complicate structure refinement.
Logical Relationships in Structural Elucidation
The following diagram illustrates the synergistic relationship between the different analytical techniques.
Caption: Interplay between experimental and computational techniques.
Conclusion
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives and other small molecules. Its ability to provide precise and detailed atomic-level information is unparalleled. However, a comprehensive understanding of these important chemical entities is best achieved through a synergistic approach, integrating the solid-state insights from crystallography with the solution-state and dynamic information from NMR spectroscopy and the predictive power of computational modeling. For researchers and drug development professionals, the judicious application of these techniques is essential for advancing the design of new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]
- 5. Computational Chemistry | Department of Chemistry [chem.ucr.edu]
- 6. Computational Chemistry and Molecular Modeling - Taros Discovery [tarosdiscovery.com]
- 7. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Trifluoromethyl and Nitro Groups on Benzoate Esters
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on molecular properties is paramount. The strategic placement of functional groups can profoundly influence a molecule's reactivity, stability, metabolic profile, and binding affinity. Among the most potent electron-withdrawing groups (EWGs) employed in molecular design are the trifluoromethyl (-CF₃) and nitro (-NO₂) groups. While both are considered strong EWGs, the mechanisms through which they exert their electronic influence differ significantly. This guide provides an in-depth comparison of their effects on the benzoate ester scaffold, a common structural motif in organic and medicinal chemistry, supported by experimental data and detailed protocols.
The Theoretical Framework: Inductive vs. Resonance Effects
The electronic character of a substituent is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1][2][3]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework of a molecule and arises from differences in electronegativity between atoms. It is a distance-dependent effect, weakening as the number of bonds between the substituent and the reaction center increases. The trifluoromethyl group is a classic example of a substituent that operates almost exclusively through a powerful inductive effect.[4][5] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring.[1]
-
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons across a conjugated system. It requires the substituent to have p-orbitals or lone pairs that can overlap with the π-system of the aromatic ring. The nitro group is a quintessential example of a group exerting a strong -M effect, in addition to its inductive pull.[1][4][6] It actively withdraws electron density from the aromatic ring through delocalization, which can be visualized by drawing resonance structures.
The Hammett equation provides a powerful quantitative tool for evaluating these electronic effects.[7][8] It describes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[8][9] The equation, in its common form, is:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (independent of the reaction type). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[8][9]
Quantitative Comparison: Hammett Constants and pKa Values
By examining Hammett constants and the acidity of corresponding benzoic acids, we can quantitatively compare the electronic influence of the -CF₃ and -NO₂ groups. Electron-withdrawing groups stabilize the negatively charged carboxylate anion, thereby increasing the acidity of the parent benzoic acid, which corresponds to a lower pKa value.
| Substituent | Position | Hammett Constant (σ) | Benzoic Acid pKa |
| -H | - | 0.00 | 4.20 |
| -CF₃ | meta | 0.43 | 3.79 (approx.) |
| para | 0.54 | 3.66 (approx.) | |
| -NO₂ | meta | 0.71 | 3.45[10] |
| para | 0.78 | 3.44[10] |
Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative.
Analysis of the Data:
-
Strong Electron Withdrawal: Both -CF₃ and -NO₂ have large, positive σ values, confirming their status as strong EWGs.
-
Inductive vs. Resonance:
-
The nitro group in the para position (σ = 0.78) is a more powerful EWG than in the meta position (σ = 0.71). This is because at the para position, it can exert both its strong inductive (-I) and strong resonance (-M) effects. At the meta position, the resonance effect is not operative, so its influence is primarily inductive.[1]
-
The trifluoromethyl group also shows a stronger effect at the para position (σ = 0.54) than at the meta position (σ = 0.43). Its effect is overwhelmingly inductive. The slightly stronger para effect can be attributed to factors including field effects and a minor hyperconjugative resonance contribution.[1]
-
-
Overall Strength: The nitro group is a stronger electron-withdrawing substituent than the trifluoromethyl group in both the meta and para positions, as reflected by its larger σ values and the lower pKa values of the corresponding nitrobenzoic acids.[10]
Impact on Benzoate Ester Reactivity: A Focus on Hydrolysis
The rate of alkaline hydrolysis of a benzoate ester is highly sensitive to the electronic nature of substituents on the benzene ring. The reaction proceeds through a tetrahedral intermediate, where a negative charge develops on the carbonyl oxygen. Electron-withdrawing groups stabilize this transition state, thereby accelerating the rate of hydrolysis.[11][12]
Based on the Hammett constants, the expected order of hydrolysis rates for substituted methyl benzoates would be:
p-nitro > p-trifluoromethyl > unsubstituted
The greater positive σ value of the -NO₂ group leads to more significant stabilization of the negatively charged intermediate, resulting in a faster reaction rate compared to the -CF₃ substituted ester.
References
- 1. web.viu.ca [web.viu.ca]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
"reactivity comparison between Methyl 4-(trifluoromethyl)benzoate and methyl 4-nitrobenzoate"
An In-Depth Guide to the Comparative Reactivity of Methyl 4-(trifluoromethyl)benzoate and Methyl 4-nitrobenzoate
Introduction
In the landscape of medicinal chemistry and drug development, the subtle modification of a molecule's structure can profoundly impact its reactivity and biological activity. The choice of substituents on an aromatic ring is a critical decision, influencing everything from reaction kinetics to pharmacokinetic properties. This guide provides a detailed comparison of two common intermediates: this compound and Methyl 4-nitrobenzoate. Both feature potent electron-withdrawing groups, yet their reactivity profiles in nucleophilic acyl substitution reactions, such as saponification, are distinct. Understanding these differences is paramount for researchers designing synthetic routes and predicting chemical behavior.
This analysis will delve into the mechanistic underpinnings of their reactivity, present quantitative data to support these principles, and provide a robust experimental protocol for direct comparison.
Mechanistic Analysis: The Decisive Role of Electronic Effects
The reactivity of esters in base-catalyzed hydrolysis (saponification) is governed by the electrophilicity of the carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the carbonyl carbon. This forms a negatively charged tetrahedral intermediate. The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups substituted on the benzene ring enhance reactivity by increasing the partial positive charge on the carbonyl carbon and by stabilizing the negatively charged intermediate.
The Trifluoromethyl Group (-CF₃): Potent Inductive Withdrawal
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its influence stems almost entirely from a strong inductive effect (σ-withdrawal). The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the carbon-carbon sigma bond.[2][3] This effect is transmitted to the ester functional group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, the -CF₃ group does not significantly participate in resonance stabilization of the tetrahedral intermediate.
The Nitro Group (-NO₂): A Dual Threat of Induction and Resonance
The nitro (-NO₂) group is also a formidable electron-withdrawing substituent.[4][5] Crucially, it exerts its influence through two distinct electronic mechanisms:
-
Inductive Effect: Similar to the -CF₃ group, the high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density from the ring inductively.
-
Resonance Effect (Mesomeric Effect): The nitro group can actively delocalize the negative charge of the tetrahedral intermediate through resonance. The para-position of the nitro group allows it to extend the π-system and place the negative charge directly onto its oxygen atoms, significantly stabilizing the transition state.[6] This resonance stabilization is a powerful contributor to the overall reaction rate.
The attack of the hydroxide nucleophile on the ester carbonyl carbon is the rate-determining step. The substituent that better stabilizes the resulting negative charge on the tetrahedral intermediate will facilitate a faster reaction. As illustrated below, the nitro group's ability to delocalize this charge via resonance provides a lower energy transition state compared to the trifluoromethyl group, which offers only inductive stabilization.
Caption: Comparative reaction pathways for saponification.
Quantitative Performance: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). The para-constant (σₚ) is particularly relevant here. A more positive σₚ value indicates a stronger electron-withdrawing capability. For reactions like saponification, which are accelerated by electron-withdrawing groups, a larger σₚ value correlates with a faster reaction rate.
| Substituent | Hammett Constant (σₚ) | Primary Electronic Effect | Expected Saponification Rate |
| -H (Reference) | 0.00 | None | Base Rate |
| -CF₃ | +0.54 | Strong Inductive (-I) | Fast |
| -NO₂ | +0.78 | Strong Inductive (-I), Strong Resonance (-M) | Very Fast |
Data sourced from multiple chemical literature sources.[7]
The data clearly shows that the nitro group (σₚ = +0.78) is a more powerful electron-withdrawing group than the trifluoromethyl group (σₚ = +0.54). This quantitative evidence strongly supports the mechanistic prediction: Methyl 4-nitrobenzoate will undergo saponification at a significantly faster rate than this compound. [8] This is because the nitro group's superior ability to stabilize the negatively charged tetrahedral intermediate through resonance lowers the activation energy of the reaction more effectively.[6]
Experimental Protocol: A Competitive Saponification Assay
To empirically validate the reactivity difference, a competitive reaction is the most elegant approach. By subjecting an equimolar mixture of both esters to a limited amount of hydroxide, the more reactive ester will be consumed preferentially.
Caption: Workflow for the competitive saponification experiment.
Materials and Reagents
-
This compound
-
Methyl 4-nitrobenzoate
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
Hydrochloric Acid (HCl), 1.0 M aqueous solution
-
Ethanol or Tetrahydrofuran (THF) (as a co-solvent to ensure homogeneity)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with appropriate columns and standards
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of this compound and 1.0 mmol of Methyl 4-nitrobenzoate in 20 mL of ethanol.
-
Initial Sample: Withdraw a small aliquot (approx. 0.1 mL) for use as the time-zero (t=0) analytical standard.
-
Reaction Initiation: While stirring the solution at a constant temperature (e.g., 50°C), add 1.0 mL of 0.5 M NaOH solution (0.5 mmol, 0.5 equivalents). Start a timer immediately.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 15-30 minutes). The goal is partial, not complete, conversion.
-
Quenching: After the set time, rapidly cool the flask in an ice bath and quench the reaction by adding 2.0 mL of 1.0 M HCl. This neutralizes the remaining base and protonates the formed carboxylate salts.
-
Workup: Transfer the mixture to a separatory funnel. Add 20 mL of water and 20 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Extraction: Collect the organic (top) layer. Wash it with 20 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analysis: Dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate) and analyze by GC or HPLC. Compare the resulting chromatogram to the t=0 sample to determine the relative decrease in the starting materials. The peak area corresponding to Methyl 4-nitrobenzoate is expected to decrease more significantly than that of this compound.
Conclusion
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. global.oup.com [global.oup.com]
- 8. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Synthesis of Methyl 4-(trifluoromethyl)benzoate
Methyl 4-(trifluoromethyl)benzoate is a critical building block in the synthesis of pharmaceuticals and advanced materials, prized for the unique electronic properties conferred by its trifluoromethyl group.[1][2] This guide provides a comprehensive validation of a primary synthesis method—Fischer esterification—by comparing it with a common alternative, the acyl chloride route. The objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select and execute the optimal synthesis strategy for their specific laboratory context.
Method 1: Fischer-Speier Esterification (The Workhorse)
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] For the synthesis of this compound, this involves reacting 4-(trifluoromethyl)benzoic acid with an excess of methanol, using a strong acid like sulfuric acid (H₂SO₄) as the catalyst.[5][6]
The 'Why': Mechanistic Rationale
The genius of Fischer esterification lies in its simplicity and reliance on equilibrium. The reaction is reversible, and to drive it towards the product, one must manipulate the equilibrium conditions based on Le Châtelier's principle.[5]
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄). This step is crucial as it transforms the carbonyl carbon into a much more potent electrophile, priming it for attack.[4][5][7]
-
Nucleophilic Attack: A methanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[6][7]
-
Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the final ester product.[3][7]
To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol, methanol) or by removing water as it is formed.[5][7]
Workflow for Fischer Esterification
Caption: High-level workflow for the synthesis and purification of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzoic acid (1.0 equiv) and methanol (10-20 equiv).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.3 equiv) with gentle swirling.
-
Reflux: Add a boiling chip and heat the mixture to reflux for 4-5 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Method 2: The Acyl Chloride Route (The Rapid Alternative)
An alternative and often faster method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with methanol to form the ester. This two-step process avoids the equilibrium limitations of Fischer esterification.
The 'Why': Enhanced Reactivity
The key to this method is the superior electrophilicity of the acyl chloride's carbonyl carbon compared to that of the parent carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to perform this transformation.[9] The subsequent reaction with methanol is rapid and essentially irreversible, often proceeding to completion at room temperature.
Mechanism for Acyl Chloride Formation & Esterification
Caption: Two-step synthesis of the target ester via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Route
-
Part A: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride [9]
-
Setup: In a fume hood, add 4-(trifluoromethyl)benzoic acid (1.0 equiv) to a flask equipped with a reflux condenser and a gas trap (to handle HCl and SO₂ byproducts).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 equiv) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 4-(trifluoromethyl)benzoyl chloride. This is often used immediately without further purification.
-
-
Part B: Esterification
-
Setup: Cool the crude acyl chloride in an ice bath.
-
Reaction: Slowly add methanol (~1.5 equiv), often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with water, dilute acid (e.g., 1M HCl to remove pyridine), and brine.
-
Purification: Dry, concentrate, and purify the product by vacuum distillation as in Method 1.
-
Comparative Analysis
The choice between these methods depends on the specific needs of the laboratory, including scale, available equipment, and time constraints.
| Parameter | Fischer Esterification | Acyl Chloride Route | Rationale & Justification |
| Reaction Rate | Slow (hours), equilibrium-controlled[4][5] | Fast (minutes to hours), irreversible | The acyl chloride is a much more reactive electrophile than the carboxylic acid, leading to a rapid, kinetically controlled reaction. |
| Typical Yield | Good to Excellent (70-90%), dependent on equilibrium shift | Excellent (>90%) | The irreversible nature of the second step in the acyl chloride route typically leads to higher, more consistent yields. |
| Reagent Safety | Uses corrosive H₂SO₄ | Uses highly corrosive and moisture-sensitive SOCl₂ which releases toxic HCl and SO₂ gas.[10][11][12] | Thionyl chloride requires handling in a well-ventilated fume hood with stringent moisture exclusion.[10][13][14] Fischer esterification is comparatively safer. |
| Atom Economy | Higher; byproduct is water.[3] | Lower; byproducts are SO₂ and HCl. | Fischer esterification is a greener process, producing only water, whereas the acyl chloride route generates acidic and toxic gaseous waste. |
| Scalability | Highly scalable; common in industrial processes. | Scalable, but management of gaseous byproducts can be a challenge on a large scale. | The simplicity and lower hazard profile of the reagents make Fischer esterification often preferable for industrial-scale synthesis.[15] |
| Simplicity | One-pot reaction. | Two-step process, often with isolation of an intermediate. | Fischer esterification is procedurally simpler, involving a single reaction and workup step. |
Product Validation and Characterization
Regardless of the synthetic route, the final product must be rigorously validated to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation.
-
δ 8.14 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the ester group.
-
δ 7.68 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the ester group.
-
δ 3.94 (s, 3H): Methyl protons of the ester group.[16]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.9 (Ester C=O), 134.5 (q, J = 33 Hz, C-CF₃), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz, -CF₃), 52.6 (-OCH₃).[16]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -63.21 (s, 3F).[16]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O (ester) stretch.
-
Bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.
-
Conclusion and Recommendation
Both Fischer esterification and the acyl chloride route are viable and effective methods for synthesizing this compound.
-
Fischer Esterification is the recommended method for most applications, particularly at a larger scale. Its primary advantages are operational simplicity, higher atom economy, improved safety profile, and lower cost. While the reaction is slower, its reliability and scalability make it a robust choice for routine synthesis.
-
The Acyl Chloride Route is best suited for situations where speed is critical and a very high yield is required on a smaller (research) scale. The enhanced reactivity comes at the cost of more hazardous reagents and a less environmentally friendly process. Strict safety protocols, including the use of a fume hood and inert atmosphere techniques, are mandatory.
Ultimately, the validation of any synthesis method rests on the rigorous analytical confirmation of the final product's structure and purity. The spectroscopic data provided serves as a benchmark for this critical validation step.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. lanxess.com [lanxess.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(trifluoromethyl)benzoate
Navigating the lifecycle of specialized reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. Methyl 4-(trifluoromethyl)benzoate, a common building block in pharmaceutical and agrochemical synthesis, demands meticulous handling not only during its use but, critically, through to its final disposal. The presence of the trifluoromethyl (CF3) group imparts high chemical stability, which is advantageous in synthesis but poses a significant challenge for degradation and disposal.[1][2] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Chemical Identity
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and hazards is paramount. This compound is not merely a benign organic ester; its trifluoromethyl moiety and aromatic nature dictate its hazard classification and the necessary precautions for its handling and disposal.
Key Chemical and Safety Data Summary
| Property | Value | Source |
| CAS Number | 2967-66-0 | [3][4][5] |
| Molecular Formula | C₉H₇F₃O₂ | [3][4][5] |
| Molecular Weight | 204.15 g/mol | [3][5] |
| Appearance | Clear liquid | [3][6] |
| Boiling Point | 94-95 °C at 21 mmHg | [3][4] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| GHS Signal Word | Warning | [3][5] |
| Storage Class | 10 - Combustible liquids | [3] |
The GHS classifications clearly indicate that this compound is an irritant to the skin, eyes, and respiratory system.[3][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][6] All transfers and packaging for disposal should be performed within a certified chemical fume hood to prevent inhalation of vapors.[6][7]
The Regulatory Imperative: RCRA and Generator Responsibilities
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning that the laboratory that creates the waste is legally responsible for its safe management until its final, environmentally sound disposal.[10]
This compound, due to its irritant properties and combustible nature, must be managed as a hazardous waste.[3][5][6] It is strictly prohibited to dispose of this chemical down the sanitary sewer or in the regular solid waste stream.[8][11] Such actions can lead to environmental contamination and place wastewater treatment facilities and landfill operators at risk.
Core Principles of Trifluoromethyl Compound Disposal
The robust carbon-fluorine (C-F) bond in the trifluoromethyl group is one of the strongest single bonds in organic chemistry, rendering these compounds highly resistant to natural degradation.[1][2] This persistence is a critical factor in disposal planning.
-
Environmental Persistence: Many fluorinated organic compounds are known to be persistent organic pollutants (POPs).[1] If improperly disposed of, they can accumulate in the environment. Furthermore, some aryl-CF₃ compounds have been shown to degrade into trifluoroacetic acid (TFA), a highly persistent and mobile environmental contaminant.[2][12]
-
Thermal Stability & Incineration: The preferred disposal method for many halogenated organic compounds is high-temperature incineration.[13] However, fluorinated organics are generally more thermally stable than their chlorinated counterparts and require higher temperatures and longer residence times to achieve complete destruction.[13][14] Incomplete combustion can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[13] Therefore, disposal must be handled by a licensed facility equipped with incinerators capable of achieving the necessary conditions and equipped with flue gas scrubbers to capture resulting hydrogen fluoride (HF).[13]
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized, documented procedure is critical for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Unused or Surplus Product
This protocol applies to the disposal of pure or surplus this compound in its original or a suitable waste container.
Objective: To safely package and label bulk liquid waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Original container of this compound or a designated, compatible hazardous waste container (e.g., amber glass bottle with a screw cap).
-
"Hazardous Waste" tag/label provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Work in a Ventilated Area: Perform all steps inside a certified chemical fume hood.
-
Inspect the Container: Ensure the waste container is in good condition, free from cracks or leaks, and that the screw cap seals tightly.[11] If transferring from a damaged container, use a funnel to carefully pour the liquid into the designated waste container, avoiding splashes.
-
Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.[9]
-
Secure the Container: Tightly close the container cap.
-
Label the Container:
-
Store for Pickup: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[11] Ensure it is stored with compatible chemicals, away from strong bases, oxidizing agents, and reducing agents.[6]
-
Arrange for Disposal: Follow your institution's procedure to request a hazardous waste pickup from your EHS department or their contracted waste disposal service.[8][9]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to lab materials contaminated with this compound, including spill cleanup debris, used gloves, weigh boats, and disposable glassware.
Objective: To safely collect, package, and label contaminated solid waste for disposal.
Materials:
-
Designated hazardous waste container for solid waste (e.g., a puncture-resistant pail or a sturdy bag-lined box).
-
"Hazardous Waste" tag/label.
-
PPE as specified above.
Procedure:
-
Segregate Waste: Collect all solid materials that have come into direct contact with this compound. This includes absorbent pads from spills, contaminated paper towels, gloves, and pipette tips.
-
Contain the Waste: Place all contaminated solid waste into the designated solid hazardous waste container.
-
Label the Container:
-
Affix a "Hazardous Waste" tag.
-
On the contents line, write "Debris contaminated with this compound".
-
-
Store and Arrange for Pickup: Securely close the container and move it to your laboratory's Satellite Accumulation Area (SAA). Arrange for pickup as described in Protocol 1.
Protocol 3: Small Spill Clean-up and Disposal
This protocol outlines the immediate steps for managing a small spill (less than 100 mL) within a fume hood.
Objective: To safely neutralize and contain a small spill and package the resulting waste for disposal.
Procedure:
-
Ensure Safety: Keep the spill area under ventilation in the fume hood. Alert others in the lab. Ensure you are wearing appropriate PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to cover and absorb the liquid.[6][16]
-
Collect Debris: Carefully scoop the absorbed material and any contaminated items (e.g., broken glass) into a suitable container for solid hazardous waste.
-
Decontaminate the Surface: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the used towels into the solid waste container.
-
Dispose of Waste: The collected spill debris is now considered contaminated solid waste. Seal, label, and manage the container according to Protocol 2 .
Prohibited Disposal Methods: A Critical Reminder
To ensure safety, compliance, and environmental protection, the following disposal methods are strictly prohibited :
-
DO NOT pour this compound down the drain.[11]
-
DO NOT dispose of the chemical or contaminated materials in the regular trash.[8]
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[6]
By adhering to these technically sound and procedurally robust guidelines, researchers can ensure that the complete lifecycle of this compound is managed with the highest standards of safety and environmental responsibility.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 3. This compound 99 2967-66-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epa.gov [epa.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
Navigating the Handling of Methyl 4-(trifluoromethyl)benzoate: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) required when working with Methyl 4-(trifluoromethyl)benzoate (CAS No. 2967-66-0). Our focus extends beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
These classifications are the primary drivers for the specific PPE recommendations that follow. The trifluoromethyl group and the ester functionality contribute to its reactivity and potential for biological interaction, necessitating a cautious and well-informed approach to handling.
Core Personal Protective Equipment (PPE)
A comprehensive hazard assessment is the foundation of any laboratory safety protocol.[5][6] For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.[1][2][3]
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the chemical, even in small quantities. They must provide a complete seal around the eyes to protect against splashes and vapors.[7][8] Look for goggles that meet ANSI Z87.1 standards.[7]
-
Face Shield: When handling larger volumes or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5][7] The face shield offers a broader area of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, appropriate chemical-resistant gloves are essential.
-
Glove Selection: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in situations with a higher risk of immersion, it is crucial to consult the glove manufacturer's compatibility charts. Not all gloves offer the same level of protection against specific chemicals.
-
Proper Glove Use: Always inspect gloves for any signs of degradation or perforation before use.[9] Employ proper glove removal techniques to avoid contaminating your skin.[9] After removing gloves, wash your hands thoroughly with soap and water.[10][11]
Body Protection: Shielding Against Spills
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect your skin and personal clothing from accidental spills.[5][7][12]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Addressing Inhalation Risks
Due to its potential to cause respiratory irritation, the need for respiratory protection must be evaluated based on the specific laboratory conditions.[1][2][3]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[12] All work with this compound should ideally be conducted within a fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection is required.[5][13] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][14] A full respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.[13]
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on your goggles and, if needed, your face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove your gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Contaminated PPE and chemical waste must be handled and disposed of according to your institution's and local regulations.
-
Disposable PPE: Contaminated gloves, bench paper, and other disposable items should be placed in a designated, sealed waste container for hazardous materials.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a clearly labeled, appropriate hazardous waste container.[3][15] Do not pour this chemical down the drain.[11]
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your laboratory's standard operating procedures.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.
References
- 1. This compound | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 2967-66-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2967-66-0 Name: Methyl 4-(Trifluoromethyl)benzoatethis compound [xixisys.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.ambeed.com [file.ambeed.com]
- 10. angenechemical.com [angenechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. clarionsafety.com [clarionsafety.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
